Profoxydim lithium salt
Description
The exact mass of the compound Profoxydim-lithium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Profoxydim lithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Profoxydim lithium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClNO4S.Li/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17;/h7-10,16-18,27H,3-6,11-15H2,1-2H3;/q;+1/p-1/b26-21+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGTYGSKTGIXOL-HCPJHKKFSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCC/C(=N\OCC(C)OC1=CC=C(C=C1)Cl)/C2=C(CC(CC2=O)C3CCCSC3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClLiNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281664-76-4 | |
| Record name | 281664-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Profoxydim lithium salt CAS 281664-76-4 chemical properties
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists[1]
Chemical Identity & Molecular Architecture[2][3]
Profoxydim lithium (CAS 281664-76-4) represents the stabilized salt form of the cyclohexanedione oxime herbicide profoxydim.[1] While the parent compound (free acid, CAS 139001-49-3) functions as a potent Acetyl-CoA Carboxylase (ACCase) inhibitor, the lithium salt variant is frequently utilized in high-precision analytical standards and specific formulation contexts due to its altered physicochemical profile, particularly regarding solubility and ionic dissociation.[1]
Structural Specifications
The molecule is characterized by a cyclohexanedione ring coupled with an oxime ether side chain. This structure allows for keto-enol tautomerism, a critical factor in chromatographic behavior.
| Property | Specification |
| Chemical Name | Lithium 2-[1-[2-(4-chlorophenoxy)propoxyimino]butyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |
| CAS Number | 281664-76-4 |
| Molecular Formula | C₂₄H₃₁ClLiNO₄S |
| Molecular Weight | 471.97 g/mol |
| Appearance | White to off-white powder |
| Solubility (Water) | ~56 g/L at 20°C (significantly higher than the free acid's ~0.53 g/L) |
| Melting Point | ~208°C (with decomposition) |
| Chirality | Contains two chiral centers; commercial synthesis typically yields a mixture of stereoisomers.[1][2][3][4] |
The Lithium Advantage
The utilization of the lithium counterion serves a distinct functional purpose in research applications:
-
Enhanced Solubility: The lithium salt exhibits a water solubility approximately 100-fold higher than the free acid. This facilitates the preparation of highly concentrated aqueous stock solutions without the need for excessive organic co-solvents (like DMSO), which can be cytotoxic in biological assays.
-
Ionic Dissociation: In aqueous media, the salt rapidly dissociates to release the active profoxydim anion. This anionic form is the biologically active species that binds to the ACCase enzyme.
Mechanism of Action: ACCase Inhibition
Profoxydim functions as a graminicide by specifically targeting the plastidic isoform of Acetyl-CoA Carboxylase (ACCase) in grasses (Poaceae).[1] It is ineffective against dicots because their plastidic ACCase is prokaryotic-like (multisubunit) and lacks the specific binding pocket required for cyclohexanedione interaction.[1]
Molecular Pathway
The herbicide acts as a reversible inhibitor of the carboxyltransferase (CT) domain of the eukaryotic ACCase. By occupying the active site, it prevents the transfer of the carboxyl group from biotin to Acetyl-CoA, effectively halting the production of Malonyl-CoA. This blockade stops de novo fatty acid biosynthesis, leading to the depletion of membrane lipids and eventual cell death in meristematic tissues.
Pathway Visualization
The following diagram illustrates the specific blockade point within the lipid biosynthesis pathway.
Figure 1: Mechanism of Action. Profoxydim competitively binds to the CT domain of ACCase, preventing the conversion of Acetyl-CoA to Malonyl-CoA, the rate-limiting step in lipid synthesis.[1]
Physicochemical Stability & Handling[1]
Researchers must treat Profoxydim lithium as a labile compound . Its stability is compromised by light and pH extremes. Failure to observe these protocols will result in the generation of degradation products (e.g., imines, oxazoles) that can confound analytical results.
Photodegradation
Profoxydim is highly sensitive to UV radiation.
-
Half-life: < 2.4 hours in aqueous solution under simulated sunlight.[1]
-
Protocol: All handling must occur under amber light or in amber glassware. Autosampler vials must be amber-colored.[1]
Hydrolytic Stability
The oxime ether linkage is susceptible to hydrolysis, particularly in acidic environments (pH < 4).
-
Storage: Store the solid salt at -20°C.
-
Solution Stability: Aqueous working solutions should be prepared fresh daily. If storage is necessary, maintain at pH 7–9 at 4°C to maximize the stability of the anionic form.
Tautomerism
In solution, profoxydim exists in equilibrium between keto and enol forms.[5]
-
Chromatographic Impact: This can lead to peak broadening or splitting in HPLC.
-
Mitigation: The use of acidified mobile phases (e.g., 0.1% Formic Acid) in LC-MS helps stabilize the ionization state, though it accelerates degradation. Therefore, rapid analysis after injection is required.
Analytical Methodologies: LC-MS/MS Workflow
The quantification of Profoxydim lithium in biological matrices (plant tissue, soil, or water) requires a rigorous extraction and detection workflow. The gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]
Method Development Strategy
Due to the ionic nature of the lithium salt, the analyte is detected as the profoxydim anion (negative mode) or the protonated parent (positive mode) depending on the mobile phase pH. Positive mode (ESI+) is generally preferred for sensitivity.
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Transitions (MRM): Monitor the parent ion (m/z ~466 for the protonated free acid form) to specific fragment ions (e.g., m/z 466 -> 324).
Analytical Workflow Diagram
Figure 2: Validated Analytical Workflow. Note the specific cleanup step (dSPE) which is critical for removing chlorophyll from plant matrices that would otherwise suppress the MS signal.
Experimental Protocols
Preparation of Analytical Stock Solution
Objective: Create a stable 1000 mg/L reference standard.
-
Weighing: Accurately weigh 10.0 mg of Profoxydim Lithium salt into a 10 mL amber volumetric flask.
-
Note: Correct for the lithium salt molecular weight (471.[7]97) vs the free acid (466.04) if reporting concentration as "profoxydim equivalents."
-
Calculation: Masssalt = Masstarget_acid × (471.97 / 466.04).
-
-
Dissolution: Add 5 mL of Acetonitrile (HPLC Grade). Sonicate for 2 minutes.
-
Why Acetonitrile? While water soluble, hydrolysis is slower in acetonitrile.
-
-
Dilution: Make up to volume with water.
-
Storage: Transfer to aliquots in amber vials. Store at -20°C. Stability: 1 month.
QuEChERS Extraction (Plant Matrix)
Objective: Extract residues while minimizing co-extraction of interfering compounds.[1]
-
Homogenize 10 g of sample (e.g., rice leaves) with liquid nitrogen.
-
Add 10 mL of Acetonitrile (acidified with 1% acetic acid).
-
Vortex vigorously for 1 minute.
-
Add Salts: 4 g MgSO₄ and 1 g NaCl.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
-
Caution: PSA removes fatty acids but can also bind acidic herbicides. Ensure the extract pH remains slightly acidic or validate recovery. If recovery is low, use only C18 sorbent and omit PSA.
-
-
Filter (0.22 µm PTFE) and inject into LC-MS/MS.
References
-
European Food Safety Authority (EFSA). (2011). Conclusion on the peer review of the pesticide risk assessment of the active substance profoxydim. EFSA Journal. [Link][1]
-
Takano, H. K., et al. (2021).[8][9] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[8][9][10] Scientia Agricola. [Link]
-
Cervantes-Díaz, A., et al. (2024).[6][10][12][13] Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS.[13] Food Chemistry.[6][13] [Link]
-
PubChem. (2025).[14] Profoxydim lithium salt (Compound Summary).[15][14][2][7] National Library of Medicine. [Link][1]
Sources
- 1. Profoxydim Lithium Salt | CymitQuimica [cymitquimica.com]
- 2. PROFOXYDIM-LITHIUM | 139001-49-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]
- 6. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profoxydim lithium salt Manufacturer in Mumbai, Maharashtra- Best Price [nacchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profoxydim lithium salt | C24H31ClLiNO4S | CID 23592723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Profoxydim lithium salt | CAS 281664-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Mechanism of action of Profoxydim lithium as ACCase inhibitor
Title: Molecular Mechanism and Inhibition Kinetics of Profoxydim Lithium on Plastidic Acetyl-CoA Carboxylase (ACCase)
Abstract Profoxydim lithium is a highly selective, post-emergence herbicide belonging to the cyclohexanedione oxime (DIM) chemical family. It is engineered to target and inhibit the carboxyltransferase (CT) domain of plastidic acetyl-coenzyme A carboxylase (ACCase) in gramineous weeds. This technical whitepaper provides an in-depth analysis of the structural dynamics of profoxydim lithium, its biochemical mechanism of action, the molecular basis of target-site resistance (TSR), and the self-validating experimental protocols required to quantify its inhibitory kinetics.
Chemical Ontology and Structural Dynamics
Profoxydim operates as a systemic ACCase inhibitor characterized by a cyclohexanedione oxime core. The synthesis of this core involves the condensation of a cyclohexane-1,3-dione ring, followed by the introduction of a thiazolidine ring to enhance biological selectivity[1].
The molecule exhibits two critical forms of structural dynamism:
-
Geometrical Isomerism: Profoxydim exists in both E and Z isomeric forms across its oxime double bond. The E-isomer is thermodynamically more stable and serves as the primary commercial active ingredient, though it can convert to the Z-form under highly acidic conditions[1].
-
Keto-Enol Tautomerism: The molecule shifts between enolic and ketonic states depending on the microenvironment; aqueous cellular environments stabilize the ketone form[1].
Formulation Causality: The formulation of profoxydim as a lithium salt is a deliberate biochemical design. The lithium counter-ion significantly increases the molecule's aqueous solubility and stability in formulation, which directly translates to enhanced cuticular penetration and rapid phloem loading. Once absorbed, it translocates systemically to the active meristematic sinks where lipid demand is highest[2],[3].
Molecular Mechanism: ACCase Inhibition at the CT Domain
Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[4]. In grass species, the plastidic ACCase is homomeric, making it highly susceptible to DIM herbicides[3].
Profoxydim lithium acts as a potent, reversible competitive inhibitor. It specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase[3]. By occupying the binding pocket at the dimer interface of the CT domain, profoxydim prevents the transfer of the carboxyl group from carboxybiotin to acetyl-CoA. This blockade halts the production of malonyl-CoA, leading to a rapid depletion of phospholipids necessary for cell membrane biogenesis. The macroscopic result is the cessation of meristematic growth, tissue necrosis, and ultimate plant mortality[5],[2].
Fig 1. Biochemical pathway of ACCase inhibition by Profoxydim lithium leading to plant necrosis.
Structural Biology of Target-Site Resistance (TSR)
The intensive application of ACCase inhibitors has driven the evolutionary selection of target-site resistance (TSR) in weed populations such as Echinochloa spp. and Leptochloa fusca[6],[7].
Resistance is predominantly conferred by single nucleotide polymorphisms (SNPs) resulting in amino acid substitutions within the CT domain. The most critical mutation affecting profoxydim efficacy is the Ile-1781-Leu substitution[6],[4].
Binding Kinetics & Steric Hindrance: Profoxydim possesses a bulky R3 structure (a thian-3-yl ring) and an extended oxime side chain. In wild-type ACCase, the R1 alkyl groups of the oxime pharmacophore engage in favorable hydrophobic interactions with the side chain of Isoleucine-1781[4]. The mutation to Leucine alters the branching of the hydrophobic side chain, introducing severe steric clashing with the bulky DIM structure. This conformational incompatibility drastically reduces the binding affinity of profoxydim, rendering the enzyme operational even at high herbicide concentrations[4].
Self-Validating Experimental Workflows
To accurately quantify the inhibitory kinetics of profoxydim lithium and profile resistant biotypes, researchers must employ rigorous, internally controlled methodologies.
In Vitro Enzyme Kinetics (Malachite Green Assay)
This colorimetric assay measures the inorganic phosphate (Pi) released from ATP during the carboxylation of acetyl-CoA, providing a stoichiometric readout of ACCase velocity[4].
Self-Validating Protocol Steps:
-
Tissue Homogenization: Pulverize meristematic tissue in liquid nitrogen. Extract in a buffer containing HEPES, DTT, and PVPP. Causality: PVPP is critical to bind phenolic compounds that would otherwise oxidize and denature the ACCase enzyme.
-
Desalting (Sephadex G-25): Pass the crude extract through a desalting column. Causality: Plant tissues contain high levels of endogenous Pi. Failing to remove this background Pi will saturate the malachite green reagent, masking the actual enzyme activity.
-
Inhibitor Incubation: Pre-incubate the desalted enzyme with varying logarithmic concentrations of profoxydim lithium for 15 minutes to allow steady-state binding.
-
Reaction Initiation & Internal Control: Add ATP, NaHCO3, MgCl2, and initiate with Acetyl-CoA.
-
Critical Control: Run a parallel reaction lacking Acetyl-CoA. Causality: This "minus-substrate" blank measures background ATPase activity. Subtracting this value ensures the quantified Pi is strictly ACCase-dependent.
-
-
Colorimetric Development: Terminate the reaction with a malachite green/molybdate acidic solution. Read absorbance at 620 nm[4].
Fig 2. Self-validating experimental workflow for in vitro ACCase enzyme inhibition assay.
In Vivo Dose-Response Bioassay (ED50 Determination)
To bridge in vitro kinetics with field efficacy, a whole-plant bioassay is required[6],[8].
-
Cultivation: Grow target weed biotypes to the 3-4 leaf stage. Causality: At this specific phenological stage, the meristematic sink is highly active and maximally dependent on de novo lipid biosynthesis, ensuring peak susceptibility.
-
Logarithmic Dosing: Apply profoxydim lithium at 0, 0.125×, 0.25×, 0.5×, 1×, 2×, and 4× the recommended field rate using a track sprayer.
-
Biomass Quantification: Harvest above-ground fresh biomass at 21 days post-treatment.
-
Regression Analysis: Fit the data to a non-linear log-logistic model to calculate the ED50 (Effective Dose reducing biomass by 50%).
Quantitative Resistance Profiling
The efficacy of profoxydim lithium is highly dependent on the genetic profile of the target weed. The table below synthesizes quantitative dose-response data for Echinochloa spp. biotypes, highlighting the severe impact of the Ile-1781-Leu mutation on herbicide efficacy[6],[8].
Table 1: Comparative Dose-Response Kinetics (ED50) of Profoxydim Lithium in Echinochloa spp.
| Biotype Designation | ACCase CT Domain Genotype | Profoxydim ED50 (g a.i./ha) | Resistance Index (RI)* | Phenotypic Classification |
| S (ech5-09) | Wild-Type (Ile-1781) | 15.2 | 1.0 | Susceptible |
| R1 (ech3-14) | Non-Target Site (NTSR) | 18.5 | 1.2 | Low-Level Resistance |
| R2 (ech114-10) | Mutant (Ile-1781-Leu) | 392.3 | 25.8 | High-Level Target-Site Resistance |
*Resistance Index (RI) is calculated as the ED50 of the resistant biotype divided by the ED50 of the susceptible biotype.
Conclusion
Profoxydim lithium remains a highly sophisticated biochemical tool for the selective management of gramineous weeds. Its mechanism—competitive inhibition of the plastidic ACCase CT domain—exploits the fundamental lipid requirements of rapidly dividing meristems. However, the structural bulk that grants profoxydim its high affinity for wild-type ACCase also makes it highly vulnerable to steric hindrance caused by target-site mutations like Ile-1781-Leu. Future drug development must focus on designing ACCase inhibitors that bypass these specific hydrophobic steric clashes while maintaining selective affinity.
References
-
Profoxydim (Ref: BAS 625H) - AERU. Pesticide Properties DataBase (PPDB), University of Hertfordshire. URL:[Link]
-
Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, Cambridge University Press. URL:[Link]
-
Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science. URL:[Link]
-
Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. MDPI Agronomy. URL:[Link]
-
Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity of Cyclohexanedione Oxime Herbicides. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
-
ACCase-inhibitor resistance in bearded sprangletop (Leptochloa fusca spp. fascicularis). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. URL:[Link]
-
Alternative control of two biotypes of Echinochloa phyllopogon susceptible and resistant to fenoxaprop-ethyl. PubMed (National Institutes of Health). URL:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. Alternative control of two biotypes of Echinochloa phyllopogon susceptible and resistant to fenoxaprop-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of cyclohexanedione lithium salts
An In-Depth Technical Guide to the Structure-Activity Relationship of Cyclohexanedione Lithium Salts
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanedione derivatives represent a versatile class of chemical compounds with significant applications in agrochemicals and potential in therapeutic agent development. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of cyclohexanedione lithium salts, focusing on the intricate interplay between their chemical structure and biological function. We will delve into the core pharmacophore, the influence of various substituents, and the specific role of the lithium salt formulation. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel cyclohexanedione-based compounds, offering both foundational knowledge and practical insights into experimental design and data interpretation.
I. Introduction: The Cyclohexanedione Scaffold
Cyclohexanedione derivatives are characterized by a six-membered carbon ring containing two ketone functionalities. The 1,3-cyclohexanedione isomer is of particular interest due to its chemical reactivity and biological activity.[1] This scaffold is a key structural precursor for the synthesis of a plethora of synthetically significant compounds with diverse biological activities, including herbicidal, antibacterial, and anticancer properties.[2]
The biological efficacy of cyclohexanedione derivatives is largely attributed to their ability to inhibit key enzymes. In the realm of herbicides, two primary targets have been identified:
-
Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes a crucial step in fatty acid biosynthesis. Inhibition of ACCase disrupts the production of lipids essential for cell membrane formation, leading to the death of susceptible plants, particularly grasses.[3]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is involved in the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to a bleaching effect in plants due to the disruption of carotenoid biosynthesis.[4]
The versatility of the cyclohexanedione core allows for a wide range of chemical modifications, making it an attractive scaffold for medicinal chemistry and agrochemical research. The formation of lithium salts is a key formulation strategy that can influence the physicochemical properties and, consequently, the biological performance of these compounds.
II. The Core Pharmacophore and the Role of the Lithium Salt
The biological activity of cyclohexanedione derivatives is intrinsically linked to the enolate form of the dione system. The acidity of the methylene protons between the two carbonyl groups facilitates the formation of a resonance-stabilized enolate anion. This enolate is the key structural feature responsible for binding to the target enzymes.
The formation of a lithium salt involves the reaction of the acidic cyclohexanedione derivative with a lithium base. While other alkali metal salts can be formed, lithium salts often offer specific advantages in formulation, such as improved solubility in certain solvent systems and enhanced stability. It is crucial to understand that the primary driver of the intrinsic biological activity is the cyclohexanedione enolate anion. The lithium cation primarily serves as a counter-ion, influencing the compound's physical properties rather than directly participating in the interaction with the biological target.
The use of pre-formed lithium enolates is also a common strategy in the synthesis of cyclohexanedione derivatives, offering advantages in reactivity and selectivity during carbon-carbon bond formation.[5]
III. Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of cyclohexanedione derivatives can be finely tuned by modifying their chemical structure. The following sections detail the key structural features that govern their biological activity.
The 2-Acyl/Oxime Ether Substituent
A critical determinant of activity is the nature of the substituent at the 2-position of the cyclohexanedione ring.
-
Acyl Group: The presence of a 2-acyl group is a common feature in many active cyclohexanedione derivatives, particularly HPPD inhibitors. The nature of this acyl group significantly impacts potency. For instance, the length and branching of an alkyl chain in the acyl moiety can influence binding affinity. A study on 2-acyl-cyclohexane-1,3-diones showed that a C11 alkyl side chain resulted in potent HPPD inhibition.[4]
-
Oxime Ethers: In the case of ACCase inhibitors, a 2-[1-(alkoxyimino)alkyl] substituent is often present. Variations in the alkoxy and alkyl groups of the oxime ether can dramatically affect herbicidal activity and crop selectivity.
Substitution on the Cyclohexanedione Ring
Modifications to the cyclohexanedione ring itself also play a crucial role in the SAR.
-
5-Position Substitution: Substitution at the 5-position of the ring is a common strategy to modulate activity. For example, the presence of a 5-(tetrahydro-2H-thiopyran-3-yl) group is a feature of the herbicide cycloxydim.
-
Gem-Dimethyl Group: The introduction of a gem-dimethyl group at the 5-position can influence the conformational properties of the ring and its interaction with the target enzyme.
The Role of Aromatic and Heterocyclic Moieties
The incorporation of aromatic or heterocyclic rings, often as part of the 2-acyl substituent, is a key strategy for enhancing potency and modulating the physicochemical properties of the molecule.
-
Phenyl Ring Substituents: The substitution pattern on a phenyl ring attached to the 2-acyl group can significantly impact activity. Electron-withdrawing or electron-donating groups at different positions can influence the electronic properties of the entire molecule and its binding characteristics.
-
Heterocyclic Rings: The introduction of various heterocyclic rings has led to the discovery of potent herbicidal compounds.
IV. Experimental Protocols
To investigate the SAR of cyclohexanedione lithium salts, a systematic approach involving synthesis, purification, and biological evaluation is necessary.
Synthesis of Cyclohexanedione Lithium Salts
A general procedure for the synthesis of a 2-acyl-cyclohexanedione lithium salt is as follows:
-
Synthesis of the 2-Acyl-cyclohexanedione: This can be achieved through various methods, such as the acylation of a 1,3-cyclohexanedione derivative.
-
Formation of the Lithium Salt:
-
Dissolve the purified 2-acyl-cyclohexanedione in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a stoichiometric amount of a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, dropwise.[5]
-
Allow the reaction to stir for a specified period to ensure complete formation of the lithium enolate.
-
The resulting lithium salt can then be isolated or used directly in subsequent reactions or formulations.
-
In Vitro Enzyme Inhibition Assays
To determine the inhibitory activity of the synthesized compounds, in vitro assays targeting ACCase and HPPD are essential.
-
ACCase Inhibition Assay:
-
Isolate ACCase from a susceptible plant species.
-
Prepare a reaction mixture containing the enzyme, acetyl-CoA, ATP, and bicarbonate.
-
Add varying concentrations of the test compounds (cyclohexanedione lithium salts).
-
Incorporate a radiolabeled substrate (e.g., [14C]bicarbonate) to monitor the reaction progress.
-
Measure the incorporation of radioactivity into the acid-stable product (malonyl-CoA) to determine the rate of the enzymatic reaction.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
HPPD Inhibition Assay:
-
Express and purify recombinant HPPD.
-
Prepare a reaction mixture containing the enzyme and its substrate, 4-hydroxyphenylpyruvate.
-
Add varying concentrations of the test compounds.
-
Monitor the enzymatic reaction by measuring the change in absorbance at a specific wavelength due to the formation of the product, homogentisate.
-
Calculate the IC50 value.
-
V. Data Presentation and Visualization
Clear and concise presentation of SAR data is crucial for understanding the relationships between chemical structure and biological activity.
Quantitative Data Summary
| Compound ID | R1 Substituent (2-position) | R2 Substituent (5-position) | ACCase IC50 (µM) | HPPD IC50 (µM) | Reference |
| 1a | -COCH3 | -H | >100 | 5.2 | [4] |
| 1b | -CO(CH2)9CH3 | -H | ND | 0.18 | [4] |
| 2a | -C(=N-OEt)Bu | -H | 0.5 | >100 | [3] |
| 2b | -C(=N-OEt)Bu | -thian-3-yl | 0.1 | >100 | [3] |
ND: Not Determined
Visualizing SAR: Logical Relationships
The following diagram illustrates the key structural components influencing the activity of cyclohexanedione derivatives.
Caption: Key structural determinants of cyclohexanedione activity.
VI. Conclusion
The structure-activity relationship of cyclohexanedione lithium salts is a multifaceted area of study with significant implications for the development of new herbicides and potentially other bioactive molecules. The core cyclohexanedione enolate is the essential pharmacophore, while modifications at the 2- and 5-positions, along with the incorporation of aromatic and heterocyclic moieties, provide a powerful means to modulate potency and selectivity. The formation of a lithium salt is a key formulation strategy that primarily influences the physicochemical properties of the compound, thereby affecting its delivery to the biological target. A thorough understanding of these SAR principles is paramount for the rational design of novel and effective cyclohexanedione-based compounds.
VII. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Keto-enol Tautomerism of Profoxydim in Aqueous Solution
Executive Summary
Profoxydim, a post-emergence herbicide from the cyclohexanedione (CHD) class, is crucial for controlling grass weeds in rice cultivation. Its efficacy and environmental fate are intrinsically linked to its molecular structure, which is subject to keto-enol tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium of Profoxydim in aqueous solutions. We delve into the physicochemical principles governing this equilibrium, detail robust experimental methodologies for its characterization, and discuss the profound implications of tautomerism on the herbicide's stability, bioactivity, and environmental behavior. This document synthesizes theoretical insights with field-proven analytical protocols to serve as an essential resource for professionals in agrochemical research and development.
Introduction: The Significance of Molecular Form
Profoxydim belongs to the family of cyclohexanedione oxime herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical step in fatty acid biosynthesis in susceptible grass species.[1] The chemical structure features a cyclohexanedione ring that is the locus of a dynamic chemical equilibrium known as keto-enol tautomerism.[2]
Tautomers are structural isomers of a chemical compound that readily interconvert.[3] In the case of Profoxydim, this involves the migration of a proton and the shifting of a double bond within the cyclohexanedione moiety, resulting in two distinct forms: a ketone (keto) form and an enol form, where a hydroxyl group is attached to a double-bonded carbon.[2][4] Understanding this equilibrium is not merely an academic exercise; the predominant tautomeric form in a given environment can significantly influence the molecule's physicochemical properties, including its solubility, stability, and, most importantly, its ability to bind to the target enzyme.[4][5] This guide will explore the nuances of this tautomeric relationship in aqueous systems, a medium of paramount importance for its application and environmental transit.
Physicochemical Basis of Profoxydim Tautomerism
The equilibrium between the keto and enol forms of Profoxydim is a delicate balance governed by several factors, primarily the solvent environment and pH.[2][5]
2.1. Tautomeric Structures and Equilibrium
Profoxydim can exist in multiple tautomeric forms, including two keto-enol imine forms (KE-1 and KE-2) and a diketoenamine (DKE) form.[2] Instrumental analyses have generally shown that a keto-enolic form is predominant over a diketo form in many conditions.[2] However, recent comprehensive studies combining NMR spectroscopy and theoretical modeling have revealed a crucial insight: the polarity of the environment dictates the balance.[4][6]
-
In non-polar, gas-phase-like environments , the enolic form is more stable.[4][6]
-
In polar, aqueous environments , the equilibrium shifts, and the ketonic form prevails.[4][6]
This shift is attributed to the ability of polar solvents like water to stabilize the weaker hydrogen bonds present in the keto structure.[4]
2.2. The Influence of pH
Cyclohexanedione herbicides like Profoxydim are weak acids, with Profoxydim having a pKa of 5.91.[2][4] This means that the pH of the aqueous solution is a critical determinant of its chemical state.[2]
-
At pH values below the pKa (acidic conditions) , the non-ionized form is prevalent. Acidic conditions can also promote the interconversion between the E and Z isomers of the molecule, which adds another layer of complexity to its behavior in the environment.[4][7]
-
At pH values above the pKa (neutral to alkaline conditions) , the ionized (enolate) form becomes more common.[2] This ionization can affect the herbicide's absorption by the target weed and its overall efficacy.[8]
The interplay between tautomerism and ionization state is fundamental to predicting Profoxydim's behavior and optimizing its performance in field applications.
Experimental Methodologies for Characterization
To accurately characterize the keto-enol tautomerism, a multi-faceted analytical approach is required. The following protocols are designed to provide a robust framework for investigation.
3.1. High-Performance Liquid Chromatography (HPLC) for Stability and Degradation Analysis
HPLC is the workhorse for monitoring the concentration of Profoxydim and its degradation products over time, providing kinetic data on its stability.[9][10]
Experimental Protocol: HPLC-DAD Analysis
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), such as an Agilent 1100 series.[9]
-
Column: A reverse-phase C18 column (e.g., Waters C18 Atlantis, 3 µm particle size, 4.6 mm × 150 mm) is effective for separation.[2][9]
-
Mobile Phase: A gradient or isocratic mixture of ultrapure water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[9]
-
Causality: The formic acid helps to control the pH of the mobile phase, ensuring consistent protonation of the analyte and leading to sharp, reproducible peaks. The C18 stationary phase effectively retains the moderately non-polar Profoxydim molecule, allowing for excellent separation from more polar degradation products.
-
-
Injection Volume: 20 µL.[9]
-
Detection: Monitor at a wavelength where Profoxydim has significant absorbance, such as 290 nm.[11]
-
Self-Validation: System suitability should be confirmed before each run by injecting a standard solution to verify retention time stability, peak area reproducibility, and theoretical plate count.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful and definitive technique for observing and quantifying tautomers directly in solution.[4]
Experimental Protocol: ¹H-NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precise amount of Profoxydim analytical standard in a deuterated polar solvent that mimics an aqueous environment, such as methanol-d4 (MeOD) or deuterium oxide (D2O) with a co-solvent like DMSO-d6 for solubility.[4]
-
Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Data Interpretation:
-
Key Signature of the Enol Form: Look for a characteristic signal in the downfield region (typically >10 ppm) corresponding to the acidic proton of the enol's hydroxyl (-OH) group.
-
Key Signature of the Keto Form: The absence of the enolic -OH peak and the presence of signals corresponding to the protons on the carbon adjacent to the two keto groups.[4]
-
Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. The enolic proton is deshielded due to its attachment to an electronegative oxygen and its involvement in intramolecular hydrogen bonding, causing it to resonate far downfield. By integrating the area under the peaks corresponding to unique protons of each tautomer, their relative ratio in solution can be accurately calculated.
-
Data Presentation and Interpretation
4.1. Quantitative Summary
The data gathered from various analytical techniques can be summarized to provide a clear picture of Profoxydim's behavior under different conditions.
| Parameter | Condition | Result | Implication | Reference |
| Predominant Form | Aqueous Solution | Ketonic Form | Water stabilizes the keto tautomer through hydrogen bonding. | [4][6] |
| Predominant Form | Gas Phase / Apolar Solvent | Enolic Form | Intramolecular hydrogen bonding stabilizes the enol form in the absence of polar interactions. | [4][6] |
| Aqueous Half-life (Photodegradation) | Paddy Water (Simulated Sunlight) | 2.4 ± 0.3 hours | Profoxydim is non-persistent in irradiated aquatic environments. | [9][11] |
| Soil Half-life (Biological Degradation) | Laboratory Conditions | ~0.53 days | Degradation is primarily governed by microbial processes in soil. | [12][13] |
| pKa | 20 °C | 5.91 | The molecule's ionization state is highly dependent on environmental pH. | [2][4] |
4.2. Visualization of Key Processes
Diagrams created using Graphviz help to visualize the complex chemical relationships.
Caption: Keto-enol equilibrium of Profoxydim.
Caption: Analytical workflow for tautomerism study.
Implications for Agrochemical Science
The tautomeric state of Profoxydim is not a static feature but a dynamic property that has significant real-world consequences.
-
Herbicidal Activity: The specific three-dimensional shape of the herbicide is critical for binding to the ACCase enzyme. It is plausible that one tautomer has a higher binding affinity than the other. Therefore, environmental conditions that favor the more active tautomer at the site of action could enhance herbicidal efficacy.[2][8]
-
Environmental Fate and Stability: The keto-enol equilibrium influences the molecule's susceptibility to degradation pathways such as hydrolysis and photolysis.[9] Profoxydim degrades rapidly in water and soil, with half-lives often measured in hours or a few days.[9][12] The predominance of the keto form in water likely plays a role in its degradation kinetics, leading to the formation of various degradation products, some of which may be more stable than the parent compound.[4][9]
-
Formulation and Application: For weak acid herbicides like Profoxydim, the pH of the spray solution is a critical factor.[2] A solution pH that is too high can lead to increased ionization, potentially affecting uptake by the plant. Understanding the relationship between pH, tautomerism, and ionization is essential for developing stable and effective formulations.
Conclusion
The keto-enol tautomerism of Profoxydim in aqueous solution is a pivotal aspect of its chemical identity. Recent research has overturned previous assumptions, demonstrating that while the enol form may be favored in the gas phase, the keto form is predominant in the aqueous environments relevant to its use. This equilibrium is highly sensitive to pH, which in turn affects the molecule's stability, degradation profile, and biological activity. A thorough understanding of these dynamics, achieved through robust analytical methods like HPLC and NMR, is indispensable for the rational design of next-generation herbicides, the optimization of application strategies, and the accurate assessment of their environmental impact.
References
-
Cervantes-Díaz, A., Nieto-Carmona, J. C., Sevilla Morán, B., García-García, M. I., & Sandín-España, P. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 27117. Available from: [Link]
-
Cervantes-Díaz, A., et al. (2024). Aquatic risk assessment of the new rice herbicide profoxydim. ResearchGate. [Preprint]. Available from: [Link]
-
Sevilla-Morán, B., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4371. Available from: [Link]
-
Sevilla-Morán, B., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC. Available from: [Link]
-
Cervantes-Díaz, A., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. ResearchGate. [Preprint]. Available from: [Link]
-
University of Hertfordshire. (n.d.). Profoxydim (Ref: BAS 625H). AERU. Available from: [Link]
-
Sevilla-Morán, B., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. ResearchGate. [Preprint]. Available from: [Link]
-
(2012). Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. ResearchGate. Available from: [Link]
-
(2021). Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents: A nuclear magnetic resonance and theoretical study. ResearchGate. Available from: [Link]
-
Cervantes-Díaz, A., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. PubMed. Available from: [Link]
-
Sevilla-Morán, B., et al. (2024). Scheme of the different profoxydim's tautomers and isomers considered in this study. ResearchGate. Available from: [Link]
-
Sevilla-Morán, B., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PubMed. Available from: [Link]
-
Cervantes-Díaz, A., et al. (2021). Laboratory and field dissipation of penoxsulam, tricyclazole and profoxydim in rice paddy systems. ResearchGate. Available from: [Link]
-
Al-Kayali, R., & Cárdenas, S. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available from: [Link]
-
da Silveira, L., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. Available from: [Link]
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Profoxydim lithium salt vs. Clefoxydim lithium salt synonyms
Comprehensive Technical Whitepaper: Nomenclature, Physicochemical Dynamics, and Analytical Workflows of Profoxydim (Clefoxydim) Lithium Salt
Executive Summary
In the landscape of modern agrochemical development, the precise characterization of active pharmaceutical and herbicidal ingredients is paramount. Profoxydim (CAS 139001-49-3), historically referred to in early literature and development pipelines by its synonym Clefoxydim (or BAS 625H), is a highly selective, post-emergence cyclohexanedione oxime (DIM) herbicide[1][2]. While "Clefoxydim" remains a recognized legacy identifier, "Profoxydim" is the officially approved ISO common name[1]. To optimize bioavailability and environmental stability, the compound is predominantly synthesized and formulated as Profoxydim lithium salt (CAS 281664-76-4)[3][4]. This whitepaper dissects the structural causality, biochemical mechanisms, and stereoselective analytical protocols governing this complex molecule.
Physicochemical & Structural Dynamics
Profoxydim exhibits highly complex structural dynamics, characterized by keto-enol tautomerism, E/Z geometrical isomerism at the oxime double bond (with the E-isomer being the primary commercial form), and inherent chirality[5]. The molecule contains two stereogenic centers, resulting in four distinct diastereoisomers that behave differently in biological and environmental matrices[6].
Table 1: Physicochemical Comparison of Profoxydim Variants
| Property | Profoxydim (Free Acid) | Profoxydim Lithium Salt |
| Synonyms | Clefoxydim, BAS 625H, Aura | Clefoxydim lithium salt, PROFOXYDIM-LITHIUM |
| CAS Number | 139001-49-3[2][7] | 281664-76-4 / 192326-75-3[3] |
| Molecular Formula | C₂₄H₃₂ClNO₄S[7] | C₂₄H₃₁ClLiNO₄S[3] |
| Molecular Weight | 466.0 g/mol [7] | 471.97 g/mol [3][4] |
| Structural State | Neutral / Tautomeric Shift | Stabilized Enolate Anion[3] |
Formulation Causality: The Lithium Advantage
A critical question in the drug and agrochemical formulation pipeline is the selection of the counterion. Why utilize the lithium salt over the free acid?
The Causality: The free acid of profoxydim is highly susceptible to rapid degradation in aqueous environments via N-O bond photolysis and oxime E/Z photoisomerization[8]. By converting the compound to a lithium salt, the hydroxyl group on the cyclohexenone ring is deprotonated, yielding an enolate anion[3]. Lithium, a small cation with an exceptionally high charge density, coordinates tightly with the enolate oxygen. This ionic stabilization locks the molecule into a thermodynamically favorable conformation, drastically reducing its susceptibility to UV-induced photolysis and hydrolytic cleavage[8]. Furthermore, the lithium salt significantly enhances aqueous solubility, a critical parameter for uniform foliar uptake in agricultural applications[5].
Biochemical Mechanism of Action
Profoxydim-lithium is classified as a Group A herbicide that acts as a potent, reversible inhibitor of Acetyl-Coenzyme A carboxylase (ACCase)[9]. Specifically, it targets the carboxyltransferase (CT) domain of the plastidic ACCase isoform found exclusively in monocotyledonous plants (grasses)[10][11].
The Causality: By competitively binding to the CT domain, profoxydim blocks the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[9]. This enzymatic blockade halts de novo fatty acid biosynthesis. Without malonyl-CoA, the plant cannot synthesize essential cell membrane lipids, leading to rapid meristematic necrosis and ultimately plant death[9][12].
Fig 1. Mechanism of action of Profoxydim-Lithium inhibiting plastidic ACCase in grass weeds.
Analytical Workflows: Stereoselective Profiling
Because profoxydim exists as a mixture of four stereoisomers, traditional achiral analysis provides incomplete environmental risk data[13]. The isomers exhibit stereoselective degradation; for example, isomers 1 and 4 degrade more rapidly in soil (half-lives ~14.7 and 15.6 hours) than their counterparts[13]. Therefore, a self-validating chiral HPLC-MS/MS workflow is required to accurately monitor residue levels[14].
Fig 2. Stereoselective QuEChERS and chiral HPLC-MS/MS workflow for Profoxydim residue analysis.
Protocol: Stereoselective QuEChERS & Chiral LC-MS/MS
This protocol is designed as a self-validating system to ensure absolute data integrity during pharmacokinetic or environmental residue profiling.
-
Sample Extraction: Homogenize 5.0 g of the biological matrix (soil or rice) in 10 mL of high-purity acetonitrile.
-
The Causality: Acetonitrile acts as a universal solvent that efficiently precipitates matrix proteins while extracting the moderately polar profoxydim isomers without inducing premature degradation.
-
-
Phase Partitioning (Salting Out): Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Vortex vigorously and centrifuge at 4000 rpm for 5 minutes.
-
The Causality: MgSO₄ drives an exothermic reaction to sequester free water. Simultaneously, NaCl increases the ionic strength of the aqueous phase, forcing the profoxydim into the upper organic (acetonitrile) layer via the salting-out effect.
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up: Transfer the supernatant to a microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18 sorbent. Centrifuge again.
-
The Causality: PSA removes interfering organic acids and polar pigments, while C18 binds non-polar lipids. This dual-sorbent clean-up is critical to prevent ion suppression during MS/MS ionization, ensuring a high signal-to-noise ratio[14].
-
-
Chiral Chromatographic Separation: Inject the purified extract onto a polysaccharide-based chiral stationary phase column (e.g., Chiracel OJ-3R). Utilize an isocratic mobile phase of Acetonitrile/Water modified with 0.1% formic acid.
-
The Causality: The chiral cavities of the OJ-3R column interact differentially with the spatial configurations of the four profoxydim stereoisomers, enabling baseline resolution[14]. Formic acid ensures the analyte remains in a consistent, protonated ionization state for downstream detection.
-
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
References
-
National Center for Biotechnology Information. "Profoxydim lithium salt | CID 23592723." PubChem.[Link]
-
National Center for Biotechnology Information. "Profoxydim | CID 135565117." PubChem.[Link]
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BCPC. "Profoxydim data sheet." Compendium of Pesticide Common Names.[Link]
-
University of Hertfordshire. "Profoxydim (Ref: BAS 625H)." Pesticide Properties DataBase (PPDB).[Link]
-
Sandín-España, P., et al. "Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil." Environmental Science and Pollution Research.[Link]
-
Sandín-España, P., et al. "Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS." Food Chemistry.[Link]
-
Frontiers. "Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance." Frontiers in Plant Science.[Link]
-
Katsuyama, H., et al. "Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity of Cyclohexanedione Oxime Herbicides." Journal of Agricultural and Food Chemistry.[Link]
-
PMC. "Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system." Scientific Reports.[Link]
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Topic: Elucidating the Binding Site of Profoxydim on the Acetyl-CoA Carboxylase CT Domain
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Profoxydim, a member of the cyclohexanedione (DIM) class of herbicides, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of grass species.[1][2][3] Its efficacy stems from a highly specific interaction with the carboxyltransferase (CT) domain of the enzyme, disrupting the production of malonyl-CoA and leading to metabolic arrest and plant death.[4][5] This guide provides a comprehensive technical analysis of the profoxydim binding site within the ACCase CT domain. By synthesizing crystallographic data from homologous inhibitors, kinetic studies, and molecular modeling, we will deconstruct the molecular interactions, conformational changes, and structural determinants that govern this inhibition. Furthermore, we will explore the molecular basis of herbicide resistance through target-site mutations and present a validated experimental workflow for the structural elucidation of inhibitor-enzyme complexes, offering a foundational resource for researchers in herbicide development and enzyme kinetics.
Introduction: Acetyl-CoA Carboxylase as a Prime Herbicidal Target
Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[6][7] This process occurs via a two-step reaction:
-
Biotin Carboxylase (BC) Activity: The ATP-dependent carboxylation of a biotin cofactor.[8][9]
-
Carboxyltransferase (CT) Activity: The transfer of the activated carboxyl group from biotin to acetyl-CoA, yielding malonyl-CoA.[8][9]
In grasses (Poaceae), the plastidic ACCase is a large, homodimeric enzyme, making it a single, vulnerable target.[6] In contrast, most other plants possess a heteromeric ACCase, where the different catalytic domains are separate subunits.[6] This structural difference is a key reason for the selectivity of ACCase-inhibiting herbicides, which primarily target the homomeric form found in grasses. The CT domain, in particular, has been definitively identified as the binding site for three major chemical classes of graminicides: the aryloxyphenoxypropionates (FOPs), the cyclohexanediones (DIMs, including profoxydim), and the phenylpyrazoles (DENs).[4][5][10][11]
The Carboxyltransferase (CT) Domain: A Dimeric Active Site
The herbicidal activity of profoxydim is contingent on the unique architecture of the CT domain. Structural biology has been instrumental in revealing that the functional CT domain is a dimer.[10] Each monomer consists of two subdomains (N- and C-terminal), and the active site is strategically located at the interface between these two monomers.[8] This dimeric arrangement creates a complex binding pocket that is not present in the individual monomers, providing a structural basis for potent and specific inhibition. The binding of inhibitors like profoxydim occurs within this active site cleft, physically obstructing substrate access and arresting catalysis.[10][12]
Molecular Mechanism: Profoxydim's Interaction with the CT Domain
While a crystal structure of profoxydim in complex with ACCase is not publicly available, extensive structural work on the closely related DIM herbicide, tepraloxydim, provides a robust and highly relevant model for understanding the binding mechanism.[8]
Binding Pocket and Key Residue Interactions
Unlike FOP herbicides, which induce a large conformational change upon binding, DIMs like tepraloxydim (and by extension, profoxydim) fit into the binding pocket with only minor, albeit critical, adjustments to the enzyme's structure.[8][9][13] The inhibitor binds at the dimer interface, probing a distinct region compared to FOPs.[8]
Structural analyses have identified two conserved "anchoring points" that are crucial for the binding of both FOP and DIM herbicides. These interactions involve hydrogen bonds between the herbicide molecule and the main-chain amides of two key amino acid residues (numbering based on yeast ACCase):
-
Alanine-1627 (Ala-1627)
-
Isoleucine-1735 (Ile-1735)
These two residues act as a foundational clamp, securing the inhibitor within the active site.[9][11] For DIMs, it is the cyclohexanedione ring that participates in these hydrogen-bonding interactions, suggesting the inhibitor binds in its enolate form.[9]
Conformational Adjustments Upon Binding
The binding of a DIM inhibitor triggers subtle but functionally significant conformational shifts. The most notable change is the movement of helix α5' (containing residues ~1996'–2003' from the adjacent monomer), which shifts approximately 1 Å away from the inhibitor. This slight repositioning is essential to accommodate the bulky structure of the DIM molecule, finalizing the formation of a stable enzyme-inhibitor complex.
Caption: Profoxydim binding at the CT domain dimer interface.
The Structural Basis of Target-Site Resistance
The intensive use of ACCase inhibitors has led to the evolution of resistance in many grass weed populations.[14] The primary mechanism is target-site resistance, arising from single nucleotide polymorphisms in the ACCase gene that result in amino acid substitutions within the CT domain.[11][15] These substitutions can drastically reduce the binding affinity of the herbicide.
| Amino Acid Position* | Common Substitution | Conferred Resistance to | Causality of Resistance |
| Isoleucine-1781 | Leucine (Leu) | FOPs and DIMs | The subtle change from isoleucine to the slightly bulkier leucine perturbs the conformation of the binding pocket, sterically hindering inhibitor binding.[10][16][17] |
| Tryptophan-2027 | Cysteine (Cys) | FOPs and DIMs | Loss of the bulky tryptophan residue alters the hydrophobic environment of the binding site, reducing favorable interactions with the inhibitor.[6][18] |
| Isoleucine-2041 | Asparagine (Asn) | FOPs | This mutation introduces a polar side chain into a largely hydrophobic pocket, disrupting the binding of FOP herbicides.[6][18] |
| Aspartate-2078 | Glycine (Gly) | FOPs and DIMs | The Asp-to-Gly substitution can affect the local structure and hydrogen-bonding network, impacting inhibitor affinity.[6][18] |
| Glycine-2096 | Alanine (Ala) | FOPs | Even a minor change from glycine to alanine can alter the flexibility and shape of the binding pocket, reducing herbicide efficacy.[6][18] |
| Note: Amino acid positions are based on the Alopecurus myosuroides (black-grass) ACCase sequence, a common model for resistance studies.[6] |
Experimental Workflow: Structural Elucidation via X-ray Crystallography
Determining the precise interactions of a novel inhibitor like profoxydim requires high-resolution structural data. The gold-standard method is X-ray crystallography of the co-complexed protein and inhibitor. This protocol outlines a validated, self-contained workflow for achieving this objective.
Protocol: Co-crystallization and Structure Determination of the ACCase CT Domain with Profoxydim
Objective: To obtain a high-resolution crystal structure of the ACCase CT domain in complex with profoxydim to visualize the binding site and molecular interactions.
Pillar of Trustworthiness: Each stage includes quality control steps (e.g., SDS-PAGE, dynamic light scattering) to ensure the integrity of the sample, making the entire process self-validating.
Methodology:
-
Gene Cloning and Expression of the CT Domain:
-
1.1. Construct Design: Synthesize a codon-optimized gene sequence encoding the target ACCase CT domain (e.g., from Saccharomyces cerevisiae or a target grass species).[10] Causality: Yeast CT domain is a well-established and stable surrogate with high sequence homology to plant ACCases in the active site.[8]
-
1.2. Cloning: Clone the gene into a bacterial expression vector (e.g., pET-28a) containing an N-terminal polyhistidine (His) tag for purification.
-
1.3. Expression: Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow cells to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a reduced temperature (e.g., 18°C) overnight. Causality: Lower temperature induction slows protein synthesis, promoting proper folding and increasing the yield of soluble protein.
-
-
Protein Purification:
-
2.1. Lysis: Harvest cells and lyse them using sonication in a buffer containing lysozyme, DNase, and protease inhibitors.
-
2.2. Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. The His-tagged CT domain will bind to the nickel resin. Wash extensively to remove non-specific proteins.
-
2.3. Elution & Tag Cleavage: Elute the protein using an imidazole gradient. If desired, cleave the His-tag with a specific protease (e.g., TEV protease) and pass the protein back over the Ni-NTA column to remove the tag and protease.
-
2.4. Size-Exclusion Chromatography (SEC): As a final polishing step, run the protein over a SEC column (e.g., Superdex 200). Causality: SEC separates proteins by size, removing aggregates and ensuring a monodisperse, homogenous sample, which is critical for successful crystallization. Verify purity with SDS-PAGE.
-
-
Co-crystallization Trials:
-
3.1. Complex Formation: Concentrate the purified CT domain to ~10 mg/mL. Add profoxydim (dissolved in a suitable solvent like DMSO) in a 3-5 fold molar excess and incubate to allow for complex formation.
-
3.2. Crystallization Screening: Use a robotic system to set up sitting-drop or hanging-drop vapor diffusion trials, screening hundreds of conditions from commercial crystallization screens (e.g., Hampton Research, Qiagen). Causality: Successful crystallization is an empirical process; screening a wide chemical space (pH, precipitants, salts) maximizes the chances of finding a condition that yields diffraction-quality crystals.
-
3.3. Crystal Optimization: Once initial microcrystals ("hits") are identified, optimize their growth by systematically varying the concentrations of precipitant, protein, and buffer pH around the initial hit condition.
-
-
X-ray Diffraction Data Collection and Structure Determination:
-
4.1. Cryo-protection and Mounting: Soak the optimized crystals in a cryoprotectant solution (typically the mother liquor supplemented with glycerol or ethylene glycol) and flash-cool them in liquid nitrogen. Causality: Cryo-cooling minimizes radiation damage from the X-ray beam, allowing for the collection of higher-quality data.
-
4.2. Data Collection: Mount the frozen crystal on a goniometer at a synchrotron X-ray source and collect a full diffraction dataset.
-
4.3. Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement, using a known CT domain structure (e.g., PDB ID: 1UYT) as a search model.[12] Build the profoxydim molecule into the resulting electron density map and refine the complete structure to high resolution.
-
Caption: Experimental workflow for structural analysis.
References
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Cobos-Escudero, M., Pla, P., Cervantes-Diaz, A., Alonso-Prados, J. L., Sandín-España, P., Alcamí, M., & Lamsabhi, A. M. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. International Journal of Molecular Sciences. [Link]
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Rani, M., et al. (2023). Sequence and structural similarities of ACCase protein of Phalaris minor and wheat: An insight to explain herbicide selectivity. Frontiers in Plant Science. [Link]
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Environmental degradation pathway of Profoxydim in paddy soil
An In-depth Technical Guide to the Environmental Degradation Pathway of Profoxydim in Paddy Soil
Introduction
Profoxydim, a member of the cyclohexanedione oxime family of herbicides, is a critical tool for post-emergence control of grass weeds, particularly Echinochloa crus-galli, in rice cultivation.[1] Its mode of action involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), an enzyme essential for lipid synthesis in susceptible weed species.[2][3] While effective, the introduction of any agrochemical into the environment necessitates a thorough understanding of its fate and behavior. The unique conditions of a paddy field—flooded, anaerobic soil layers, and intense sun exposure—create a complex matrix where herbicides undergo various degradation processes.
This guide provides a comprehensive technical overview of the environmental degradation pathways of profoxydim in paddy soil. As a Senior Application Scientist, the focus is not merely on presenting data but on elucidating the causal relationships behind the observed phenomena and providing robust, validated methodologies for researchers in the field. We will explore the interplay of abiotic and biotic factors that govern profoxydim's rapid dissipation and examine the formation and persistence of its degradation products.
Physicochemical Profile of Profoxydim
Understanding the intrinsic properties of profoxydim is fundamental to predicting its environmental behavior. Profoxydim is a complex molecule characterized by multiple forms of isomerism, including E/Z geometrical isomerism, chirality leading to four stereoisomers, and keto-enol tautomerism.[3][4] The commercial product is primarily the E-isomer.[4] These structural nuances can influence degradation rates and biological activity.[3][5]
| Property | Value | Source |
| IUPAC Name | (5RS)-2-((EZ)-1-{[(2RS)-2-(4-chlorophenoxy)propoxy]imino}butyl)-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one | [6] |
| CAS Number | 139001-49-3 | [7] |
| Molecular Formula | C24H32ClNO4S | [7][8] |
| Molecular Weight | 466.0 g/mol | [7] |
| pKa | 5.91 at 20 °C | [4] |
| Water Solubility | 531 mg/L at 25 °C | [4] |
| Log P (octanol-water) | 3.7 | [4] |
Core Degradation Pathways in Paddy Soil
Profoxydim is generally considered non-persistent in the environment, with studies consistently showing rapid dissipation in paddy field systems.[2][3] This rapid breakdown is not due to a single process but rather a combination of photodegradation, chemical hydrolysis, and microbial metabolism.
Abiotic Degradation
Abiotic processes are chemical and physical reactions that occur without microbial intervention. For profoxydim in a paddy environment, photodegradation and hydrolysis are the most significant abiotic pathways.
Photodegradation: Given the shallow, flooded nature of paddy fields, exposure to sunlight makes photodegradation a primary route for profoxydim dissipation, particularly in the water column and at the soil-water interface.[1][9] Studies using simulated sunlight show that direct photolysis contributes significantly to its breakdown.[1] The mechanism involves several reactions, including homolytic cleavage of the C-N bond, photoisomerization, and photoinduced oxidation.[1][10] This process is remarkably fast, with reported half-lives of 1.03 ± 0.1 hours in paddy soil and 2.4 ± 0.3 hours in paddy water under simulated solar light.[1][10]
Chemical Hydrolysis: As a member of the cyclohexanedione family, profoxydim's stability is influenced by pH.[2] Hydrolysis, the cleavage of chemical bonds by the addition of water, contributes to its degradation. Generally, degradation is faster in acidic media.[2] While microbial processes often dominate in soil, chemical degradation in sterile soil (in the absence of light and microbes) has been observed with half-lives ranging from 1.52 to 9.21 days , depending on the specific soil properties.[11] This confirms that purely chemical pathways are a viable, albeit slower, degradation route compared to photodegradation and microbial action.
Biotic (Microbial) Degradation
Once profoxydim partitions from the water into the soil matrix, microbial degradation becomes a dominant pathway.[1] The rich microbial communities in paddy soils utilize the herbicide as a substrate, leading to its rapid breakdown.[12][13] The critical role of microorganisms is unequivocally demonstrated in comparative studies between sterile and non-sterile soils. In non-sterile soils, the degradation half-life (DT50) of profoxydim is extremely short, ranging from 0.47 to 0.53 days .[11] This is significantly faster than the rates observed in sterilized soil, highlighting that microbial processes are the primary drivers of profoxydim dissipation within the soil column.[11]
Degradation Kinetics and Influencing Factors
The rate at which profoxydim degrades is not constant but is dictated by a confluence of environmental factors and soil properties.
Dissipation Rates (DT50)
The dissipation half-life (DT50) is a key metric for understanding persistence. The table below summarizes reported DT50 values for profoxydim under various conditions, illustrating the compound's general lack of persistence.
| Condition | Matrix | Degradation Process | DT50 (Half-Life) | Source |
| Simulated Sunlight | Paddy Soil | Photodegradation | 1.03 ± 0.1 hours | [1][10] |
| Simulated Sunlight | Paddy Water | Photodegradation | 2.4 ± 0.3 hours | [1][10] |
| Laboratory (Non-Sterile) | Paddy Soil | Microbial & Chemical | 0.47 - 0.53 days | [11] |
| Laboratory (Sterile) | Paddy Soil | Chemical (Abiotic) | 1.52 - 9.21 days | [2][11] |
| Stereoisomer-Specific | Paddy Soil | Microbial & Chemical | 14.7 - 15.6 hours (for faster degrading isomers) | [5] |
Influence of Soil Properties
The physicochemical properties of the paddy soil matrix exert profound control over profoxydim's fate.[14]
-
Organic Matter: Soil organic matter (SOM) has a dual and complex effect. On one hand, it can stimulate microbial populations, potentially enhancing biodegradation rates.[12] On the other hand, organic amendments like biochar have been shown to significantly increase the persistence of profoxydim.[1][11] This is attributed to the high sorption capacity of biochar, which binds the herbicide molecules, making them less bioavailable for microbial attack or photodegradation.[1][10][11]
-
pH: Soil pH can influence both chemical hydrolysis rates and the activity of microbial populations responsible for degradation.[13][14] Acidic conditions can accelerate the chemical breakdown of cyclohexanedione herbicides.[2]
-
Moisture and Temperature: The flooded conditions of a paddy field ensure high moisture, which facilitates microbial activity and hydrolysis.[15] Temperature also plays a role, with higher temperatures generally accelerating both microbial metabolism and chemical reaction rates.[14][15]
Key Degradation Products and Transformation Pathway
The degradation of a parent herbicide is only part of the environmental story; the identity and stability of the resulting degradation products (DPs) are equally important.[16]
Studies have identified at least five distinct DPs of profoxydim in soil and water systems.[1][11] A critical finding is that some of these byproducts are more stable and persistent than the parent profoxydim molecule itself.[10][11] One of the main transformation pathways involves the oxidation of the sulfur atom in the thianyl ring to form the corresponding sulfoxide derivative, which has been shown to be more persistent than profoxydim.[11] Another identified transformation product is 4-Chlorophenol.[7]
The following diagram illustrates a proposed degradation pathway for profoxydim, integrating photodegradation and oxidation mechanisms.
Caption: Proposed degradation pathway of Profoxydim in paddy soil.
Experimental Methodologies for Degradation Analysis
To ensure scientific integrity, protocols for studying herbicide fate must be robust and self-validating. The rapid degradation of profoxydim requires a carefully designed experimental approach.
Study Design: Isolating Degradation Pathways
A comprehensive assessment requires both laboratory and field studies.[17]
-
Laboratory Studies: Performed under controlled conditions (temperature, moisture, light) to isolate individual degradation pathways.[18]
-
Field Studies: Essential for understanding dissipation under real-world agricultural conditions, integrating all environmental variables.[20]
-
Sampling: Due to the rapid degradation, an intensive initial sampling interval is critical (e.g., 0, 2, 4, 8, 12, 24, 48 hours), followed by less frequent sampling.[17]
Protocol: Sample Preparation and Extraction (QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a validated and widely adopted protocol for extracting profoxydim and its metabolites from soil.[1][2]
Step-by-Step Protocol:
-
Sample Weighing: Weigh 4.0 g of soil into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 8 mL of an extraction solvent mixture (e.g., 40% acetonitrile: 60% methanol).[2]
-
Homogenization: Shake the tube vigorously for 1 minute to ensure thorough mixing.
-
Salting Out: Add a pre-packaged QuEChERS salt mixture (e.g., 4.0 g anhydrous MgSO4, 1.0 g NaCl, 0.5 g sodium citrate dibasic sesquihydrate, 1.0 g sodium citrate tribasic).[1] The magnesium sulfate aids in removing water and partitioning the analyte into the organic layer.
-
Second Shaking: Immediately shake the tube again for 1 minute.
-
Centrifugation: Centrifuge the sample at ≥3000 rpm for 5 minutes to separate the solid soil particles from the liquid supernatant.
-
Extract Collection: Carefully collect the supernatant (the upper organic layer) for analysis.
Protocol: Analytical Determination
-
Kinetic Studies (HPLC-DAD): For dissipation studies where the parent compound's concentration is tracked over time, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is sufficient.[1] An isocratic mobile phase (e.g., 90% acetonitrile in acidified water) with a C18 column can provide excellent separation.[2]
-
Degradation Product Identification (LC-MS/MS): To identify unknown degradation products and confirm their structures, a more sensitive and specific technique is required. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), particularly with a high-resolution mass analyzer like Quadrupole Time-of-Flight (QTOF), is the authoritative method.[11][21] It provides accurate mass measurements for molecular formula determination and fragmentation patterns for structural elucidation.
Protocol: Kinetic Modeling
To determine the dissipation half-life (DT50), the concentration data over time is fitted to a kinetic model.
-
Data Plotting: Plot the concentration of profoxydim versus time.
-
Model Fitting: Apply appropriate kinetic models. The first-order (FO) model is common for herbicide degradation.[20] However, biphasic models like the Double First-Order in Parallel (DFOP) or Hockey-Stick (HS) model often provide a better fit, accounting for an initial rapid degradation phase followed by a slower phase, which may be due to sorption processes.[2][11]
-
DT50 Calculation: The half-life is calculated from the rate constant(s) derived from the best-fit model. For the first-order model, the equation is: t1/2 = ln(2) / k .[20]
The following diagram outlines the comprehensive workflow for a profoxydim degradation study.
Caption: Experimental workflow for a profoxydim degradation study.
Conclusion
The environmental degradation of profoxydim in paddy soil is a rapid and multifaceted process, confirming its classification as a non-persistent herbicide. The primary drivers of its dissipation are photodegradation at the soil/water surface and robust microbial degradation within the soil matrix. While the parent compound disappears quickly, with half-lives often measured in hours or a few days, a complete environmental risk assessment must consider the fate of its degradation products, which can exhibit greater persistence. The formation of a stable sulfoxide derivative is a key transformation that warrants further investigation.
Future research should focus on isomer-specific degradation studies, as different stereoisomers may exhibit varied degradation rates and toxicological profiles.[5] The methodologies outlined in this guide, from QuEChERS extraction to high-resolution mass spectrometry and kinetic modeling, provide a robust framework for researchers to conduct these essential environmental fate studies, ensuring the sustainable use of this important agricultural tool.
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Isomeric Stability of Profoxydim Lithium
Abstract
Profoxydim, a post-emergence cyclohexanedione herbicide, is a molecule of significant complexity, featuring both geometric (E/Z) and stereoisomeric forms.[1][2] Commercially formulated as the E-isomer, its stability and potential for conversion to the Z-isomer are of critical importance, impacting its biological efficacy, environmental fate, and regulatory profile.[3][4] This guide provides a comprehensive technical analysis of the factors governing the stability of Profoxydim's E- and Z-isomers. We will explore the thermodynamic and kinetic aspects of isomerization, detail the environmental triggers such as pH and light that mediate this transformation, and provide validated analytical protocols for the precise separation and quantification of these isomers. This document is intended to serve as an authoritative resource for scientists engaged in the research, development, and analysis of Profoxydim and related compounds.
Introduction to Profoxydim and the Significance of Isomerism
Profoxydim is a selective, systemic herbicide used for the control of grass weeds, particularly in rice cultivation.[5] Its mode of action involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids, leading to the disruption of lipid formation in susceptible plants.[1] The molecular structure of Profoxydim is inherently complex, giving rise to multiple isomers. It possesses a C=N double bond that results in E/Z geometric isomers and two chiral centers that produce four distinct stereoisomers (a mixture of diastereomers and enantiomers).[2][4]
The commercial product, Profoxydim Lithium, is marketed specifically as the E-isomer.[2][3][4] This specificity is crucial, as different isomers of a compound can exhibit vastly different biological activities, degradation rates, and toxicological profiles.[1][6] The inactive or less active isomer, if present, contributes to the chemical load in the environment without providing the desired herbicidal benefit.[6][7] Therefore, understanding the conditions under which the active E-isomer might convert to the Z-isomer is paramount for ensuring product quality, predictable field performance, and accurate environmental risk assessment.
This guide will dissect the core principles of Profoxydim's isomeric stability, providing the theoretical foundation and practical methodologies required for its comprehensive study.
Thermodynamic Landscape: The Inherent Stability of E- vs. Z-Isomers
The relative stability of the E- and Z-isomers of Profoxydim is not absolute but is highly dependent on the surrounding chemical environment. Theoretical calculations using Density Functional Theory (DFT) provide profound insights into the energy landscape of these isomers.
In the gas phase, a non-polar environment, the E-isomer is significantly more stable than the Z-isomer, with an energy difference that can exceed 5 kcal/mol.[8] This inherent stability is a primary reason for its selection as the commercial form. However, this energy gap narrows considerably in polar solvents. In an aqueous environment, the Z-isomer is only about 0.8 kcal/mol higher in energy, indicating a much lower barrier to isomerization.[8]
Furthermore, theoretical calculations reveal that under acidic conditions, the E and Z forms become "nearly degenerate," meaning their energy levels and, therefore, their stability, are almost equivalent.[3][9] This shift is a critical finding, as it predicts that environmental conditions, particularly low pH, can dramatically alter the isomeric ratio.
| Environment | Predominant Tautomeric Form (E-Isomer) | Relative Free Energy of Z-Isomer | Implication for Stability |
| Gas Phase | Enolic | > 5 kcal/mol higher | E-isomer is highly favored. |
| Aqueous (Neutral) | Ketonic[3][4] | ~ 0.8 kcal/mol higher[8] | E-isomer is dominant, but conversion is possible. |
| Aqueous (Acidic) | Ketonic | Nearly degenerate (similar energy)[3][9] | E- and Z-isomers can coexist in equilibrium. |
Table 1: Summary of the relative stability of Profoxydim E- and Z-isomers in different environments based on theoretical calculations.
Key Factors Influencing E/Z Isomerization and Degradation
The conversion between E- and Z-isomers is not spontaneous but is driven by external energy inputs and chemical conditions. The primary factors are pH, light, and temperature.
pH-Dependent Isomerization
Acidity is a potent catalyst for the isomerization of Profoxydim.[3][9] Experimental studies have explicitly demonstrated an isomeric transition from the E to the Z form under acidic conditions (e.g., pH 3).[3][10]
Causality: The mechanism involves the protonation of the imine nitrogen in the C=N bond. This protonation reduces the double-bond character of the C=N bond, lowering the rotational energy barrier and allowing for facile conversion between the E and Z configurations. In neutral or alkaline media, the C=N bond remains unprotonated, and the high energy barrier restricts rotation, thus preserving the E-isomer configuration. This pH-controlled isomerization is a critical consideration for formulation development and for understanding the herbicide's behavior in acidic soils or water.
Caption: pH-driven E/Z isomerization mechanism of Profoxydim.
Photostability and Photoisomerization
Profoxydim degrades rapidly when exposed to simulated sunlight, a process known as photodegradation.[11][12] A key step in this degradation pathway is photoisomerization, where the E-isomer absorbs light energy and converts to the Z-isomer.[11][12] In fact, the Z-isomer has been identified as a major degradation product (DP3) in photolysis studies.[12]
Causality: Upon absorbing photons, the Profoxydim molecule is promoted to an excited electronic state. In this excited state, the energetic barrier for rotation around the C=N bond is significantly lowered, facilitating the conversion to the Z configuration. This process establishes a dynamic equilibrium between the E and Z forms under continuous irradiation.[12] This finding is crucial for predicting the environmental persistence of Profoxydim, as the resulting Z-isomer and other degradation products may have different toxicities and stabilities.[11][12]
Caption: Simplified photodegradation pathway including photoisomerization.
Analytical Methodologies for Isomer Assessment
Experimental Protocol 1: Chiral HPLC-MS/MS for Stereoisomer Separation
This method is designed for the baseline separation of the four stereoisomers of Profoxydim, a prerequisite for studying their individual degradation kinetics.
Causality: Due to their identical mass and similar physicochemical properties, stereoisomers cannot be separated by standard reverse-phase HPLC. A chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the different stereoisomers interact with varying affinities, leading to different retention times and enabling their separation.
Step-by-Step Methodology: [2][13]
-
Sample Preparation (QuEChERS Method):
-
Homogenize 5g of the sample matrix (e.g., soil, rice).
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge for 5 minutes.
-
Collect the supernatant (acetonitrile layer) for analysis.
-
-
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).
-
Column: Chiralcel OJ-3R (or equivalent polysaccharide-based CSP).[13]
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (acidified with 0.1% formic acid).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-product ion transitions for Profoxydim to ensure selectivity and sensitivity.
-
-
Validation:
-
The method must be validated according to SANTE guidelines, demonstrating linearity (R² ≥ 0.99), limits of detection (LOD) and quantification (LOQ), and acceptable accuracy (recoveries typically 75-110%) and precision (RSD < 15%).[13]
-
Experimental Protocol 2: Stability-Indicating HPLC-DAD/MS for E/Z Isomerization
This protocol is designed to monitor the conversion of the E-isomer to the Z-isomer under specific stress conditions (e.g., acidic pH, UV light).
Causality: This method must be "stability-indicating," meaning it can resolve the parent E-isomer from its Z-isomer and other potential degradation products. A standard C18 reverse-phase column is typically sufficient for separating the E and Z geometric isomers, as their different shapes lead to different interactions with the stationary phase.
Step-by-Step Methodology:
-
Stress Sample Generation:
-
Prepare a stock solution of Profoxydim Lithium (E-isomer) in an appropriate solvent (e.g., methanol or acetonitrile).
-
Acid Stress: Dilute the stock solution into buffers of varying pH (e.g., pH 3, 5, 7, 9). Incubate at a controlled temperature.
-
Photolytic Stress: Expose the solution in a quartz cuvette to a light source (e.g., a Xenon lamp simulating sunlight).[11]
-
Take aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Chromatographic System:
-
Instrument: HPLC with a Diode Array Detector (DAD) or a single quadrupole/TOF Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure separation of all components.
-
Detection:
-
DAD: Monitor at the λmax of Profoxydim to detect and quantify the isomers.
-
MS: Use Selected Ion Monitoring (SIM) for the mass of Profoxydim to track both isomers.
-
-
-
Data Analysis:
-
Integrate the peak areas for the E- and Z-isomers at each time point.
-
Calculate the percentage of each isomer relative to the total peak area.
-
Plot the percentage of the E-isomer remaining or the Z-isomer formed over time to determine the kinetics of isomerization.
-
Caption: Experimental workflow for a pH-dependent stability study.
Broader Implications of Isomer Stability
The stability of Profoxydim's isomers has far-reaching consequences beyond simple chemical characterization.
-
Biological Activity: The herbicidal activity of cyclohexanediones resides primarily in one isomeric form. For the related herbicide alloxydim, the E-isomer was shown to be phytotoxic while the Z-isomer had no effect on wheat germination.[7] It is highly probable that a similar disparity exists for Profoxydim, meaning the conversion from E to Z in the field could lead to a significant loss of efficacy.
-
Environmental Fate: Photoisomerization is an integral part of Profoxydim's environmental degradation.[11][12] The formation of the Z-isomer and other degradation byproducts, which may be more stable or mobile than the parent E-isomer, must be considered in environmental models to accurately predict the persistence and potential for off-site transport of Profoxydim residues.[11][15]
-
Regulatory & Formulation: From a regulatory standpoint, a drug or agrochemical product must be well-characterized and consistent. Uncontrolled isomerization can lead to batch-to-batch variability and a product that does not meet its label claims. Formulation scientists must therefore select excipients and packaging that minimize exposure to conditions known to promote isomerization, such as acidity and UV light.
Conclusion
The E-isomer of Profoxydim Lithium, while being the thermodynamically preferred and commercially supplied form, is susceptible to isomerization to the Z-form under specific environmental conditions. Acidic pH and exposure to sunlight are the primary drivers of this conversion. This transformation has profound implications for the herbicide's efficacy, environmental persistence, and regulatory standing.
A thorough understanding and meticulous characterization of this isomeric instability are therefore not merely academic exercises; they are fundamental requirements for responsible product development. By employing robust, stability-indicating analytical methods such as those detailed in this guide, researchers, developers, and quality control scientists can ensure the performance, safety, and consistency of Profoxydim-based products.
References
-
Cervantes-Díaz, A., Nieto-Carmona, J. C., Sandín-España, P., & Sevilla Morán, B. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 27117. [Link]
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Lagunas-Allué, L., Sanz-Asensio, J., & Martínez-Soria, M. T. (2012). Photodegradation of Selected Herbicides in Various Natural Waters and Soils under Environmental Conditions. Journal of Agricultural and Food Chemistry, 60(34), 8442-8449. [Link]
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Cobos-Ezquerra, M., Cervantes-Díaz, Á., Pla, P., Lamsabhi, A. M., Prados, J. L. A., & Sandín-España, P. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4371. [Link]
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Cervantes-Díaz, A., Nieto-Carmona, J. C., Sandín-España, P., & Sevilla Morán, B. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. [Link]
-
Cervantes-Díaz, A., Mateo-Miranda, M. M., Alonso-Prados, J. L., & Sandín-España, P. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS. Food Chemistry, 443, 138536. [Link]
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Cobos-Ezquerra, M., Cervantes-Díaz, Á., Pla, P., Lamsabhi, A. M., Prados, J. L. A., & Sandín-España, P. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4371. [Link]
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Academic Reads. (2023). Abiotic Degradation of Profoxydim Herbicide in Soils Amended with Alperujo Compost. [Link]
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Cervantes-Díaz, A., Mateo-Miranda, M. M., Alonso-Prados, J. L., & Sandín-España, P. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS. ResearchGate. [Link]
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ResearchGate. (n.d.). Superimposed chromatograms of the evolution of E/Z isomer of profoxydim at pH = 3. [Image]. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Aquatic risk assessment of the new rice herbicide profoxydim. [Link]
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ResearchGate. (n.d.). Chemical structures of stereoisomers of profoxydim. [Image]. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Profoxydim. PubChem Compound Database. [Link]
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Cervantes-Díaz, A., Mateo-Miranda, M. M., Alonso-Prados, J. L., & Sandín-España, P. (2024). Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. Environmental Science and Pollution Research International, 31(48), 1-12. [Link]
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Cobos-Ezquerra, M., Cervantes-Díaz, Á., Pla, P., Lamsabhi, A. M., Prados, J. L. A., & Sandín-España, P. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4371. [Link]
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Iowa State University. (n.d.). Resolved isomers explained. Integrated Crop Management. [Link]
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PubMed. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. [Link]
-
R Discovery. (2009). Synthesis and characterization of polyimides based on novel isomeric perfluorinated naphthylenediamines. [Link]
-
Berk, M. (2024). STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. [Link]
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Cervantes-Díaz, A., Mateo-Miranda, M. M., Alonso-Prados, J. L., & Sandín-España, P. (2024). Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. Environmental Science and Pollution Research International, 31(48), 1-12. [Link]
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MDPI. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. [Link]
-
Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism. [Link]
-
ResearchGate. (n.d.). (a) Illustration of the possible mechanism of the E ↔ Z isomerization... [Image]. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). E–Z notation. [Link]
-
CABI Digital Library. (n.d.). PHYTOTOXIC STUDY OF THE E/Z ISOMERS OF THE HERBICIDE ALLOXYDIM IN WHEAT. [Link]
-
Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. [Link]
-
Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). [Link]
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Profoxydim lithium salt molecular weight and formula C24H31ClLiNO4S
An In-Depth Technical Guide to Profoxydim Lithium Salt (C24H31ClLiNO4S)
Introduction
Profoxydim lithium salt is the active lithium salt form of Profoxydim, a post-emergence herbicide used for controlling grass weeds, particularly in rice cultivation.[1] It belongs to the cyclohexanedione oxime class of herbicides, which are known for their efficacy as Acetyl-CoA carboxylase (ACCase) inhibitors.[1] This guide provides a comprehensive technical overview of Profoxydim lithium salt, its chemical properties, mechanism of action, and relevant experimental considerations for research and development professionals.
Chemical and Physical Properties
Profoxydim lithium salt is a complex organic molecule with multiple stereoisomers.[2] The technical grade material is typically a mixture of these isomers.[3]
| Property | Value | Source |
| Molecular Formula | C24H31ClLiNO4S | [4][5] |
| Molecular Weight | 471.97 g/mol | [5] |
| CAS Number | 281664-76-4 | [4][6] |
| IUPAC Name | lithium 2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate | [4] |
| Parent Compound | Profoxydim (CAS: 139001-49-3) | [7][8] |
| Appearance | Colorless and odorless liquid (for Profoxydim) | [2] |
| Solubility | Profoxydim is practically insoluble in water (27.8 mg/L at 20°C) but soluble in various organic solvents such as methanol, acetone, and toluene. | [2] |
Chemical Structure
Caption: Chemical structure of Profoxydim lithium salt.
Mechanism of Action
Profoxydim is a selective, systemic herbicide that inhibits the enzyme Acetyl-CoA carboxylase (ACCase).[1] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage in plants. By inhibiting ACCase, Profoxydim disrupts the formation of lipids, leading to the cessation of growth and eventual death of susceptible grass species.[1]
Caption: Mechanism of action of Profoxydim lithium salt.
Synthesis and Formulation
The synthesis of Profoxydim involves a multi-step organic process centered around the creation of a cyclohexanedione oxime core.[1] The process begins with the formation of a cyclohexane-1,3-dione ring through condensation reactions. One of the ketone groups is then converted into an oxime using hydroxylamine. A thiazolidine ring is subsequently introduced to enhance the molecule's selectivity and biological activity.[1] The final product is then converted to its lithium salt to improve its formulation and handling properties.
Analytical Methods
For research and quality control, the quantification of Profoxydim lithium salt is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or Mass Spectrometry (MS) detector.
Sample Preparation
-
Extraction: Extract the sample (e.g., soil, plant tissue, formulation) with a suitable organic solvent like acetonitrile or methanol.
-
Clean-up: Use Solid Phase Extraction (SPE) to remove interfering substances.
-
Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Standard: A certified reference standard of Profoxydim lithium salt.[9]
Applications in Research and Development
Profoxydim lithium salt is a valuable tool for:
-
Herbicide Efficacy Studies: Evaluating its effectiveness against a wide range of grass weeds.
-
Resistance Management Research: Studying the mechanisms of weed resistance to ACCase inhibitors.
-
Formulation Development: Creating new and improved herbicide formulations with enhanced stability and bioavailability.
-
Ecotoxicology Studies: Assessing its environmental impact and degradation pathways.
Safety and Toxicology
Profoxydim lithium salt is suspected of causing cancer and damaging fertility or the unborn child.[4][10] It may also cause an allergic skin reaction.[4][10] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[10][11] All work should be conducted in a well-ventilated fume hood.
Experimental Protocol: Evaluation of Herbicidal Efficacy
This protocol outlines a general procedure for assessing the post-emergence herbicidal activity of Profoxydim lithium salt on a target weed species.
Caption: Workflow for evaluating herbicidal efficacy.
1. Plant Material and Growth Conditions:
-
Grow a susceptible grass weed species (e.g., Echinochloa crus-galli) in pots containing a standard potting mix.
-
Maintain the plants in a growth chamber with controlled temperature (25°C), humidity (60%), and photoperiod (16:8 h light:dark).
2. Herbicide Application:
-
Prepare a stock solution of Profoxydim lithium salt in a suitable solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to achieve the desired application rates.
-
When the weeds reach the 3-4 leaf stage, apply the herbicide solutions using a laboratory sprayer calibrated to deliver a specific volume.
-
Include a control group sprayed only with the solvent and surfactant.
3. Data Collection:
-
At 7, 14, and 21 days after treatment, visually assess the percentage of plant injury on a scale of 0 (no effect) to 100 (complete death).
-
At 21 days, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
4. Data Analysis:
-
Analyze the data using an appropriate statistical method (e.g., ANOVA).
-
Calculate the effective dose that causes 50% inhibition of growth (ED50) using dose-response curve analysis.
References
-
AERU. (2026, February 3). Profoxydim (Ref: BAS 625H). University of Hertfordshire. [Link]
-
PubChem. (n.d.). Profoxydim lithium salt. National Institutes of Health. [Link]
-
PubChem. (n.d.). Profoxydim. National Institutes of Health. [Link]
-
Global Substance Registration System. (n.d.). PROFOXYDIM. [Link]
-
European Commission. (2011, June 17). Profoxydim. [Link]
-
Wikipedia. (n.d.). Profoxydim. [Link]
-
PubChemLite. (n.d.). C24H32ClNO4S. Université du Luxembourg. [Link]
-
gsrs. (n.d.). PROFOXYDIM. [Link]
-
HPC Standards. (n.d.). Profoxydim lithium salt. [Link]
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Photodegradation Dynamics and Transformation Products of Profoxydim in Aquatic Systems
[1][2][3][4][5]
Executive Summary
Profoxydim (BAS 625H), a cyclohexanedione oxime (DIM) herbicide, is critical for post-emergence grass control in rice paddy fields. While highly effective, its environmental fate is governed by its susceptibility to abiotic degradation, specifically photolysis .
This technical guide details the photodegradation kinetics, mechanistic pathways, and transformation products (TPs) of Profoxydim in aquatic environments. Research confirms that Profoxydim undergoes rapid direct photolysis (half-life
Chemical Basis & Photostability
To understand the degradation mechanism, one must first analyze the molecular susceptibility of Profoxydim to light irradiation.
Molecular Structure and Chromophores
Profoxydim contains a cyclohexanedione ring conjugated with an alkoxyaminoalkylidene side chain.
-
Chromophore: The conjugated enone system and the oxime ether moiety absorb UV radiation effectively in the 300–350 nm range, overlapping with the solar spectrum reaching the Earth's surface.
-
Tautomerism: In aqueous solution, Profoxydim exists in equilibrium between keto and enol forms.[5] The enolic form is stabilized by intramolecular hydrogen bonding, which influences its photochemical reactivity.
-
Isomerism: The N=C double bond allows for geometric isomers (E and Z).[5] The E-isomer is thermodynamically favored, but photon absorption triggers rapid photoisomerization.
Quantum Yield and Absorption
-
Molar Extinction Coefficient (
): L mol cm at nm, indicating a high potential for direct photolysis. -
Direct vs. Indirect: While direct photolysis is the dominant pathway, dissolved organic matter (DOM) in paddy water can act as a photosensitizer (indirect photolysis) or a light filter (shielding effect). Recent studies (Cervantes-Díaz et al., 2024) indicate that high concentrations of DOM (e.g., from biochar amendments) primarily exert a shielding effect , retarding the degradation rate.
Experimental Framework
The following protocol outlines the standard methodology for characterizing Profoxydim photodegradation, ensuring reproducibility and regulatory compliance (e.g., OECD Guideline 316).
Irradiation Setup
-
Light Source: Xenon arc lamp (e.g., Suntest CPS+) equipped with a UV filter (
nm cut-off) to simulate natural sunlight. -
Intensity: Maintain irradiance at approx.
W/m (300–800 nm). -
Actinometry: Use the uranyl oxalate or p-nitroanisole/pyridine actinometer system to quantify photon flux and normalize kinetic data.
Analytical Workflow (LC-QTOF-MS/MS)
Accurate identification of TPs requires high-resolution mass spectrometry.
Step-by-Step Protocol:
-
Sample Preparation: Aliquots of irradiated water (0, 1, 2, 4, 8, 12, 24 h) are collected.
-
Filtration: Filter through 0.22
m PTFE filters to remove particulates (essential for paddy water samples). -
Chromatography (HPLC):
-
Column: C18 reverse-phase (e.g., Zorbax Eclipse Plus,
mm, 1.8 m). -
Mobile Phase: Gradient elution of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
-
Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode (ESI+).
-
Scan Mode: Full scan (m/z 50–1000) followed by targeted MS/MS fragmentation of selected precursor ions.
-
Degradation Kinetics
Profoxydim degradation follows pseudo-first-order kinetics (SFO model).
Kinetic Equation:
Table 1: Kinetic Parameters of Profoxydim Photolysis
| Medium | Rate Constant ( | Half-life ( | Observation | |
| Ultrapure Water | 1.4 ± 0.2 | > 0.99 | Rapid direct photolysis. | |
| Paddy Water | 2.4 ± 0.3 | > 0.98 | Slower due to turbidity/DOM shielding. | |
| Paddy Soil | 1.0 ± 0.1 | > 0.98 | Surface photolysis is very fast. | |
| Biochar Amendment | 3.1 ± 0.2 | > 0.99 | Biochar increases light attenuation (shielding). |
Data Source: Synthesized from Cervantes-Díaz et al., 2024.[1][6][3][7]
Mechanistic Pathways & Transformation Products (TPs)
The photodegradation of Profoxydim is not a single linear path but a branching network of reactions. The primary mechanisms are Photoisomerization , N-O Bond Cleavage , and S-Oxidation .
Pathway Visualization
The following diagram illustrates the degradation network, moving from the parent compound to stable transformation products.
Caption: Figure 1: Branching photodegradation pathways of Profoxydim including isomerization, oxidation, and cleavage events.
Detailed Transformation Product Analysis
Using LC-QTOF-MS data, we can categorize the TPs based on mass shift (
TP-1: Z-Isomer (Geometric Isomerization)
-
Mechanism: Photo-induced rotation around the C=N bond.
-
Identification: Same m/z (466.1) as parent but different retention time (Rt).
-
Significance: Reversible process; the Z-isomer is often less biologically active but serves as a reservoir for the parent compound.
TP-2: Profoxydim Imine (Des-alkoxy derivative)
-
Mechanism: Homolytic cleavage of the labile N-O bond. The alkoxyamino side chain is lost.
-
Structure: The oxime ether group becomes an imine (=NH).
-
Mass Shift: Loss of the chlorophenoxy-propyl moiety.
-
Stability: Imines are generally more stable to further photolysis than the parent oxime but susceptible to hydrolysis at low pH.
TP-3: Profoxydim Sulfoxide
-
Mechanism: Oxidation of the sulfur atom in the tetrahydro-thiopyran ring by singlet oxygen (
) or hydroxyl radicals ( ). -
Mass Shift: +16 Da (Addition of one Oxygen).
-
Significance: Common for all sulfur-containing DIM herbicides (e.g., Sethoxydim). This metabolite often retains some phytotoxicity.
TP-4: Imine-Sulfoxide
-
Mechanism: A secondary product formed either by the S-oxidation of the Imine or the N-O cleavage of the Sulfoxide.
-
Characterization: Represents the cumulative breakdown of the molecule's functional groups.
Environmental Implications & Toxicity
The formation of these products alters the ecological risk profile:
-
Persistence: While Profoxydim dissipates rapidly (
day), the Imine and Sulfoxide derivatives are often more persistent in aquatic systems. -
Mobility: TPs like the Imine are more polar (lower
) than the parent, increasing the risk of leaching into groundwater or transport via surface runoff. -
Toxicity:
-
Parent: High toxicity to aquatic plants (algae/macrophytes).
-
TPs: Generally lower herbicidal activity, but the chlorophenol side chain fragment (if released) is a priority pollutant with known aquatic toxicity.
-
Recommendation: ERA models must account for the "total residue" (Parent + TPs) rather than the parent alone, especially given the reversibility of the E/Z isomerization.
-
References
-
Cervantes-Díaz, Á., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system.[1][2][4] Scientific Reports.[2]
-
Sandín-España, P., et al. (2013). Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products. Journal of Photochemistry and Photobiology A: Chemistry.[7]
-
Sevilla-Morán, B., et al. (2017). Photodegradation behaviour of sethoxydim and its commercial formulation Poast® under environmentally-relevant conditions.[7] Chemosphere.[7] [7]
-
Roberts, T.R. (Ed.).[8] (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Profoxydim Lithium Salt Residues in Environmental Matrices
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Profoxydim lithium salt residues. Profoxydim is a post-emergence herbicide used for controlling grass weeds, particularly in rice cultivation[1]. The increasing use of such agrochemicals necessitates reliable analytical methods to monitor their residues in environmental and agricultural samples to ensure food safety and environmental protection[2]. The described method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample extraction and cleanup, followed by reversed-phase HPLC-UV analysis. The causality behind the selection of chromatographic parameters and the validation of the method in accordance with internationally recognized guidelines are thoroughly discussed to ensure scientific integrity and trustworthiness of the results.
Introduction: The Need for Profoxydim Residue Analysis
Profoxydim, a member of the cyclohexanedione oxime class of herbicides, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses[1]. Its lithium salt form enhances its solubility and efficacy. The chemical structure of Profoxydim lithium salt is C24H31ClLiNO4S with a molecular weight of 471.97 g/mol [3][4].
Given its application in agriculture, there is a potential for Profoxydim residues to persist in soil, water, and crops, posing potential risks to non-target organisms and human health[2]. Therefore, sensitive and reliable analytical methods are essential for monitoring these residues to enforce regulatory limits and conduct environmental risk assessments. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a cost-effective, accessible, and reliable technique for the routine analysis of such compounds[5][6].
Principle of the HPLC-UV Method
The fundamental principle of this method is the separation of Profoxydim from co-extracted matrix components using reversed-phase HPLC. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Components of the mixture are separated based on their differential partitioning between the two phases. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, which has been identified as 230 nm for Profoxydim[7][8]. The amount of UV light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification.
Materials and Methodology
Reagents and Standards
-
Profoxydim lithium salt analytical standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water[7]
-
Formic acid (analytical grade)[7]
-
Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate (for QuEChERS extraction)
-
Primary secondary amine (PSA) sorbent (for dispersive solid-phase extraction cleanup)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 3 µm particle size)[7][9].
-
High-speed centrifuge
-
Homogenizer
-
Analytical balance
-
Vortex mixer
Preparation of Standard Solutions
A stock solution of Profoxydim (e.g., 100 µg/mL) is prepared by accurately weighing the analytical standard and dissolving it in methanol. This solution should be stored at 4°C in an amber vial[8]. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).
Detailed Experimental Protocols
Sample Preparation: Modified QuEChERS Extraction and Cleanup
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, high recovery rates, and minimal solvent usage[10][11][12].
Protocol:
-
Homogenization: Weigh 10 g of a representative homogenized sample (e.g., soil, rice grains) into a 50 mL centrifuge tube[11]. For soil samples, ensure they are sieved to remove large debris[13][14].
-
Extraction: Add 10 mL of water (for dry samples like grains) and 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Shaking and Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA sorbent and anhydrous MgSO₄. PSA is used to remove organic acids and other polar interferences.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Profoxydim.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3 µm)[7][9] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 90% B) or a suitable gradient program[7][9] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 25°C[7][8] |
| Injection Volume | 20 µL[9] |
| UV Wavelength | 230 nm[7][8] |
Causality of Choices:
-
A C18 column is selected for its versatility and effectiveness in retaining moderately non-polar compounds like Profoxydim from a polar mobile phase.
-
Acetonitrile and water are chosen as the mobile phase due to their low UV cutoff and good elution strength for a wide range of pesticides.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency, although for UV detection, its primary role is to ensure consistent pH and sharp peaks.
-
A detection wavelength of 230 nm is used as it corresponds to a high absorbance wavelength for Profoxydim, thereby maximizing sensitivity[7][8].
Method Validation: Ensuring Trustworthiness
The analytical method was validated according to the European SANTE guidelines and ICH principles to ensure its performance is suitable for its intended purpose[2][5][15][16][17][18].
Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 over the calibration range[10][19]. |
| Accuracy (Recovery) | Mean recoveries between 70% and 120% at different spiking levels[2][10]. |
| Precision (RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 20%[19]. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of ≥ 10, and the lowest validated spiked level. |
| Specificity | No interfering peaks at the retention time of Profoxydim in blank matrix samples. |
Data Presentation and Visualization
Workflow for Profoxydim Residue Analysis
Caption: Overall workflow from sample collection to final reporting.
Logical Relationships in Method Validation
Sources
- 1. PROFOXYDIM-LITHIUM | 139001-49-3 [chemicalbook.com]
- 2. biotage.com [biotage.com]
- 3. Profoxydim lithium | CymitQuimica [cymitquimica.com]
- 4. Profoxydim lithium salt | C24H31ClLiNO4S | CID 23592723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. food-safety.com [food-safety.com]
- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 13. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 14. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 15. EURL | Residues of Pesticides | DG-SANTE Guidance Documents [eurl-pesticides.eu]
- 16. food.ec.europa.eu [food.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Profoxydim in Rice Matrices by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the determination of the herbicide profoxydim in complex rice matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been developed to meet the rigorous standards required for routine monitoring, food safety applications, and environmental risk assessment, demonstrating excellent linearity, recovery, and precision in line with SANTE/11312/2021 guidelines.[1][2][3][4]
Introduction
Profoxydim is a last-generation cyclohexanedione herbicide widely used for the post-emergence control of grass weeds in rice cultivation.[5][6] Its presence in rice, a staple food for over half the world's population, necessitates reliable and sensitive analytical methods for monitoring residues to ensure food safety and compliance with Maximum Residue Levels (MRLs).[6][7]
The chemical nature of profoxydim, which includes two chiral centers, and the complexity of the rice matrix present significant analytical challenges.[6][8] Rice is rich in starch, lipids, and pigments, which can cause matrix effects, ion suppression, and chromatographic interferences.[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for pesticide analysis due to its high selectivity and sensitivity, making it ideal for detecting low-level residues in complex food samples.[7][10]
This guide provides a comprehensive protocol based on the widely adopted QuEChERS sample preparation technique, which offers high recovery and effective cleanup, followed by optimized LC-MS/MS parameters for the selective and quantitative detection of profoxydim.[1][11] The causality behind each step is explained to provide a deeper understanding of the method's mechanics.
Scientific Principles
The analytical workflow is built on two core principles: efficient extraction and cleanup, followed by highly selective detection.
-
QuEChERS Extraction and Cleanup: The QuEChERS method is a two-step process.[11]
-
Extraction/Partitioning: The sample is first hydrated and then extracted with acetonitrile. Acetonitrile is chosen for its excellent ability to precipitate proteins and extract a broad range of pesticides with minimal co-extraction of lipids.[11] The addition of salts (anhydrous MgSO₄ and NaCl) induces phase separation between the aqueous and organic layers. MgSO₄ also removes excess water from the acetonitrile layer, improving analyte recovery.[12]
-
Dispersive Solid-Phase Extraction (d-SPE): The acetonitrile supernatant is "cleaned" by mixing it with a combination of sorbents. For rice, a common combination is Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats and waxes. This step is critical for reducing matrix effects and protecting the LC-MS/MS system.[11]
-
-
LC-MS/MS Detection:
-
Chromatographic Separation: A reverse-phase C18 column separates profoxydim from other co-extracted compounds based on polarity. A gradient elution program using water and acetonitrile (both acidified with formic acid) ensures sharp peak shapes and efficient separation. Formic acid aids in the protonation of profoxydim, enhancing its ionization for mass spectrometry.
-
Tandem Mass Spectrometry (MS/MS): The triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[10] The precursor ion (the protonated profoxydim molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).[10] This process virtually eliminates background noise, allowing for accurate quantification at trace levels.
-
Experimental Workflow
The entire process, from sample receipt to final data analysis, is outlined below.
Caption: Overall workflow from rice sample preparation to final analysis.
Detailed Protocols
Materials and Reagents
-
Profoxydim analytical standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade, ~99%)
-
Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
QuEChERS Extraction Salt Packets (e.g., containing 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) tubes containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent
-
Organic Brown Rice (for blank matrix and matrix-matched standards)
Sample Preparation: Modified QuEChERS Protocol
-
Homogenization: Mill approximately 50 g of rice grains to a fine, uniform powder, preferably using a cryogenic miller to prevent degradation of the analyte.
-
Extraction:
-
Weigh 5.0 ± 0.1 g of the homogenized rice powder into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of LC-MS grade water and vortex for 30 seconds to ensure complete hydration of the matrix.
-
Add 10 mL of acetonitrile.
-
Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer. This ensures intimate contact between the solvent and the sample for efficient extraction.
-
-
Partitioning:
-
Add the contents of a QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water aids extraction, and the salt mixture forces the separation of the acetonitrile and water layers.[12]
-
Centrifuge at ≥4000 rcf for 5 minutes at 4°C.
-
-
Dispersive SPE Cleanup:
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube (containing MgSO₄, PSA, and C18).
-
Vortex for 30 seconds to disperse the sorbents. The PSA removes acidic interferences, while C18 removes lipids.
-
Centrifuge at ≥4000 rcf for 5 minutes at 4°C.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned supernatant into a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase A/B (90:10, v/v).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC autosampler vial.
-
LC-MS/MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like profoxydim. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Flow Rate | 0.3 mL/min | Standard flow for 2.1 mm ID columns, balancing speed and efficiency. |
| Injection Volume | 5 µL | Minimizes potential matrix effects from large volume injections. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Gradient | 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B) | A typical gradient for eluting the target analyte while cleaning the column. |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Profoxydim contains nitrogen atoms that are readily protonated. |
| Capillary Voltage | 4000 V | Optimized for stable spray and maximum ion generation.[6] |
| Gas Temperature | 300 °C | Ensures efficient desolvation of the mobile phase.[6] |
| Drying Gas Flow | 11 L/min | Aids in desolvation.[6] |
| Nebulizer Pressure | 40 psi | Creates a fine aerosol for efficient ionization.[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. |
MRM Transitions for Profoxydim
The selection of precursor and product ions is fundamental to the selectivity of the MS/MS method. These values must be determined by infusing a standard solution of profoxydim into the mass spectrometer.
Caption: Conceptual diagram of MRM transitions for profoxydim.
Table 3: Optimized MRM Transitions for Profoxydim (Note: These are typical values and must be optimized empirically.)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Profoxydim | 466.2 | 280.1 | 50 | 22 | Quantifier |
| Profoxydim | 466.2 | 236.1 | 50 | 35 | Qualifier |
The quantifier ion is typically the most abundant and stable fragment, used for calculating the concentration. The qualifier ion serves as a confirmation of the analyte's identity; the ratio of the quantifier to qualifier peak areas must remain constant across all samples and standards, as per SANTE guidelines.[2]
Method Validation and Performance
The method was validated according to the SANTE/11312/2021 guidelines.[2][3][4] Organic rice samples, confirmed to be free of profoxydim, were used for fortification studies.
Table 4: Method Performance Characteristics
| Parameter | Result | SANTE/11312/2021 Guideline |
| Linearity (R²) | ≥ 0.99 | R² ≥ 0.99[1][13] |
| Range | 1.0 - 250 µg/kg | --- |
| LOD (Limit of Detection) | < 4.0 µg/kg | Reportable |
| LOQ (Limit of Quantification) | ≤ 12.5 µg/kg | Must be ≤ MRL |
| Recovery (at 3 levels) | 77% - 107% | 70 - 120%[1] |
| Precision (RSD) | < 7% | ≤ 20% |
| Matrix Effect | Monitored and corrected using matrix-matched standards | Must be assessed and compensated for. |
-
Linearity: Calibration curves were constructed using matrix-matched standards from 1.0 to 250 µg/kg, showing excellent linearity (R² ≥ 0.99).[1]
-
Recovery and Precision: Average recoveries at three spiking levels (12.5, 25.0, and 250 µg/kg) were within the acceptable range of 70-120%, with relative standard deviations (RSDs) below 7%, demonstrating high accuracy and precision.[1]
-
LOD and LOQ: The limits of detection and quantification were determined to be below 4.0 µg/kg and 12.5 µg/kg, respectively, providing sufficient sensitivity for regulatory monitoring.[1]
Conclusion
The described method, combining a modified QuEChERS extraction with LC-MS/MS analysis, provides a reliable, sensitive, and robust workflow for the quantitative determination of profoxydim in rice matrices. The protocol demonstrates excellent performance characteristics that meet the stringent requirements of European SANTE guidelines for pesticide residue analysis.[2][13] This application note serves as a comprehensive guide for researchers and analytical laboratories involved in food safety and quality control.
References
-
Cervantes-Díaz, A., Mateo-Miranda, M., Torrado-Cubero, N.H., Alonso-Prados, J.L., & Sandín-España, P. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS. Food Chemistry, 443, 138536. [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE/11312/2021). [Link]
-
European Commission. (2023). Residues Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes (SANTE/2020/12830, Rev 2). [Link]
-
Klink, T. (n.d.). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Agilent Technologies, Inc. [Link]
-
Lehotay, S. J., & Schenck, F. J. (2022). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
PerkinElmer. (2021). LC/MS/MS Method for Multi-Residue Pesticides Analysis in Rice. AZoM. [Link]
-
Phenomenex. (2025). QuEChERS Method: Applications and Benefits. [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Analysis of Pesticide Residues in Rice and Unexpected Detection of Residues in an Organic Rice Sample. [Link]
Sources
- 1. Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
- 4. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Application Note: A Validated QuEChERS Protocol for the Extraction of Profoxydim from Soil Matrices
Abstract
This application note provides a comprehensive and validated protocol for the extraction of the herbicide profoxydim from complex soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Profoxydim, a cyclohexanedione oxime (CHD) herbicide, presents unique analytical challenges due to its physicochemical properties and potential for strong interaction with soil components.[1] This guide is designed for analytical chemists, environmental scientists, and regulatory professionals, offering a step-by-step workflow from sample preparation to final extract purification. We delve into the causality behind key procedural choices, such as solvent composition, buffering systems, and dispersive solid-phase extraction (dSPE) cleanup, to ensure high recovery, accuracy, and reproducibility. The protocol's effectiveness is grounded in established methodologies and optimized for the specific characteristics of profoxydim.
Introduction: The Analytical Challenge of Profoxydim in Soil
Profoxydim is a post-emergence herbicide used to control grass weeds, particularly in rice cultivation.[2][3] As an inhibitor of acetyl-CoA carboxylase (ACCase), it plays a crucial role in modern agriculture.[2] However, its presence and persistence in soil are of environmental concern, necessitating robust and reliable analytical methods for monitoring.
Soil is an inherently complex and heterogeneous matrix, consisting of varying amounts of organic matter, minerals, and moisture.[4][5] These components can strongly interact with pesticide analytes like profoxydim, making efficient extraction challenging.[1][5] Furthermore, co-extractives such as humic acids and lipids can interfere with subsequent chromatographic analysis, causing matrix effects and compromising data quality.[6]
The QuEChERS method, originally developed for pesticide analysis in fruits and vegetables, offers a streamlined and cost-effective alternative to traditional extraction techniques.[7][8] Its application has been successfully extended to more complex matrices like soil.[6][7] This document details a modified QuEChERS protocol specifically tailored for profoxydim, addressing the challenges posed by both the analyte's properties and the soil matrix.
Profoxydim Properties:
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂ClNO₄S | [9][10] |
| Molecular Weight | 466.0 g/mol | [9][11] |
| Log P (octanol-water) | 3.7 | [11] |
| Water Solubility | 5.31 mg/L (at 25 °C) | [11] |
| pKa | 5.91 (at 20 °C) | [11] |
Principle of the QuEChERS Method for Soil
The QuEChERS workflow is a two-stage process: extraction followed by cleanup.[7]
-
Extraction: The soil sample is first hydrated, then homogenized with an organic solvent (typically acetonitrile) and a mixture of salts. The solvent extracts the target analyte from the soil particles. The addition of salts induces a phase separation between the aqueous and organic layers and helps to partition the pesticide into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is mixed with a combination of sorbents. These sorbents are chosen to remove specific interfering matrix components (like fats, pigments, and organic acids) while leaving the target analyte (profoxydim) in the solvent.
This protocol utilizes a citrate-buffered system, which has been shown to be effective for a wide range of pesticides, including those sensitive to pH.[6][12]
Optimized QuEChERS Workflow for Profoxydim
The following diagram illustrates the optimized workflow for extracting profoxydim from soil samples.
Caption: QuEChERS workflow for Profoxydim extraction from soil.
Detailed Step-by-Step Protocol
Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm).
-
Reagents: Acetonitrile (ACN, HPLC or pesticide residue grade), Reagent Water.
-
QuEChERS Extraction Salts: Citrate-buffered salts, typically in a pouch containing 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O), and 0.5 g disodium citrate sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O).[4][12]
-
d-SPE Cleanup Tubes (2 mL): Containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[1][4]
-
Equipment: 50 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, analytical balance, syringe filters (0.2 µm), autosampler vials.
Sample Preparation and Extraction
-
Weigh Sample: Accurately weigh 5.0 g (± 0.1 g) of the homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube.
-
Rationale: A representative sample mass is crucial. For soils with high moisture, adjustments may be needed; however, starting with dried soil provides consistency.[5]
-
-
Hydration: Add 10 mL of reagent water to the tube. Vortex for 30 seconds and allow the sample to hydrate for at least 30 minutes.
-
Fortification (for QC/Validation): If preparing calibration standards or quality control samples, add the appropriate volume of profoxydim standard solution at this stage. Allow the solvent to evaporate briefly before proceeding.
-
Add Extraction Solvent: Add 10 mL of acetonitrile to the centrifuge tube.
-
Rationale: Acetonitrile is the preferred solvent due to its ability to extract a wide range of pesticides and its immiscibility with water in the presence of high salt concentrations.[6] Some studies on related compounds suggest a mixture of acetonitrile and methanol can improve recovery, but pure acetonitrile is the standard starting point.[12][13]
-
-
Initial Extraction: Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the soil, water, and solvent.
-
Add Salts: Add the contents of one citrate-buffered salt packet to the tube.
-
Rationale: Magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous layer. The citrate buffer system maintains a stable pH, which is crucial for the stability of pH-sensitive pesticides.[6]
-
-
Second Extraction: Immediately cap the tube and shake vigorously for 1 minute. Do not delay, as the anhydrous MgSO₄ is exothermic upon hydration and can cause clumping.
-
Centrifugation: Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes. This will result in a clear separation of the upper acetonitrile layer (containing profoxydim) from the aqueous and solid soil layers.[1][5]
Dispersive SPE (d-SPE) Cleanup
-
Transfer Supernatant: Immediately after centrifugation, carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
Cleanup: Cap the d-SPE tube and vortex for 30-60 seconds.[1][4]
-
Rationale:
-
MgSO₄: Removes any remaining water from the acetonitrile extract.
-
PSA (Primary Secondary Amine): Removes organic acids (like humic and fulvic acids), some sugars, and fatty acids.[6]
-
C18 (Octadecylsilane): Removes non-polar interferences such as lipids and sterols.[1][6] This combination provides a broad-spectrum cleanup for complex soil extracts.
-
-
-
Second Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., ≥5000 rcf) for 2 minutes to pellet the d-SPE sorbents and any flocculated material.[1][4]
-
Final Extract Preparation: Transfer the cleaned supernatant into an autosampler vial, passing it through a 0.2 µm syringe filter to remove any fine particulates. The sample is now ready for analysis, typically by LC-MS/MS.[4]
Method Validation and Performance
For quantitative analysis, method validation is critical. Key parameters to assess include:
-
Linearity: Analyze matrix-matched calibration standards over the expected concentration range. A correlation coefficient (R²) of >0.99 is typically desired.[14]
-
Accuracy (Recovery): Spike blank soil samples at multiple concentration levels (e.g., low, medium, high). The mean recovery should ideally fall within the 70-120% range.[6][14]
-
Precision (RSD): Calculate the relative standard deviation (RSD) for replicate spike samples. An RSD of <20% is generally considered acceptable.[14][15]
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.[14]
Typical Performance Data (Illustrative):
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Recovery (at 50 ng/g) | 85% - 110% |
| Precision (RSDr) | <15% |
| LOQ | 6.6 µg/kg |
Note: This data is illustrative, based on typical performance for similar methods.[14] Actual performance must be determined in the user's laboratory with their specific soil types and instrumentation.
Conclusion
The modified QuEChERS protocol detailed in this application note provides a robust, efficient, and effective method for the extraction of profoxydim from challenging soil matrices. By understanding the function of each reagent and step—from sample hydration to the selection of d-SPE sorbents—analytical scientists can achieve reliable and high-quality data suitable for environmental monitoring and regulatory compliance. The inherent simplicity and speed of the QuEChERS method allow for high sample throughput without sacrificing analytical performance.
References
-
Calvillo, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. Available at: [Link]
-
Cervantes-Díaz, A., et al. (2023). Abiotic Degradation of Profoxydim Herbicide in Soils Amended with Alperujo Compost. Academic Reads. Available at: [Link]
-
Tackett, B. (2025, April 1). QuEChERS Method: Applications and Benefits. Phenomenex. Available at: [Link]
-
Cervantes-Díaz, A., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. MDPI. Available at: [Link]
-
Marinho, T. B., et al. (2019). Validation and application of a QuEChERS based method for estimation of half-life of imidazolinone herbicides in soils by LC-ESI-MS/MS. Ecotoxicology and Environmental Safety, 167, 212-217. Available at: [Link]
-
University of Hertfordshire. (n.d.). Profoxydim (Ref: BAS 625H). Agriculture and Environment Research Unit (AERU). Available at: [Link]
-
Cervantes-Díaz, A., et al. (2018). Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling. Molecules, 23(8), 2005. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Profoxydim. PubChem. Available at: [Link]
-
Wang, S., et al. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Acosta-Dacal, A., et al. (2024). Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. Environmental Science and Pollution Research, 31(23), 35058-35075. Available at: [Link]
-
Cervantes-Díaz, A., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 27117. Available at: [Link]
-
alanwood.net. (n.d.). profoxydim data sheet. Compendium of Pesticide Common Names. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]
- 3. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weber.hu [weber.hu]
- 5. unitedchem.com [unitedchem.com]
- 6. mdpi.com [mdpi.com]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Profoxydim | C24H32ClNO4S | CID 135565117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 11. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicreads.com [academicreads.com]
- 13. Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation and application of a QuEChERS based method for estimation of half-life of imidazolinone herbicides in soils by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Profoxydim Lithium Stock Solution in Acetonitrile: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation of a Profoxydim lithium stock solution in acetonitrile, tailored for researchers, scientists, and professionals in drug development. This document outlines the necessary materials, procedural steps, quality control measures, and safety precautions to ensure the accurate and safe preparation of this herbicide standard. The causality behind experimental choices is explained to provide a deeper understanding of the protocol. This guide is designed to be a self-validating system, grounded in authoritative scientific principles.
Introduction
Profoxydim is a post-emergence herbicide used to control grass weeds, particularly in rice cultivation[1][2]. Its lithium salt form is often used as an analytical standard for research and regulatory purposes. Accurate preparation of stock solutions is a critical first step in any experiment to ensure the reliability and reproducibility of results. Acetonitrile is a common solvent for pesticide standards due to its ability to dissolve a wide range of compounds and its compatibility with various analytical techniques, such as High-Performance Liquid Chromatography (HPLC)[1][3][4]. This application note provides a detailed, field-proven methodology for preparing a Profoxydim lithium stock solution in acetonitrile, along with essential information on its chemical properties, safe handling, and quality control.
Chemical and Physical Properties of Profoxydim Lithium
A thorough understanding of the physicochemical properties of Profoxydim lithium is fundamental to its correct handling and use.
| Property | Value | Source |
| Molecular Formula | C24H31ClLiNO4S | [3] |
| Molecular Weight | 471.97 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| IUPAC Name | lithium;2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate | [5] |
| CAS Number | 281664-76-4 | [5] |
Profoxydim can exist in different isomeric and tautomeric forms, with the E-isomer being the most common and stable form[2]. It is important to be aware of these characteristics as they can influence the compound's behavior in solution[2][6].
Safety and Handling Precautions
Profoxydim lithium is a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification:
-
May cause an allergic skin reaction (H317) [5]
-
Suspected of causing cancer (H351) [5]
-
Suspected of damaging fertility or the unborn child (H361d) [5][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area, preferably a fume hood, when handling the solid compound.
Handling Procedures:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Refer to the Safety Data Sheet (SDS) for complete safety information before starting any work.
Protocol for Preparation of 100 µg/mL Profoxydim Lithium Stock Solution in Acetonitrile
This protocol details the step-by-step procedure for preparing a 100 µg/mL stock solution. This concentration is a common starting point for creating more dilute working standards for various analytical applications. A commercially available solution of this concentration confirms its viability[8][9].
Materials and Equipment
-
Profoxydim lithium analytical standard (solid, high purity)
-
HPLC-grade acetonitrile
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (e.g., 10 mL or 25 mL)
-
Glass Pasteur pipettes or appropriate spatulas
-
Weighing paper or weighing boat
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined screw caps for storage
Step-by-Step Procedure
The following workflow outlines the preparation of the stock solution.
Figure 2: HPLC Quality Control Workflow.
UV-Vis Spectrophotometry
A simpler, albeit less specific, quality check can be performed using a UV-Vis spectrophotometer. The UV absorption spectrum of Profoxydim in an aqueous solution shows a maximum at approximately 290 nm, which is within the range where it overlaps with solar emission.[10] While the maximum absorbance in acetonitrile may differ slightly, a scan can be performed to confirm the presence of the analyte and check for any unexpected absorbance peaks that might indicate contamination.
Stability and Storage
The stability of the stock solution is crucial for its long-term use.
-
Short-term Storage (Working Solutions): For daily use, working solutions can be stored in a refrigerator at 4°C in amber vials. A study on a Profoxydim solution in methanol and water showed stability for at least 15 days under these conditions.[3]
-
Long-term Storage (Stock Solution): For long-term storage, it is recommended to store the acetonitrile stock solution in a freezer at -20°C. General guidelines for pesticide stock solutions suggest that they can be stable for several months to years under these conditions.[11] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
-
Monitoring Stability: The stability of the stock solution should be periodically checked, especially if stored for an extended period. This can be done by comparing the HPLC peak area of the stored solution against a freshly prepared standard.
Conclusion
The accurate preparation of a Profoxydim lithium stock solution is a fundamental prerequisite for reliable and reproducible scientific research. By following the detailed protocol and adhering to the safety and quality control measures outlined in this application note, researchers can confidently prepare accurate and stable stock solutions. The principles and techniques described herein are grounded in established laboratory practices and authoritative sources, providing a trustworthy guide for professionals in the field.
References
-
Cervantes-Díaz, Á., Cobos-Encarnación, M., Alonso-Prados, J. L., & Prados, J. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4371. [Link]
- HPC Standards GmbH. (2026, February 17).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23592723, Profoxydim lithium salt. [Link]
-
Sánchez-Sánchez, A., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 27117. [Link]
-
Cervantes-Díaz, A., et al. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS. Food Chemistry, 443, 138536. [Link]
-
Cervantes-Díaz, Á., Cobos-Encarnación, M., Alonso-Prados, J. L., & Prados, J. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. ResearchGate. [Link]
-
Masand, A. (2015, April 29). What is the shelf life of Pesticide Stock solutions? ResearchGate. [Link]
-
Cervantes-Díaz, Á., Cobos-Encarnación, M., Alonso-Prados, J. L., & Prados, J. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. MDPI. [Link]
-
Cobos, M., Cervantes-Díaz, A., & Alonso-Prados, J. L. (2023). Abiotic Degradation of Profoxydim Herbicide in Soils Amended with Alperujo Compost. Academic Reads. [Link]
-
AERU, University of Hertfordshire. (2026, February 3). Profoxydim (Ref: BAS 625H). [Link]
-
European Reference Laboratory – SRM. (2014, September 11). Stability of Pesticide Stock Solutions. [Link]
-
U.S. Hazmat Storage. (2023, April 20). Acetonitrile Chemical Storage | Safe Handling & Compliance. [Link]
Sources
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fssai.gov.in [fssai.gov.in]
- 7. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. des.sc.gov [des.sc.gov]
- 9. Ten simple rules on how to write a standard operating procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Stereoselective Separation and LC-MS/MS Analysis of Profoxydim Isomers Using Chiralcel OJ-3R Columns
Introduction & Scientific Rationale
Profoxydim is a late-generation cyclohexanedione oxime herbicide utilized globally for the post-emergence control of grassy weeds in rice paddies. Structurally, profoxydim possesses multiple stereocenters—including a chiral carbon on the thian-3-yl ring and another on the 2-(4-chlorophenoxy)propoxy side chain—resulting in a mixture of four distinct diastereoisomers [1].
Historically, environmental and residue analyses have treated profoxydim as a single achiral entity. However, stereoisomers of chiral agrochemicals frequently exhibit divergent biological activities, ecotoxicities, and environmental degradation kinetics [2]. To perform an accurate environmental risk assessment, it is mandatory to evaluate the fate of each isomer individually. This application note details a robust, self-validating methodology for the baseline chiral separation and trace-level quantification of all four profoxydim stereoisomers using a Daicel Chiralcel® OJ-3R column coupled with LC-MS/MS.
Mechanism of Chiral Recognition
The Chiralcel OJ-3R stationary phase consists of cellulose tris(4-methylbenzoate) coated onto a 3 µm silica gel support. The chiral recognition of profoxydim is driven by a complex interplay of non-covalent interactions. The ester linkages and aromatic rings of the 4-methylbenzoate derivatized cellulose create highly structured chiral cavities. Profoxydim engages these cavities via:
-
Hydrogen Bonding: Between the oxime ether oxygen of profoxydim and the stationary phase.
-
π-π Stacking: Between the 4-chlorophenoxy aromatic ring of the analyte and the 4-methylbenzoate groups of the CSP.
-
Steric Inclusion: The 3-dimensional conformation of the cyclohexanedione ring dictates how deeply each isomer can penetrate the chiral cavity, leading to differential retention times.
Fig 1. Mechanistic interactions driving profoxydim chiral recognition on Chiralcel OJ-3R.
Thermodynamic and Kinetic Considerations
Chiral separation is fundamentally an enthalpy-driven process. The causality behind our specific chromatographic parameters is rooted in the thermodynamic and kinetic behavior of profoxydim [1]:
-
Temperature (25 °C): Lower temperatures generally increase the retention factor (
) and stereoselectivity ( ). While 40 °C would speed up mass transfer, profoxydim is a thermolabile compound. Elevated temperatures cause on-column degradation (observed as a loss of total peak area) and critically reduce the resolution ( ) of the closely eluting Isomer 1 and Isomer 2 pair to below 1.5. Thus, 25 °C is the optimal thermodynamic balance. -
Flow Rate (0.6 mL/min): The 3 µm particle size of the OJ-3R column provides high theoretical plates. Pushing the flow rate to 1.0 mL/min flattens the van Deemter curve, worsening the resolution of the critical pair and reducing the desolvation efficiency in the ESI source. A flow rate of 0.6 mL/min maximizes both baseline resolution (
= 1.73) and MS sensitivity. -
Mobile Phase Acidification: Adding 0.1% formic acid to the aqueous phase suppresses the keto-enol tautomerization of profoxydim’s cyclohexanedione ring, maintaining the molecule in a uniform state and preventing peak tailing.
Experimental Protocols
This protocol is designed as a self-validating system. By integrating matrix-matched calibration and rigorous system suitability checks, the workflow ensures that any degradation or co-elution is immediately flagged before data acquisition proceeds.
Reagents and Materials
-
Analytical Standards: Profoxydim analytical standard (mixture of 4 isomers, purity >98%).
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA), Acetic Acid (HAc).
-
QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Dihydrate, Disodium Citrate Sesquihydrate.
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18 end-capped, MgSO₄.
Step-by-Step Sample Preparation (Modified QuEChERS)
This extraction protocol is optimized for complex matrices such as rice grain or paddy soil, ensuring the removal of co-extractives that could interfere with chiral recognition [2].
-
Homogenization: Weigh exactly 5.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.
-
Hydration: Add 5.0 mL of LC-MS grade water. Vortex for 30 seconds and let stand for 10 minutes to swell the matrix pores.
-
Extraction: Add 10.0 mL of ACN containing 1% (v/v) Acetic Acid. Vortex vigorously for 1 minute. (Causality: Acidified ACN ensures high recovery of the acidic enol functional groups of profoxydim).
-
Salting Out: Add the pre-weighed QuEChERS extraction packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate). Shake vigorously by hand for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes at 4 °C to precipitate matrix proteins and separate the organic layer.
-
dSPE Cleanup: Transfer 1.5 mL of the upper ACN layer into a 2 mL dSPE microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 30 seconds. (Causality: PSA removes organic acids and sugars, while C18 removes lipophilic interferences).
-
Final Filtration: Centrifuge the dSPE tube at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.
Fig 2. Schematic workflow of the modified QuEChERS extraction and chiral LC-MS/MS analysis.
Chiral LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters:
-
Column: Daicel Chiralcel® OJ-3R (250 mm × 4.6 mm i.d., 3 µm particle size).
-
Mobile Phase A: Water containing 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic, 40% A / 60% B.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25 °C (Strictly controlled to prevent analyte degradation).
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation & System Validation
Quantitative Chromatographic Data
Baseline separation of all four stereoisomers is achieved within 20 minutes. The critical pair for system suitability is Isomer 1 and Isomer 2.
Table 1: Optimized Chromatographic Parameters for Profoxydim Stereoisomers (25 °C, 0.6 mL/min)
| Analyte Peak | Approx. Retention Time (min) | Retention Factor ( | Selectivity ( | Resolution ( |
| Isomer 1 | 12.5 | 5.76 | - | - |
| Isomer 2 | 13.8 | 6.19 | 1.07 | 1.73 |
| Isomer 3 | 16.2 | 7.50 | 1.21 | 3.50 |
| Isomer 4 | 18.5 | 8.80 | 1.17 | 2.80 |
MS/MS Transitions
To ensure high trustworthiness and specificity in complex matrices, two MRM transitions are monitored. The transition yielding the highest signal-to-noise ratio is used for quantification, while the secondary transition validates the peak identity.
Table 2: LC-MS/MS MRM Transitions for Profoxydim
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Function |
| 466.2 | 280.1 | 15 | Quantifier |
| 466.2 | 224.1 | 25 | Qualifier |
System Suitability Criteria (Self-Validating Metrics)
Before analyzing unknown samples, the system must pass the following checks using a 100 µg/L solvent standard:
-
Resolution Check: The resolution (
) between Isomer 1 and Isomer 2 must be . If , verify column temperature is exactly 25 °C and check for mobile phase preparation errors. -
Isomeric Ratio Stability: The peak area ratio of the four isomers in the standard must remain 1:1:1:1 (
RSD). A drop in the area of later-eluting peaks indicates thermal degradation in the source or on-column. -
Matrix Effect Validation: Calculate the matrix effect (ME) by comparing the slopes of a solvent calibration curve and a matrix-matched calibration curve. If ME exceeds
, isotopic internal standards or further sample dilution is required.
References
-
Cervantes-Díaz, Á., Mateo-Miranda, M. M., Alonso-Prados, J. L., & Sandín-España, P. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS. Food Chemistry, 443, 138536.[Link]
-
Cervantes-Díaz, Á., Mateo-Miranda, M. M., Alonso-Prados, J., & Sandín-España, P. (2024). Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. Environmental Science and Pollution Research, 31(56), 64987-65001.[Link]
Dose-response bioassay protocol for Profoxydim herbicide resistance
Executive Summary
This Application Note details the definitive protocol for quantifying resistance to Profoxydim (a Group 1/A cyclohexanedione herbicide) in grass weeds, specifically Echinochloa spp. and Leptochloa spp. Unlike simple screening assays, this dose-response methodology provides a precise Resistance Index (RI), distinguishing between low-level metabolic resistance and high-level target-site mutations. The protocol integrates whole-plant bioassays with log-logistic statistical modeling (R drc package) to ensure data integrity and reproducibility in drug discovery and agrochemical validation pipelines.
Introduction & Mechanism of Action
Profoxydim acts by inhibiting the plastidic form of Acetyl-CoA Carboxylase (ACCase) , the enzyme catalyzing the first committed step in fatty acid biosynthesis.
-
Mechanism: In susceptible grasses, Profoxydim binds to the carboxyl-transferase (CT) domain of the homomeric ACCase enzyme. This blockage prevents the carboxylation of Acetyl-CoA to Malonyl-CoA, halting lipid production required for cell membrane integrity.
-
Selectivity: Dicotyledonous crops (and some grasses) possess a heteromeric ACCase or a specific eukaryotic homomeric form insensitive to "DIM" herbicides.
-
Resistance Context: Resistance typically arises via:
-
Target Site Resistance (TSR): Point mutations in the ACCase gene (e.g., Ile-1781-Leu, Trp-2027-Cys) preventing herbicide binding.
-
Non-Target Site Resistance (NTSR): Enhanced metabolism via Cytochrome P450s or GSTs, degrading the parent molecule before lethal toxicity occurs.
-
Visualizing the Pathway
The following diagram illustrates the ACCase inhibition pathway and the resistance blockade.
Figure 1: Mechanism of Action of Profoxydim and Resistance Interference. Profoxydim blocks the conversion of Acetyl-CoA to Malonyl-CoA. Resistance mechanisms (Yellow) either protect the enzyme (TSR) or destroy the herbicide (NTSR).
Experimental Design Principles
To ensure Scientific Integrity , this protocol relies on a self-validating design:
-
The Susceptible Standard (S-Ref): Every assay must include a known susceptible population. The Resistance Index (RI) is a ratio (
). Without a concurrent S-Ref, the RI is invalid due to environmental variability. -
Dose Range: A geometric series is required to fit a sigmoid curve. A minimum of 7 doses plus an untreated control is mandatory.
-
Adjuvants: Profoxydim is highly lipophilic but requires an adjuvant for foliar uptake. Methylated Seed Oil (MSO) is the industry standard for DIM herbicides and must be consistent across all treatments.
Materials & Reagents
| Component | Specification | Notes |
| Herbicide | Profoxydim (Commercial Formulation, e.g., Aura®) | Use formulation over technical grade for field relevance. |
| Adjuvant | Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC) | Critical: Add at 1.0% v/v (or label rate) to spray tank. |
| Soil Mix | Silt-loam or Sandy-loam (low organic matter) | Avoid high clay/OM which may adsorb root-available active. |
| Pots | 7 cm x 7 cm square pots | Sufficient for 3-4 plants per pot. |
| Sprayer | Laboratory Cabinet Sprayer | Calibrated to deliver 200 L/ha at 200-300 kPa. |
| Nozzles | Flat Fan (e.g., TeeJet XR 11002) | Ensures uniform coverage. |
Protocol: Whole-Plant Dose-Response
Phase 1: Plant Establishment
-
Seed Dormancy Breaking: Echinochloa seeds often exhibit dormancy.
-
Method: Soak seeds in 0.2% KNO₃ solution for 24 hours, or scarify with H₂SO₄ (concentrated) for 10-15 minutes followed by thorough rinsing.
-
-
Sowing: Sow 10-15 seeds per pot. Cover lightly with 0.5 cm soil.
-
Thinning: At the 1-leaf stage, thin seedlings to 4 uniform plants per pot .
-
Why: Uniform density prevents intraspecific competition from skewing biomass data.
-
-
Growth Conditions: Maintain in a greenhouse at 25°C/18°C (day/night) with a 14h photoperiod. Water daily, avoiding drought stress.
Phase 2: Treatment Application
Timing: Apply herbicide when plants reach the 3-4 leaf stage (approx. 10-14 days post-emergence). This is the critical window for post-emergence efficacy.
Dose Preparation:
Based on a standard field rate (
-
Control: 0 g/ha (Water + Adjuvant only)
-
Dose 1: 0.125X (25 g/ha)
-
Dose 2: 0.25X (50 g/ha)
-
Dose 3: 0.5X (100 g/ha)
-
Dose 4: 1X (200 g/ha)
-
Dose 5: 2X (400 g/ha)
-
Dose 6: 4X (800 g/ha)
-
Dose 7: 8X (1600 g/ha)
-
(Optional Dose 8 for High Resistance): 16X (3200 g/ha)
Replication: 4-6 replicate pots per dose. Randomized Complete Block Design (RCBD).
Phase 3: Assessment
-
Incubation: Return plants to the greenhouse. Do not water overhead for 24 hours to prevent washing off the herbicide.
-
Evaluation (21 Days After Treatment):
-
Visual Score: 0 (no effect) to 100 (dead).
-
Biomass (Primary Metric): Cut all surviving shoot tissue at the soil surface. Weigh immediately to obtain Fresh Weight (FW) .
-
Note: Fresh weight is more sensitive than dry weight for detecting growth inhibition in DIM herbicides.
-
Data Analysis & Visualization
Raw data must be analyzed using non-linear regression.[1] The Log-Logistic Model is the standard for dose-response curves.
Workflow Diagram
Figure 2: Experimental Workflow for Profoxydim Dose-Response Assay.
Statistical Analysis (R Protocol)
Use the drc package in R.[1][2] The 3-parameter or 4-parameter log-logistic model is recommended.
Model Equation (4-Parameter):
- : Response (Fresh Weight)
- : Dose
- : Slope at inflection point
- : Lower limit (usually 0 for herbicides)
- : Upper limit (Control response)
-
:
(Dose reducing growth by 50%)
R Code Snippet:
Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Control Mortality > 10% | Damping off or poor seed quality. | Discard assay. Sterilize soil or improve seed storage. |
| S-Ref Survival at 1X | Spray failure or adjuvant missing. | Check nozzle calibration. Ensure MSO was added. |
| Flat Curve (Low Slope) | Heterogeneous population. | The population may be segregating for resistance.[3] Test individual plants. |
| RI < 2.0 | Low-level tolerance. | Likely NTSR or environmental variance.[4] Not definitive resistance.[4] |
| RI > 10.0 | High-level resistance. | Strong indicator of TSR (e.g., Ile-1781 mutation). |
References
-
Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007).[1] Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. Weed Technology, 21(3), 840–848.[1]
-
HRAC. (2017). European Guidelines to conduct herbicide resistance tests. Herbicide Resistance Action Committee.
-
Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[5][6] Scientia Agricola, 78(1).[6]
-
Burgos, N. R., et al. (2013). Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels.[3][4][7][8][9] Weed Science, 61(1), 4–20.
Sources
- 1. Sci-Hub. Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis / Weed Technology, 2007 [sci-hub.kr]
- 2. Dose-Response Analysis Using R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.ahdb.org.uk [media.ahdb.org.uk]
- 4. hracglobal.com [hracglobal.com]
- 5. scielo.br [scielo.br]
- 6. Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 7. revistas.rcaap.pt [revistas.rcaap.pt]
- 8. researchgate.net [researchgate.net]
- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
Application Note: High-Recovery Cleanup of Profoxydim from Aqueous Samples Using Solid-Phase Extraction
Abstract
This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the cleanup and concentration of the herbicide Profoxydim from environmental water samples. Profoxydim, a post-emergence herbicide used in rice cultivation, requires sensitive and accurate quantification in aqueous matrices to assess its environmental fate and ensure regulatory compliance[1]. Due to the complexity of environmental water samples, which often contain interfering substances like humic acids and other organic matter, a selective sample preparation step is critical for achieving accurate analytical results[2][3]. This guide details a complete workflow, explaining the scientific rationale behind each step to ensure high analyte recovery and extract purity, making it suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC).
Introduction to Profoxydim and Analytical Challenges
Profoxydim is a systemic herbicide from the cyclohexanedione class that functions by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grass species[4]. While effective, its presence and potential degradation in water systems are of environmental concern. Profoxydim degrades rapidly in paddy water, but its degradation products can be more stable[5][6][7]. Therefore, monitoring for the parent compound is a critical task.
The primary challenge in analyzing Profoxydim in water is its low concentration amidst a complex mixture of matrix components that can interfere with quantification[8][9]. Solid-phase extraction (SPE) is a widely adopted technique that addresses this challenge by isolating analytes of interest from contaminants, thereby reducing matrix effects, and concentrating the analyte to improve detection limits[10][11].
Physicochemical Properties of Profoxydim
Understanding the chemical nature of Profoxydim is fundamental to developing an effective SPE method. The choice of sorbent, sample pH, and elution solvents are all dictated by these properties.
| Property | Value | Significance for SPE Method | Source |
| Molecular Weight | 466.0 g/mol | General property for mass spectrometry settings. | [4][12] |
| Log P (octanol-water) | 3.7 | Indicates moderate non-polarity, making it an ideal candidate for reversed-phase SPE. | [4] |
| pKa | 5.91 | As a weak acid, its charge state is pH-dependent. This is the most critical parameter for ensuring retention. | [4] |
| Water Solubility | 531 mg/L at 25°C | Moderately soluble, allowing it to be present in water samples but requiring concentration for trace analysis. | [4] |
The pKa of 5.91 is particularly important. At a pH significantly below its pKa, Profoxydim will be in its neutral, non-ionized form. In this state, it is less polar and will be strongly retained by a non-polar stationary phase. Conversely, at a pH above 5.91, it will be deprotonated, becoming an anion, which increases its polarity and weakens its retention on a reversed-phase sorbent. This behavior is the cornerstone of this SPE protocol.
Principle and Rationale for Method Selection
SPE Sorbent Selection
Given Profoxydim's Log P of 3.7, a reversed-phase SPE mechanism is the logical choice. For this application, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is recommended. These sorbents are versatile and provide excellent retention for a wide range of compounds, including moderately polar pesticides[13][14]. Unlike traditional silica-based C18 sorbents, polymeric sorbents are stable across a wider pH range and are not susceptible to "dewetting," which can lead to inconsistent recoveries if the sorbent runs dry. This makes the method more rugged and reproducible.
The Critical Role of pH Adjustment
To maximize the retention of Profoxydim on the HLB sorbent, the water sample must be acidified. By adjusting the sample pH to approximately 3.5-4.5, which is at least 1.5 pH units below the pKa of 5.91, we ensure that over 95% of the Profoxydim molecules are in their neutral, non-ionized form. This significantly enhances the hydrophobic interaction between the analyte and the sorbent, leading to strong retention during the sample loading phase.
Experimental Workflow for Profoxydim SPE Cleanup
The following diagram illustrates the complete solid-phase extraction process, from initial sample preparation to the final elution of the purified analyte.
Caption: Workflow diagram illustrating the complete SPE procedure for Profoxydim from water samples.
Detailed Application Protocol
This protocol is optimized for a 200 mg, 6 mL HLB SPE cartridge. Volumes may be scaled for different cartridge sizes.
Required Materials and Reagents
-
SPE Cartridges: Polymeric HLB, 200 mg, 6 mL (or equivalent)
-
Reagents:
-
Methanol (HPLC or MS-grade)
-
Acetonitrile (HPLC or MS-grade)
-
Formic Acid (ACS grade or higher)
-
Reagent Water (ASTM Type I)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Glass fiber filters, 0.45 µm pore size
-
pH meter or pH indicator strips
-
Sample collection vials/tubes
-
Nitrogen evaporator
-
Step-by-Step Methodology
| Step | Procedure | Solvent/Reagent | Volume | Flow Rate | Purpose |
| 1. Sample Pretreatment | Filter the water sample to remove suspended solids. Adjust pH to ~4.0. | Formic Acid | As needed | N/A | Removes particulates and ensures Profoxydim is in its neutral form for optimal retention. |
| 2. Cartridge Conditioning | Pass methanol through the cartridge, followed by reagent water. Do not let the sorbent go dry. | Methanol, then Reagent Water | 5 mL each | ~5 mL/min | Wets the sorbent and removes any potential contaminants from the packing material. |
| 3. Sample Loading | Pass the pretreated water sample through the conditioned cartridge. | Acidified Sample | 500 mL | ~10 mL/min | Profoxydim is retained on the sorbent while the bulk of the water and very polar interferences pass through. |
| 4. Cartridge Washing | Wash the cartridge with a weak organic/aqueous mix to remove polar interferences. | 5% Methanol in Water | 5 mL | ~5 mL/min | Elutes weakly-bound, polar matrix components without prematurely eluting Profoxydim. |
| 5. Sorbent Drying | Dry the cartridge thoroughly under high vacuum or with a stream of nitrogen. | N/A | N/A | Max vacuum for 10 min | Removes residual water, which can interfere with the elution step and subsequent analysis. |
| 6. Analyte Elution | Elute the retained Profoxydim with a strong organic solvent into a collection tube. | Methanol | 2 x 4 mL | 1-2 mL/min | Desorbs the analyte from the sorbent. Using two smaller aliquots improves elution efficiency. |
| 7. Final Concentration | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a suitable solvent for analysis. | Mobile Phase (e.g., 1:1 Acetonitrile/Water) | 1 mL | N/A | Concentrates the sample to the final volume required for instrumental analysis. |
Expected Performance
The goal of any SPE method is to achieve high and reproducible recoveries. For regulatory pesticide analysis, recovery rates are typically expected to fall within the 70-120% range with a relative standard deviation (RSD) of less than 15%[9]. This method is designed to meet these criteria.
| Analyte | Fortification Level | Expected Recovery (%) | Expected RSD (%) |
| Profoxydim | 0.1 µg/L | 85 - 110% | < 10% |
| Profoxydim | 1.0 µg/L | 90 - 105% | < 7% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Sample pH too high. 2. Sorbent dried out before loading. 3. Elution solvent too weak or volume insufficient. 4. Loading flow rate too fast. | 1. Verify sample pH is between 3.5-4.5 before loading. 2. Re-condition the cartridge. Ensure a layer of water remains on top of the sorbent bed before loading. 3. Ensure full elution with the recommended volume of methanol; consider a stronger solvent like acetonitrile if issues persist. 4. Reduce loading flow rate to <10 mL/min. |
| High RSD (Poor Precision) | 1. Inconsistent flow rates between samples. 2. Incomplete sorbent drying. 3. Cartridge-to-cartridge variability. | 1. Use a vacuum manifold with flow control valves to ensure consistent flow. 2. Ensure cartridges are completely dry before elution; extend drying time if necessary. 3. Use high-quality SPE cartridges from a reputable manufacturer. |
| Dirty Extract (Matrix Effects) | 1. Insufficient washing. 2. Sample matrix is highly contaminated. | 1. Increase the wash volume or the percentage of organic solvent in the wash step (e.g., to 10% methanol), but first verify this does not elute Profoxydim. 2. Consider adding a secondary cleanup step with a different sorbent, such as graphitized carbon black (GCB), if pigments are an issue[15]. |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the solid-phase extraction of Profoxydim from water samples. By controlling the sample pH based on the analyte's pKa and utilizing a robust polymeric reversed-phase sorbent, this method delivers high-recovery, clean extracts suitable for sensitive downstream analysis. The detailed step-by-step guide and troubleshooting section serve as a practical tool for researchers and analytical chemists, enabling reliable monitoring of this important herbicide in the environment.
References
-
Aquatic risk assessment of the new rice herbicide profoxydim - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pocurull, E., Sánchez, F. J., Borrull, F., & Marcé, R. M. (1996). Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns. Journal of Chromatography A, 750(1-2), 227–238. [Link]
-
Cervantes-Díaz, Á., Sandín-España, P., Cobos-Esquivel, M., Alonso-Prados, J. L., & García-Baudín, J. M. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4287. [Link]
-
Li, Q., Yuan, D., & Lin, Q. (2010). Solid-phase extraction of polar organophosphorous pesticides from aqueous samples with oxidized carbon nanotubes. Journal of Environmental Monitoring, 12(3), 757–762. [Link]
-
(PDF) Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pesticides Analysis in Water - Agilent. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sandin-España, P., Cobos-Esquivel, M., Cervantes-Díaz, Á., Alonso-Prados, J. L., & García-Baudín, J. M. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 28006. [Link]
-
Photodegradation of profoxydim in paddy water. (a) LC-DAD chromatogram... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Strategy for Correction of Matrix Effect on the Determination of Pesticides in Water Bodies Using SPME-GC-FID - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Hennion, M. C. (1997). Multiresidue solid-phase extraction for trace-analysis of pesticides and their metabolites in environmental water. Analusis, 25(7), M20–M25. [Link]
-
U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Retrieved from [Link]
-
(PDF) Solid-phase microextraction for herbicide determination in environmental samples. (n.d.). Retrieved March 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Profoxydim (Ref: BAS 625H). AERU. Retrieved March 7, 2026, from [Link]
-
UCT. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. Retrieved March 7, 2026, from [Link]
-
Aulakh, J. S., Malik, A. K., Kaur, V., & Schmitt-Kopplin, P. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6608. [Link]
-
Sandin-España, P., Cobos-Esquivel, M., Cervantes-Díaz, Á., Alonso-Prados, J. L., & García-Baudín, J. M. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 28006. [Link]
-
National Center for Biotechnology Information. (n.d.). Profoxydim. PubChem. Retrieved March 7, 2026, from [Link]
-
Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Gilson, Inc. (n.d.). Determination of Pesticides in Drinking Water via LC-MS/MS Using Polymeric Solid Phase Extraction Cartridges. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). EPA Method 525.3. The Royal Society of Chemistry. Retrieved from [Link]
-
Cervantes-Díaz, Á., Sandín-España, P., Cobos-Esquivel, M., Alonso-Prados, J. L., & García-Baudín, J. M. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4287. [Link]
-
Sánchez, P., Kubitza, J., Dohmen, G. P., & Tarazona, J. V. (2006). Aquatic risk assessment of the new rice herbicide profoxydim. Environmental Pollution, 142(1), 181–189. [Link]
-
U.S. Army Corps of Engineers. (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid Chromatography. Retrieved from [Link]
-
Gikas, E., Papadakis, E. N., & Tsoutsi, C. (2025). Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples. Molecules, 30(9), 1863. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. analusis.edpsciences.org [analusis.edpsciences.org]
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- 12. Profoxydim | C24H32ClNO4S | CID 135565117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. jk-sci.com [jk-sci.com]
Electrospray ionization (ESI) negative mode settings for Profoxydim
An Application Guide to the Analysis of Profoxydim Herbicide by Electrospray Ionization Negative Mode LC-MS/MS
Abstract
This application note provides a comprehensive, in-depth technical guide for the quantitative analysis of the herbicide Profoxydim using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a member of the cyclohexanedione oxime class, Profoxydim's chemical structure, particularly its enolic hydroxyl group, makes it an ideal candidate for analysis via Electrospray Ionization (ESI) in negative ion mode. This document outlines a complete workflow, from sample preparation using a modified QuEChERS protocol to optimized instrument settings for sensitive and selective detection. We delve into the causality behind experimental choices, grounding the protocol in the fundamental principles of analytical chemistry and mass spectrometry to ensure scientific integrity and reproducibility. This guide is intended for researchers, analytical scientists, and professionals in food safety and environmental monitoring who require a robust and reliable method for Profoxydim determination.
Introduction to Profoxydim and its Analysis
Profoxydim is a post-emergence herbicide highly effective against grass weeds in rice cultivation.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid biosynthesis in susceptible plants.[2] Given its agricultural importance, regulatory bodies and food safety laboratories require sensitive and selective methods to monitor its residues in food and environmental matrices.
While LC-MS/MS methods have been developed for Profoxydim, many utilize positive ionization mode.[3][4] However, the molecule's acidic nature presents a prime opportunity for negative mode electrospray ionization (ESI), which can offer high sensitivity and reduced matrix interference for certain analytes. This guide establishes a detailed protocol specifically for ESI negative mode, providing a valuable alternative for analytical laboratories.
Physicochemical Properties of Profoxydim
Understanding the chemical nature of Profoxydim is fundamental to developing an effective analytical method. Its properties dictate choices in sample preparation solvents, liquid chromatography conditions, and mass spectrometry settings.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂ClNO₄S | [5][6] |
| Molar Mass | 466.03 g·mol⁻¹ | [5] |
| Chemical Structure | See Figure 1 | |
| pKa | 5.91 at 20 °C | [1] |
| log P (o/w) | 3.7 | [1] |
| Aqueous Solubility | 27.8 mg·L⁻¹ at 20 °C (practically insoluble) | [5] |
| Organic Solubility | Soluble in acetonitrile, methanol, acetone, ethyl acetate | [5] |
Figure 1: Chemical Structure of Profoxydim Note: Profoxydim is a complex mixture of stereoisomers. The structure shown is a simplified 2D representation.
Principle of Negative Mode ESI for Profoxydim
Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase for mass spectrometric analysis.[7] In negative ion mode, the process facilitates the deprotonation of acidic molecules to form negatively charged ions, typically the [M-H]⁻ adduct.
Profoxydim possesses an acidic proton on the hydroxyl group of its cyclohexene-diol ring, with a pKa of 5.91.[1] To promote the formation of the [M-H]⁻ ion, the pH of the mobile phase should ideally be adjusted to be at or above this pKa. This increases the concentration of the deprotonated, anionic form of the analyte in the ESI droplets, leading to a more efficient ionization process and a stronger signal in the mass spectrometer. The basicity of the mobile phase additive should be carefully chosen to achieve the desired pH without causing signal suppression.
Caption: Deprotonation of Profoxydim in an alkaline environment.
Experimental Protocol: Sample Preparation
For the analysis of pesticide residues in complex food matrices like rice, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated approach for sample extraction and cleanup.[8][9]
Required Materials
-
Homogenizer/Blender
-
50 mL Centrifuge Tubes
-
Centrifuge
-
Vortex Mixer
-
Reagents: Acetonitrile (ACN, HPLC grade), water (LC-MS grade), Magnesium Sulfate (anhydrous, MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
QuEChERS Extraction and Cleanup Workflow
The following protocol is optimized for a 10 g sample of a food matrix with moderate water content, such as rice.
Caption: QuEChERS sample preparation workflow for Profoxydim.
Step-by-Step Procedure
-
Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of LC-MS grade water and allow it to rehydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the organic solvent.[10]
-
Salting Out: Add a pre-packaged QuEChERS salt mixture (commonly 4 g MgSO₄ and 1 g NaCl). The magnesium sulfate absorbs excess water, while the salt mixture induces phase separation between the aqueous and organic layers.
-
Mixing and Centrifugation: Immediately after adding the salts, cap the tube and vortex for 1 minute. This prevents the agglomeration of salts. Centrifuge the tube for 5 minutes at a relative centrifugal force (rcf) of at least 3000.
-
Dispersive SPE (d-SPE) Cleanup: Carefully transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. These tubes typically contain anhydrous MgSO₄ to remove residual water, PSA to remove sugars and organic acids, and C18 to remove non-polar interferences like fats.[9]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes at >3000 rcf.
-
Sample for Injection: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary depending on the expected concentration and matrix complexity.
LC-MS/MS Instrumental Parameters
The following parameters serve as a robust starting point for method development. Optimization is recommended for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately non-polar compounds like Profoxydim. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Buffering agent that is volatile and compatible with MS. Helps maintain a consistent pH. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate | A standard gradient to elute the analyte while cleaning the column of more non-polar matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Injection Volume | 2 - 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
Mass Spectrometry (MS) Settings
The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[8]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Targets the deprotonation of the acidic Profoxydim molecule. |
| Capillary Voltage | -2.5 to -3.5 kV | Creates the electrospray plume. This value should be optimized for signal stability. |
| Nebulizer Gas | 35 - 50 psi | Assists in droplet formation. |
| Drying Gas Flow | 8 - 12 L/min | Aids in the desolvation of droplets in the ESI source. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates rapid solvent evaporation to release gas-phase ions. |
| Precursor Ion [M-H]⁻ | m/z 465.2 | Corresponds to the deprotonated molecule of Profoxydim (C₂₄H₃₁ClNO₄S⁻). |
| Product Ions | To be determined | Requires direct infusion of a standard to optimize collision energy and identify stable, sensitive fragments. |
| Fragmentor Voltage | To be determined | Governs the transfer of ions from the source; optimize for maximum precursor ion intensity. |
| Collision Energy (CE) | To be determined | The energy applied in the collision cell to fragment the precursor ion. A CE ramp is needed to find optimal values for quantifier and qualifier ions. |
Table 1: Proposed MRM Transitions for Method Development
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) |
|---|---|---|---|
| 465.2 | Fragment 1 | Quantifier | Optimize (e.g., 15-30 eV) |
| 465.2 | Fragment 2 | Qualifier | Optimize (e.g., 25-45 eV) |
Method Validation Considerations
To ensure the trustworthiness and scientific validity of the results, the developed method must be validated according to established guidelines, such as those from SANTE (SANTE/11312/2021).[11] Key parameters to assess include:
-
Selectivity: The ability to differentiate the analyte from matrix interferences. Assessed by analyzing blank matrix samples.[12]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range (e.g., 5-500 µg/kg). A correlation coefficient (R²) of ≥0.99 is typically required.[13]
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at multiple concentration levels. Average recoveries should be within 70-120%.[11]
-
Precision (RSD%): The closeness of agreement between replicate measurements. The relative standard deviation (RSD) should be ≤20%.[11]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[13]
Conclusion
This application note provides a scientifically grounded and detailed protocol for the analysis of Profoxydim using LC-MS/MS with negative mode electrospray ionization. By leveraging the acidic nature of the Profoxydim molecule, this method offers a sensitive and selective analytical approach. The outlined QuEChERS sample preparation procedure is effective for complex matrices, and the provided instrumental parameters serve as a solid foundation for method development and validation. Adherence to these guidelines will enable analytical laboratories to generate reliable and defensible data for the monitoring of Profoxydim residues, contributing to food safety and environmental protection.
References
-
Wikipedia contributors. (n.d.). Profoxydim. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Profoxydim. In PubChem Compound Database. Retrieved from [Link]
-
Cervantes-Echeverría, M., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. MDPI. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Profoxydim (Ref: BAS 625H). In AERU Pesticide Properties Database. Retrieved from [Link]
-
Kruve, A., et al. (2014). Principles of Electrospray Ionization. In Ionization: Principles and Applications. Retrieved from [Link]
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Global Substance Registration System. (n.d.). PROFOXYDIM. In FDA GSRS. Retrieved from [Link]
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European Union Reference Laboratories for Pesticide Residues. (n.d.). LC-MS/MS-ESI(+)-1. In EURL-Pesticides DB. Retrieved from [Link]
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Lehotay, S. J. (2011). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. LCGC North America. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid Analysis of Pesticides in Food Matrices. Agilent. Retrieved from [Link]
-
Cervantes-Echeverría, M., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. ResearchGate. Retrieved from [Link]
-
Cervantes-Díaz, A., et al. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS. ResearchGate. Retrieved from [Link]
-
Cervantes-Díaz, A., et al. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS. PubMed. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Retrieved from [Link]
-
Pace Analytical. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Retrieved from [Link]
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Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Retrieved from [Link]
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Tycova, A., et al. (2023). Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices. PMC. Retrieved from [Link]
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Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. SciSpace. Retrieved from [Link]
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Cervantes-Echeverría, M., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Electrospray ionization. In Wikipedia. Retrieved from [Link]
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Vidal, J. L. M., et al. (2020). Ambient (desorption/ionization) mass spectrometry methods for pesticide testing in food: a review. RSC Publishing. Retrieved from [Link]
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Mérieux NutriSciences. (n.d.). Quantitative Analysis of Pesticides in Dietary Supplements. Mérieux NutriSciences. Retrieved from [Link]
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European Commission. (2018). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Application Note. Retrieved from [Link]
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Basha, S. J. S., et al. (2015). Validation of Analytical Methods. ResearchGate. Retrieved from [Link]
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Nguyen, T. D., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Practical Chemistry. Retrieved from [Link]
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Lavanya, G., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics International. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing Profoxydim in Laboratory Settings
This guide is designed for researchers, scientists, and professionals in drug development who are working with the herbicide Profoxydim. Its known photosensitivity presents unique challenges in maintaining sample integrity during laboratory experiments. This technical support center provides in-depth, field-tested guidance to mitigate the rapid photodegradation of Profoxydim, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and stability of Profoxydim.
Q1: Why is my Profoxydim solution degrading so quickly?
A1: Profoxydim is a member of the cyclohexanedione oxime family of herbicides, which are known for their photosensitivity.[1][2] The molecule's structure contains chromophores that absorb ultraviolet (UV) radiation from ambient light. Its UV absorption spectrum significantly overlaps with solar emission in the 300–350 nm range.[3][4] This absorption of light energy elevates the molecule to an excited state, making it susceptible to rapid degradation through pathways like homolytic C-N bond cleavage, photoisomerization, and photo-oxidation.[5] In aqueous solutions under simulated sunlight, the half-life of Profoxydim can be as short as 2.4 hours.[3][5][6]
Q2: What are the primary factors that accelerate Profoxydim's degradation in the lab?
A2: Several factors can accelerate degradation:
-
Light Exposure: Direct exposure to sunlight or even intense indoor lighting is the primary catalyst for photodegradation.
-
pH of the Solution: The stability of cyclohexanedione herbicides can be pH-dependent. Acidic conditions, for instance, can promote the isomerization of the more stable E-isomer of Profoxydim to the Z-form, which may have different degradation kinetics.[7]
-
Solvent Choice: The solvent can influence the tautomeric form of Profoxydim. In aqueous solutions, the ketonic form is more prevalent, while the enolic form is favored in the gas phase. The polarity of the solvent can affect the stability of the molecule.[8]
-
Presence of Photosensitizers: Certain molecules in your experimental matrix can absorb light and transfer the energy to Profoxydim, indirectly accelerating its degradation.
Q3: How can I visually tell if my Profoxydim solution has degraded?
A3: Visual inspection is not a reliable method for determining the degradation of Profoxydim. The parent compound and its primary degradants are typically colorless in solution. The only definitive way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the remaining parent compound and its degradation products.
Q4: Can I store my Profoxydim stock solution in a clear glass vial in the refrigerator?
A4: This is strongly discouraged. Even the low-level light exposure from opening and closing a refrigerator can contribute to gradual degradation over time. All Profoxydim solutions should be stored in amber glass vials or clear vials wrapped completely in aluminum foil to block all light sources.[9][10] Storage should be at low temperatures, typically 4°C, in the dark.[9]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experiments with Profoxydim.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of Profoxydim in control samples (dark control). | 1. Microbial Degradation: If the experiment runs for an extended period, microbial contamination in non-sterile buffers or water can metabolize Profoxydim. 2. Chemical Instability: The pH of your medium may be promoting hydrolysis or other chemical degradation pathways. | 1. Use sterile, high-purity water and buffers. For long-term studies, consider adding a microbial inhibitor like sodium azide (NaN3) at a concentration of 50 mM. Note: Be aware that azide can have its own chemical reactivity and may interfere with certain analytical methods.[1][11][12] 2. Verify the pH of your solution and ensure it is stable throughout the experiment. If possible, adjust the pH to a range where Profoxydim exhibits greater stability. |
| Inconsistent results between replicate experiments. | 1. Variable Light Exposure: Inconsistent shielding from ambient light during sample preparation and handling. 2. Temperature Fluctuations: Differences in room or instrument temperature can affect degradation rates. | 1. Implement a strict low-light protocol. Prepare all samples under yellow or red light, or in a glove box shielded from direct light. Use amber vials or foil-wrapped tubes for all steps. 2. Ensure all experiments are conducted in a temperature-controlled environment. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Degradation Products: These are the most likely source of new peaks. 2. Contamination: Contaminants from solvents, glassware, or the sample matrix. 3. Stabilizer Interference: If you are using a photostabilizer, it or its degradants may be appearing in the chromatogram. | 1. Compare the chromatograms of your degraded samples to a fresh, protected standard to identify peaks corresponding to degradants. 2. Run a blank (solvent only) to check for system contamination. Ensure all glassware is scrupulously clean. 3. Inject a solution of the stabilizer alone to determine its retention time and ensure it does not co-elute with Profoxydim or its known degradants. |
| Peak tailing or fronting for the Profoxydim peak in HPLC. | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: The analyte may be interacting with active sites on the HPLC column packing material. 3. Incompatible Sample Solvent: The solvent in which the sample is dissolved may be too different from the mobile phase, causing poor peak shape. | 1. Dilute your sample and re-inject. 2. Ensure the mobile phase pH is appropriate. For cyclohexanediones, a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) often improves peak shape.[1][3] 3. Whenever possible, dissolve your final sample in the initial mobile phase. |
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose issues with Profoxydim stability in your experiments.
Caption: Workflow for a Profoxydim photodegradation experiment.
Advanced Mitigation Strategies: The Use of Photostabilizers
For experiments requiring longer stability, the addition of photostabilizers can be an effective strategy. These compounds work by absorbing UV radiation or quenching reactive species before they can damage the Profoxydim molecule.
Types of Photostabilizers
-
UV Absorbers: These compounds have high molar extinction coefficients in the UV range and dissipate the absorbed energy as heat, effectively shielding the target molecule. Examples include benzophenones and benzotriazoles.
-
Antioxidants/Quenchers: These molecules can deactivate the excited state of Profoxydim or scavenge reactive oxygen species that are often generated during photodegradation. Ascorbic acid is a common example of an antioxidant. [10]
Considerations for Using Photostabilizers
-
Compatibility: The chosen stabilizer must be soluble in your experimental solvent and should not react with Profoxydim in the dark.
-
Analytical Interference: The stabilizer should not co-elute with Profoxydim or its degradation products in your HPLC method. Always run a standard of the stabilizer alone to confirm its retention time.
-
Efficacy: The effectiveness of a stabilizer will depend on the specific experimental conditions. It may be necessary to screen several stabilizers at different concentrations to find the optimal one for your system.
Scientific Integrity & Logic: Understanding the "Why"
The Importance of Controls
In any photodegradation study, the use of a dark control is non-negotiable. It is the only way to differentiate between degradation caused by light (photolysis) and degradation due to other factors like hydrolysis or microbial activity. Without a stable dark control, any observed loss of the parent compound in the irradiated samples cannot be definitively attributed to photodegradation.
Kinetics and Quantum Yield
The photodegradation of Profoxydim generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of Profoxydim. [3]A key parameter that governs this rate is the quantum yield (Φ) , which is the ratio of the number of molecules degraded to the number of photons absorbed.
References
-
Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC. Available from: [Link]
-
Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. PMC. Available from: [Link]
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5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available from: [Link]
-
Problems Associated with the Use of Azide as an Inhibitor of Microbial Activity in Soil. ASM Journals. Available from: [Link]
-
Let's Draw a Graph: An Introduction with Graphviz. EECS. Available from: [Link]
-
(PDF) Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. ResearchGate. Available from: [Link]
-
Sodium azide used as microbial inhibitor caused unwanted by-products in anaerobic geochemical studies. Lirias. Available from: [Link]
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Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products. ResearchGate. Available from: [Link]
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Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Medium. Available from: [Link]
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HPLC Troubleshooting Guide. ACE. Available from: [Link]
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Inhibitory effects of sodium azide on microbial growth in experimental resuspension of marine sediment. ResearchGate. Available from: [Link]
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(PDF) Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. ResearchGate. Available from: [Link]
-
Reaction pathways and mechanisms of photodegradation of pesticides. ResearchGate. Available from: [Link]
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Representative HPLC-DAD chromatograms of clethodim and sethoxydim... ResearchGate. Available from: [Link]
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Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. MDPI. Available from: [Link]
-
Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. PubMed. Available from: [Link]
-
Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. MDPI. Available from: [Link]
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Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts (RSC Publishing). Available from: [Link]
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Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2. MDPI. Available from: [Link]
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Profoxydim (Ref: BAS 625H). AERU - University of Hertfordshire. Available from: [Link]
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Troubleshooting matrix effects in Profoxydim rice residue analysis
Welcome to the technical support center for troubleshooting matrix effects in the analysis of Profoxydim residues in rice. This guide is designed for researchers, analytical scientists, and professionals in drug and pesticide development. Here, we will address common challenges in a direct question-and-answer format, grounded in scientific principles and field-proven experience to ensure the integrity and accuracy of your results.
Section 1: Identifying and Quantifying Matrix Effects
The first critical step in troubleshooting is confirming that a matrix effect is indeed the cause of your analytical issues, such as poor accuracy, precision, or low recovery.
Q1: How do I know if my Profoxydim analysis is affected by the rice matrix?
A1: Matrix effects in LC-MS/MS analysis occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, Profoxydim. This interference can either suppress or enhance the signal, leading to inaccurate quantification.[1][2][3] Rice is a complex matrix containing high levels of carbohydrates and proteins, which are known to cause such effects.[4]
To definitively identify a matrix effect, a post-extraction spike comparison is the most reliable method.
Experimental Protocol: Matrix Effect Assessment
-
Prepare three sets of samples:
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Set A (Solvent Standard): Prepare a standard solution of Profoxydim in a neat solvent (e.g., acetonitrile) at a known concentration (e.g., 10 µg/kg).
-
Set B (Matrix Blank): Extract a blank rice sample (confirmed to be free of Profoxydim) using your established method (e.g., QuEChERS).
-
Set C (Post-Extraction Spike): Spike an aliquot of the blank matrix extract (from Set B) with the Profoxydim standard to the same final concentration as Set A.
-
-
Analyze and Compare: Inject all three sets into your LC-MS/MS system and compare the peak area (or height) of Profoxydim.
-
Calculate the Matrix Effect (%ME):
-
Interpret the Results:
-
%ME < 0: Signal suppression is occurring.
-
%ME > 0: Signal enhancement is occurring.
-
A matrix effect is generally considered significant if the value is outside the range of ±20%.[1]
-
Section 2: Sample Preparation & Cleanup Strategies
If a significant matrix effect is confirmed, the next logical step is to improve the sample preparation procedure to remove the interfering co-extractives before they reach the analytical instrument.
Q2: My Profoxydim recovery is inconsistent and I suspect matrix interference. How can I improve my QuEChERS cleanup step for rice samples?
A2: The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point, but complex matrices like rice often require a modified dispersive solid-phase extraction (dSPE) cleanup step for optimal results.[2][4][6][7] The choice of dSPE sorbent is critical for removing specific interferences.
Troubleshooting dSPE Sorbents for Rice Matrix
The table below summarizes common dSPE sorbents and their primary function. For rice, a combination is often most effective.
| Sorbent | Target Interferences | Use Case for Rice Matrix | Considerations |
| PSA (Primary Secondary Amine) | Organic acids, fatty acids, sugars, pigments | Essential. Removes many polar interferences common in rice. | Can retain some acidic pesticides if used excessively. |
| C18 (Octadecylsilane) | Nonpolar interferences, lipids, fats | Highly Recommended. Rice has a notable lipid content. C18 has shown the best results for cleanup in rice.[8] | --- |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll), sterols, planar molecules | Use with caution. Can be effective but may adsorb planar molecules like Profoxydim. | Use minimal amounts and test recovery carefully.[3][9] |
| Chitosan | Fatty acids, lipids | A promising, cost-effective alternative to C18 for rice analysis.[8] | Performance may vary based on chitosan source and purity. |
Recommendation: Start with a combination of anhydrous MgSO₄ (to remove residual water), PSA, and C18.[8] If you still observe significant matrix effects, consider a very small, optimized amount of GCB or evaluate Chitosan as an alternative to C18.[3][8]
Section 3: Chromatographic and Mass Spectrometric Solutions
Instrumental parameters can be optimized to chromatographically separate Profoxydim from interfering matrix components or to enhance detection specificity.
Q3: My sample cleanup is optimized, but I still see matrix effects. Can I change my LC-MS/MS parameters to improve my results?
A3: Yes. If sample preparation alone is insufficient, optimizing your LC-MS/MS method is the next critical step. The goal is to separate Profoxydim from the "suppression zone" where matrix components co-elute.
Chromatographic Solutions:
-
Improve Separation: Use a high-efficiency UHPLC column (e.g., sub-2 µm particle size) to achieve better peak resolution.
-
Gradient Optimization: Modify your mobile phase gradient. A shallower, longer gradient can often resolve Profoxydim from co-eluting interferences.
-
Alternative Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can alter the elution order of matrix components relative to your analyte. A study on Profoxydim stereoisomers successfully used a Chiralcel OJ-3R column.[7]
Mass Spectrometry Solutions:
-
MRM Transition Selection: Ensure you are using the most specific and intense Multiple Reaction Monitoring (MRM) transitions for Profoxydim. Select at least two transitions for confirmation and quantification.[5] Avoid transitions that show background interference in the matrix blank.
-
Source Parameter Optimization: Re-optimize ion source parameters (e.g., gas flows, temperatures, spray voltage) using a post-extraction spiked sample. Matrix components can alter the optimal conditions compared to a neat solvent standard.
-
Dilute and Shoot: A simple and often effective strategy is to dilute the final extract.[4] Diluting the sample (e.g., 5-fold or 10-fold) reduces the concentration of matrix components, thereby lessening their impact on the ion source. Modern, highly sensitive tandem mass spectrometers can often compensate for the corresponding reduction in analyte concentration.[4][10]
Section 4: Calibration and Quantification Strategies
Proper calibration is essential to compensate for any remaining, unavoidable matrix effects.
Q4: What is the best calibration strategy to compensate for matrix effects when analyzing Profoxydim in rice?
A4: The gold standard for compensating for matrix effects is matrix-matched calibration .[5][11] This approach ensures that the calibration standards experience the same ionization suppression or enhancement as the analyte in the actual samples.
Procedure for Matrix-Matched Calibration:
-
Source Blank Matrix: Obtain a rice sample that is certified or tested to be free of Profoxydim.
-
Extract the Blank: Process this blank rice using your validated sample preparation method to create a blank matrix extract.
-
Prepare Standards: Create your calibration curve by spiking aliquots of the blank matrix extract with known concentrations of Profoxydim standard solution.
-
Quantify: Use this calibration curve to quantify the Profoxydim concentration in your unknown samples.
Alternative Strategy: Isotope-Labeled Internal Standards
The use of a stable isotope-labeled (SIL) internal standard for Profoxydim, if available, is another powerful way to correct for matrix effects. The SIL standard is chemically identical to the analyte and will co-elute, experiencing the same ionization effects. By monitoring the ratio of the analyte to the SIL internal standard, variations due to matrix effects can be effectively normalized.
Frequently Asked Questions (FAQs)
-
Q: Profoxydim has several stereoisomers. Do I need to separate them?
-
A: Profoxydim is a chiral molecule with four stereoisomers.[7][12] While often marketed as a mixture, these isomers can have different degradation rates.[12] For routine residue monitoring, a total Profoxydim method is usually sufficient. However, for specific metabolic or environmental fate studies, a chiral separation method using a specialized column may be necessary.[7][13]
-
-
Q: What are the typical extraction solvents for Profoxydim?
-
Q: Is Profoxydim sensitive to pH?
-
Q: What are the expected recovery rates for a validated method?
References
- Thermo Fisher Scientific. (n.d.). Screening and quantitation of pesticide residues in rice using LC-(HESI) - ThermoFisher.
- Cervantes-Díaz, A., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC.
- Cervantes-Díaz, A., et al. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS. ResearchGate.
- Barros, A. P., et al. (n.d.). Aquatic risk assessment of the new rice herbicide profoxydim. ResearchGate.
- Unknown. (n.d.). Simultaneous Determination of Herbicides in Rice by QuEChERS and LC-MS/MS Using Matrix-Matched Calibration. SciELO.
- AZoM. (2021, August 11). LC/MS/MS Method for Multi-Residue Pesticides Analysis in Rice.
- AERU, University of Hertfordshire. (n.d.). Profoxydim (Ref: BAS 625H).
- Thermo Fisher Scientific. (2020, November 12). Analyzing Pesticides in Rice Using GC–MS-MS and QuEChERS Sample Preparation.
- Dórea, H. S., & Lima Sobrinho, R. (n.d.). Analysis of pesticide residues in rice using matrix solid-phase dispersion (MSPD). ResearchGate.
- Cervantes-Díaz, A., et al. (2024). Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS. PubMed.
- Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food.
- Cabrera, L. da C., et al. (2016). Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 39(10), 1945-54.
- Agilent Technologies. (n.d.). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS.
- Unknown. (2016). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. SciSpace.
- Han, L., et al. (2024). A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction. RSC Publishing.
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Technical Support Guide: Enhancing the Stability of Profoxydim Lithium Standard Solutions at 4°C
Introduction: Profoxydim is a post-emergence herbicide from the cyclohexanedione oxime chemical class, pivotal for its selective action in rice crops.[1] For researchers and analytical scientists, the precision of quantitative studies relies heavily on the stability and purity of analytical reference standards. Profoxydim lithium salt, often used for this purpose, presents significant stability challenges in solution, leading to unreliable analytical data.[2] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to mitigate degradation and improve the stability of Profoxydim lithium standard solutions stored at 4°C.
Section 1: Frequently Asked Questions - Understanding Profoxydim Stability
This section addresses the fundamental chemical principles governing the stability of Profoxydim in solution. Understanding these core concepts is the first step toward effective troubleshooting and method development.
Q1: What is Profoxydim lithium, and why is its stability in solution a primary concern?
A: Profoxydim is an organic molecule belonging to the cyclohexanedione oxime family of herbicides.[3] These compounds are known to be chemically reactive.[4][5] The lithium salt is a form of the active ingredient provided as a reference material.[6][7] The primary concern is that the molecule can degrade through several pathways, such as hydrolysis and photolysis, and can also undergo structural changes like isomerization and tautomerism.[1][8][9][10] One supplier explicitly notes that the lithium salt is "Unstable in Solution,"[2] which means that over time, the concentration of the active compound in your standard solution can decrease, leading to the underestimation of Profoxydim in your samples and a general loss of analytical accuracy.
Q2: What are the primary chemical degradation pathways for Profoxydim in a prepared solution?
A: Profoxydim is susceptible to several degradation mechanisms:
-
Hydrolysis: As a cyclohexanedione oxime, Profoxydim can be broken down by water. This process, known as hydrolysis, is significantly influenced by the pH of the solution. Studies on related herbicides show that degradation can be faster in acidic media.[10][11]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the N-O bond in the oxime group, leading to rapid degradation.[8][12] Research indicates that Profoxydim degrades quickly under simulated sunlight, with half-lives as short as a few hours in aqueous environments.[8][13]
-
Isomerization: Profoxydim is typically sold as the more stable E-isomer. However, under certain conditions, particularly in acidic environments (pH < 7), it can convert to the Z-isomer.[1][9][14] Since isomers can have different chromatographic retention times and potentially different detector responses, this conversion can interfere with accurate quantification.
Q3: How do my choices of solvent and pH critically affect the stability of the standard?
A: Solvent and pH are arguably the most critical factors you can control.
-
Solvent Choice:
-
Aqueous Solutions: Water is a reactant in hydrolysis. Preparing standards in unbuffered water is highly discouraged for anything other than immediate use. In aqueous solutions, Profoxydim preferentially exists in its ketonic form.[1][9]
-
Organic Solvents: Aprotic organic solvents like Acetonitrile or Toluene are superior choices for stock solutions as they do not participate in hydrolysis.[15] Acetonitrile is commonly used for preparing commercial Profoxydim standards and is an excellent solvent for HPLC analysis.[16][17]
-
-
pH Control:
-
Profoxydim is a weak acid with a pKa of 5.91.[9][18] At a pH below its pKa, it is predominantly in its neutral form, while at a pH above 5.91, it becomes ionized. This change in form can affect both its stability and its chromatographic behavior.
-
While acidic conditions (e.g., pH 3) can accelerate E/Z isomerization,[14] highly alkaline conditions can promote alkaline hydrolysis for many pesticides.[19] For working solutions prepared in an aqueous matrix, buffering to a slightly acidic pH (e.g., 4-6) is often a pragmatic compromise, but its stability must be empirically verified.
-
Q4: Why is storage at 4°C not a foolproof method for preventing degradation?
A: Storing solutions at 4°C slows down chemical reactions but does not stop them. For inherently unstable molecules like Profoxydim, significant degradation can still occur over hours or days. Refrigeration is a necessary but insufficient measure. For long-term stability (weeks to months), stock solutions must be prepared in an appropriate organic solvent and stored in a freezer at -20°C or below.[15][20][21]
Section 2: Troubleshooting Guide for Standard Solution Instability
This guide helps diagnose and resolve common issues encountered during the analysis of Profoxydim lithium standards.
Problem: My chromatogram shows a consistently decreasing peak area for Profoxydim in my quality control (QC) sample stored at 4°C.
-
Probable Cause: This is a classic sign of chemical degradation. The Profoxydim molecule is breaking down, reducing its concentration in the vial. The most likely culprits are hydrolysis, if the solvent is aqueous, or photodegradation, if the vial is not protected from light.
-
Solution:
-
Review Solvent Choice: If your working standard is prepared in water, its shelf-life at 4°C is likely very short (hours). Prepare aqueous working standards fresh from a stable organic stock solution immediately before each analytical run.
-
Ensure Light Protection: Store all solutions (stock and working) in amber glass vials or wrap clear vials completely in aluminum foil.[22] Minimize exposure to ambient lab light.
-
Check for Contamination: Ensure the solvent is pure and free from contaminants that could catalyze degradation.
-
Problem: I am observing new, unidentified peaks appearing in my chromatograms, often near the main Profoxydim peak.
-
Probable Cause: These new peaks are likely degradation products or isomers of Profoxydim.[8][13] The appearance of a peak with a slightly different retention time could indicate the conversion of the E-isomer to the Z-isomer, which is known to occur in acidic conditions.[14]
-
Solution:
-
Investigate Isomerization: If your diluent or mobile phase is acidic, this is a strong possibility. An HPLC method capable of separating the E and Z isomers can confirm this.[14]
-
Characterize Degradants: If possible, use a mass spectrometer (LC-MS) to get mass information on the new peaks to help identify them as known degradants.[8][13]
-
Preventive Action: Address the root causes of degradation: protect from light and avoid storing in highly acidic or aqueous environments for extended periods.
-
Problem: My results are inconsistent and show poor reproducibility every time I prepare a new set of working standards.
-
Probable Cause: This points to variability in the preparation process itself. Inconsistent pH of the diluent, use of different water or solvent sources, or even slight variations in the time between preparation and analysis can lead to different rates of degradation.
-
Solution:
-
Standardize the Protocol: Create a detailed Standard Operating Procedure (SOP) for standard preparation. Specify the exact source and grade of solvents, the type of water (e.g., Type I Ultrapure), and the precise method for any pH adjustment.
-
Use a Stable Stock: Ensure everyone is using the same, non-expired, and properly stored stock solution for dilutions. The stability of this stock solution is the foundation of reproducible results.
-
Control the Timing: Define a maximum allowable time between the preparation of aqueous working standards and their analysis (e.g., "must be analyzed within 2 hours").
-
Section 3: Best Practices and Experimental Protocols
Adherence to validated protocols is essential for generating reliable data.
Protocol 1: Preparation of Long-Term Stock Solution (1000 µg/mL)
This protocol focuses on maximizing the long-term stability of your primary reference standard.
-
Materials: Profoxydim lithium salt (analytical grade), high-purity Acetonitrile (HPLC or MS grade), Class A volumetric flasks (amber), calibrated analytical balance.
-
Procedure:
-
Allow the sealed container of Profoxydim lithium salt to equilibrate to room temperature before opening to prevent water condensation.
-
Accurately weigh the required amount of the standard into a weighing boat.
-
Transfer the standard into an amber volumetric flask.
-
Add a small amount of acetonitrile to dissolve the standard completely.
-
Once dissolved, fill the flask to the mark with acetonitrile.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Transfer aliquots of the stock solution into smaller amber glass vials with PTFE-lined caps.
-
Storage: Label clearly and store in a freezer at -20°C or below .[20][21] Under these conditions, the solution should be stable for an extended period (validation recommended).
-
Protocol 2: Preparation of Aqueous Working Standards (e.g., 1 µg/mL)
This protocol is for preparing diluted standards for immediate use in an analytical run.
-
Materials: Prepared organic stock solution (Protocol 1), Type I ultrapure water, mobile phase or a prepared buffer solution (e.g., 0.1% formic acid in water), Class A volumetric flasks and pipettes.
-
Procedure:
-
Remove one aliquot of the frozen stock solution and allow it to come to room temperature.
-
Perform serial dilutions using your chosen aqueous diluent to reach the target concentration.
-
Crucial Step: Use these standards for analysis as soon as possible after preparation. Do not store aqueous dilutions at 4°C overnight unless you have performed a stability study (Protocol 3) to prove they are stable for that period.
-
Discard any unused aqueous standard at the end of the day.
-
Protocol 3: Conducting a Short-Term Stability Study at 4°C
This self-validating protocol allows you to determine the acceptable window for using your aqueous working standards.
-
Objective: To determine the time period during which a prepared aqueous standard remains within an acceptable concentration range (e.g., 95-105% of initial).
-
Procedure:
-
Prepare a fresh batch of the aqueous working standard at a concentration typical for your analysis.
-
Time Zero (T=0): Immediately perform triplicate (n=3) injections into your calibrated HPLC system and record the average peak area. This is your 100% reference point.
-
Store the remaining solution in an amber vial at 4°C.
-
Subsequent Time Points: At defined intervals (e.g., 2, 4, 8, and 24 hours), remove the vial, allow it to equilibrate to the autosampler temperature, and perform triplicate injections.
-
Data Analysis: Calculate the average peak area for each time point and determine the percent recovery relative to the T=0 average.
-
% Recovery = (Average Area at Tx / Average Area at T0) * 100
-
-
Section 4: Data Summary Tables
| Factor | High Risk Condition | Recommended Best Practice | Rationale |
| Solvent | Unbuffered aqueous solutions for storage | Stock: Acetonitrile or Toluene. Working: Prepare fresh in mobile phase or buffered water. | Minimizes hydrolysis, a primary degradation pathway.[11][15] |
| pH | Highly acidic (<4) or alkaline (>8) conditions | Maintain pH between 4 and 7 for working solutions. | Avoids acid-catalyzed isomerization and potential base-catalyzed hydrolysis.[14][19] |
| Light | Exposure to ambient or UV light | Store and handle all solutions in amber glassware or foil-wrapped containers. | Prevents rapid photodegradation.[8][13] |
| Temperature | Storage at room temperature or 4°C for >24h | Stock: ≤ -20°C. Working (Aqueous): Use immediately. | Significantly slows all degradation reactions for long-term preservation.[20][21] |
| Table 1: Summary of factors influencing Profoxydim lithium solution stability. |
| Parameter | Typical Condition | Source |
| Column | C18 Reversed-Phase (e.g., 3 µm, 4.6 x 150 mm) | [14][16] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | [14][16] |
| Elution | Isocratic (e.g., 90:10 ACN:Water) or Gradient | [14][16] |
| Flow Rate | 1.0 mL/min | [14][16] |
| Detection | DAD at 230 nm | [14] |
| Injection Volume | 20 - 100 µL | [14][16] |
| Table 2: Example HPLC conditions for the analysis of Profoxydim. |
Section 5: References
-
AERU. (n.d.). Profoxydim (Ref: BAS 625H). University of Hertfordshire. [Link]
-
Cervantes-Díaz, Á., Nieto-Carmona, J. C., Sandín-España, P., & Sevilla-Morán, B. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 27117. [Link]
-
Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photodegradation of Selected Herbicides in Various Natural Waters and Soils under Environmental Conditions. ResearchGate. [Link]
-
Cervantes-Díaz, Á., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Profoxydim. PubChem. [Link]
-
ResearchGate. (n.d.). Photodegradation of profoxydim in paddy water. [Link]
-
ResearchGate. (n.d.). Proposed photodegradation pathway of profoxydim. [Link]
-
Cervantes-Díaz, Á., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. ResearchGate. [Link]
-
Cervantes-Díaz, Á., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. ResearchGate. [Link]
-
Cervantes-Díaz, Á., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC. [Link]
-
Cervantes-Díaz, Á., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. MDPI. [Link]
-
Cervantes-Díaz, Á., et al. (2023). Abiotic Degradation of Profoxydim Herbicide in Soils Amended with Alperujo Compost. Academic Reads. [Link]
-
ResearchGate. (n.d.). Degradation of Cyclohexanedione Oxime Herbicides. [Link]
-
Global Substance Registration System. (n.d.). PROFOXYDIM. [Link]
-
Pedigogy. (n.d.). Factors Affecting the Efficacy of Herbicides. [Link]
-
Sandín-España, P., et al. (2013). Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. ResearchGate. [Link]
-
Albini, A., et al. (2013). Photolysis of cycloxydim, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical. SciSpace. [Link]
-
Edmunds, A. J. F., & Nielsen, S. F. (2015). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1. ResearchGate. [Link]
-
Albini, A., et al. (2013). Photolysis of cycloxydim, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical. PubMed. [Link]
-
Pharmaffiliates. (n.d.). Profoxydim Lithium Salt. [Link]
-
Department of Primary Industries and Regional Development. (n.d.). Factors affecting herbicide performance. [Link]
-
Bishop, B. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]
-
Kruve, A., & Leito, I. (2012). Stability of pesticides reference standards and stock solutions Part 1. GC-pesticides. ResearchGate. [Link]
-
FAO/IAEA. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. PubMed. [Link]
-
Triangle Gardener Magazine. (n.d.). Storage and Transportation of Herbicides. [Link]
-
Academia.edu. (n.d.). Development and optimization of RP-HPLC method for analysis of cefpodoxime proxetil impurity in pharmaceutical formulation. [Link]
-
Research Scientific. (n.d.). PROFOXYDIM LITHIUM SALT, PESTANAL. [Link]
-
Greenway Weed Solutions. (n.d.). Proper Storage of Herbicides: Safe and Effective Management. [Link]
-
National Center for Biotechnology Information. (n.d.). Profoxydim lithium salt. PubChem. [Link]
-
CTAA. (n.d.). Analytical methods for determination of pesticides: An Overview. [Link]
-
Arrebola, F. J., et al. (1999). Analytical methods for human biomonitoring of pesticides. A review. Journal of Chromatography B: Biomedical Sciences and Applications, 733(1-2), 299-311.
-
IOSR Journal of Pharmacy. (n.d.). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]
-
Penn State Extension. (2022). Pesticide Storage and Security. [Link]
-
APVMA. (n.d.). Generation of storage stability data for agricultural chemical products. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Oregon OSHA. (n.d.). Storage of agricultural pesticides. [Link]
-
CRM LABSTANDARD. (n.d.). Profoxydim Lithium. [Link]
Sources
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- 8. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 14. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Profoxydim lithium 100 µg/mL in Acetonitrile [lgcstandards.com]
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- 21. extension.psu.edu [extension.psu.edu]
- 22. greenwayweedsolutions.com [greenwayweedsolutions.com]
Resolving Profoxydim keto-enol peak splitting in HPLC chromatograms
A Guide to Resolving Keto-Enol Tautomerism-Induced Peak Splitting in HPLC
Welcome to the technical support center for resolving common analytical challenges in the HPLC analysis of profoxydim. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak splitting in their chromatograms due to the unique chemical nature of profoxydim. As Senior Application Scientists, we have compiled this resource to provide both a deep understanding of the underlying chemical phenomena and practical, field-tested solutions to ensure the integrity and accuracy of your analytical data.
Understanding the Challenge: The Keto-Enol Tautomerism of Profoxydim
Profoxydim, a member of the cyclohexanedione class of herbicides, possesses a chemical structure that allows it to exist in two interconvertible isomeric forms: a keto form and an enol form.[1][2] This phenomenon is known as keto-enol tautomerism.
In solution, these two forms are in a dynamic equilibrium, meaning they are constantly converting back and forth. The position of this equilibrium—that is, the relative amounts of the keto and enol forms—is highly dependent on the chemical environment, including the solvent, pH, and temperature.[3][4]
Recent studies have shown that for profoxydim, the enolic form is predominant in the gas phase, while the ketonic form is more prevalent in aqueous environments.[5][6] This is a critical consideration for reversed-phase HPLC, where aqueous mobile phases are standard.[7] If the rate of interconversion between the keto and enol forms is slow relative to the chromatographic timescale, the two tautomers can be separated, resulting in two distinct peaks or, more commonly, a split or broadened peak for a single analyte.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is keto-enol tautomerism and why does it affect my profoxydim chromatogram?
A1: Keto-enol tautomerism is a chemical equilibrium between a ketone (the keto form) and a compound containing a hydroxyl group adjacent to a double bond (the enol form).[10] Profoxydim's molecular structure allows for this equilibrium.[1] In your HPLC system, the conditions of the mobile phase (like pH and solvent composition) can influence the ratio of these two forms. If the conversion between the keto and enol forms is not instantaneous on the chromatographic timescale, your HPLC column may partially separate them, leading to peak splitting, broadening, or shouldering.[8][9]
Q2: I see a split peak for my profoxydim standard. Does this mean my standard is impure?
A2: Not necessarily. While peak splitting can indicate impurities or issues with the HPLC system, for compounds like profoxydim, it is often a manifestation of its keto-enol tautomerism.[9] The two closely eluting peaks or the split peak can represent the separation of the keto and enol forms. Before concluding that your standard is impure, it is crucial to investigate the effect of chromatographic parameters on the peak shape.
Q3: How can I confirm that the peak splitting I'm observing is due to tautomerism?
A3: A key indicator of tautomerism-induced peak splitting is the sensitivity of the peak shape to changes in temperature and mobile phase pH.[8] If you alter these parameters and observe a change in the peak shape—for instance, the two peaks merging into one or the ratio of their heights changing—it is highly likely that you are observing the separation of tautomers.
Troubleshooting Guide: Resolving Profoxydim Peak Splitting
This section provides a systematic approach to diagnosing and resolving peak splitting issues related to profoxydim's keto-enol tautomerism.
Initial System Check
Before diving into method development to address tautomerism, it's essential to rule out common HPLC system issues that can also cause peak splitting.[11][12][13][14]
Step-by-Step System Verification:
-
Column Health:
-
Inspect for any visible signs of a void at the column inlet.
-
Flush the column according to the manufacturer's instructions.
-
If the problem persists, try a new column of the same type to rule out column degradation.
-
-
Frit Blockage: A partially blocked frit can distort the flow path and cause peak splitting.[12] If you suspect a blockage, you can try back-flushing the column at a low flow rate or replacing the inlet frit.
-
Solvent Mismatch: Ensure that the solvent used to dissolve your profoxydim standard is compatible with the initial mobile phase conditions.[11] A diluent that is significantly stronger than the mobile phase can cause peak distortion.[15]
Method Optimization for Tautomer Control
If the system check does not resolve the issue, the next step is to adjust the chromatographic method to control the keto-enol equilibrium. The goal is to either separate the two tautomers into two sharp, well-resolved peaks or, more commonly, to encourage the rapid interconversion of the two forms so that they elute as a single, sharp peak.
The pH of the mobile phase is a critical parameter for controlling the keto-enol equilibrium.[3][16] Acidic or basic conditions can catalyze the interconversion between the keto and enol forms.[17][18]
Experimental Protocol:
-
Prepare a series of mobile phases with varying pH. Start with the conditions of your current method and prepare additional mobile phases with slightly different pH values. For profoxydim, which has a pKa of 5.91[5], it is recommended to explore a pH range of 2.5 to 4.0. Acidifying the mobile phase with formic acid or phosphoric acid is a common practice.[5][19]
-
Inject the profoxydim standard using each mobile phase. Maintain all other chromatographic parameters (flow rate, column temperature, etc.) constant.
-
Analyze the chromatograms. Observe the effect of pH on the peak shape. You may find that at a certain pH, the peak splitting is minimized, and you obtain a single, sharp peak.
Table 1: Effect of Mobile Phase pH on Profoxydim Peak Shape
| Mobile Phase Additive | Approximate pH | Expected Observation | Rationale |
| 0.1% Formic Acid | ~2.7 | Potential for a single, sharp peak. | Acid catalysis can accelerate the interconversion of tautomers, causing them to elute as a single peak.[17][18] |
| Phosphate Buffer | 3.0 - 4.0 | May improve peak shape and reproducibility. | Buffering the mobile phase can provide better control over the on-column pH. |
| No Additive (Neutral) | ~7.0 | Likely to show peak splitting or broadening. | At neutral pH, the rate of interconversion may be slow on the chromatographic timescale.[20] |
Temperature affects both the kinetics of tautomeric interconversion and the viscosity of the mobile phase, which in turn influences chromatographic selectivity and efficiency.[21][22][23]
Experimental Protocol:
-
Set the column oven to a starting temperature, for example, 25°C.
-
Inject the profoxydim standard.
-
Increase the column temperature in increments of 5-10°C (e.g., 30°C, 40°C, 50°C) and inject the standard at each temperature. Allow the system to equilibrate at each new temperature before injection.
-
Analyze the resulting chromatograms. Increasing the temperature often accelerates the interconversion of tautomers, which can lead to the merging of the split peaks into a single, sharper peak.[8] Conversely, decreasing the temperature may improve the separation of the two forms into distinct peaks.[8]
Table 2: Influence of Column Temperature on Tautomer-Induced Peak Splitting
| Temperature | Potential Effect on Peak Shape | Rationale |
| Low (e.g., 15-25°C) | May increase the separation of the two tautomers into distinct peaks. | Slower interconversion kinetics allow for better resolution of the two forms.[8] |
| Moderate (e.g., 30-40°C) | Variable effects; may see peak broadening or partial merging. | The rate of interconversion is comparable to the chromatographic timescale. |
| High (e.g., 45-60°C) | Often results in a single, sharper peak. | Increased temperature accelerates the interconversion, causing the tautomers to behave as a single species on the column.[8][24] |
While pH and temperature are the primary tools for addressing tautomerism, the organic modifier and flow rate can also play a role.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) can influence the polarity of the mobile phase and potentially affect the keto-enol equilibrium.[3]
-
Flow Rate: A slower flow rate increases the residence time of the analyte on the column, which may allow more time for the tautomers to equilibrate, potentially leading to a single peak.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting profoxydim peak splitting.
Caption: A logical workflow for troubleshooting profoxydim peak splitting.
Visualizing the Keto-Enol Tautomerism of Profoxydim
The diagram below illustrates the equilibrium between the keto and enol forms of profoxydim.
Caption: Keto-enol tautomerism of profoxydim.
By systematically applying the troubleshooting steps outlined in this guide, you can effectively manage the challenges posed by profoxydim's keto-enol tautomerism and achieve robust and reliable HPLC results.
References
- Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. (2024). MDPI.
- Profoxydim | C24H32ClNO4S | CID 135565117. PubChem - NIH.
- Profoxydim (Ref: BAS 625H). AERU - University of Hertfordshire.
- PROFOXYDIM. gsrs.
- The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry.
- profoxydim (CHEBI:144786). EMBL-EBI.
- Keto-enol tautomerism.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Explain in detail about the factors affecting keto enol tautomerism a. askIITians.
- Technical Support Center: Managing Keto-Enol Tautomerism in Reactions. Benchchem.
- When using HPLC, how do you deal with split peaks?.
- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
- Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
- Peak Splitting in HPLC: Causes and Solutions.
- What are the Common Peak Problems in HPLC.
- Keto-Enol Tautomerization Mechanisms in Solid-St
- determination of the herbicide mesotrione using hplc-dad: an evaluation of degrad
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- Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. PMC.
- LC/MS analysis of cyclohexanedione oxime herbicides in w
- Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime.
- How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc..
- Split peaks as a phenomenon in liquid chrom
- Representative HPLC-DAD chromatograms of clethodim and sethoxydim....
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- Why Temperature Is Important in Liquid Chrom
- Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PubMed.
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research.
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- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
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- Environmental HPLC. Chromtech.
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- Normal-phase vs.
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Technical Support Center: Minimizing Hydrolysis of Profoxydim Lithium in Acidic Buffers
Status: Operational Subject: Stabilization & Troubleshooting Guide for Profoxydim Lithium (BAS 625H) Audience: Analytical Chemists, Formulation Scientists, R&D Personnel
Core Directive & Executive Summary
The Challenge: Profoxydim lithium is the salt form of the cyclohexanedione oxime herbicide Profoxydim. While the lithium salt improves water solubility, the parent molecule is chemically labile in acidic aqueous environments. In acidic buffers (pH < 5), Profoxydim undergoes rapid acid-catalyzed E/Z isomerization followed by hydrolysis of the imine bond (N-O cleavage) and Beckmann-type rearrangements.
The Solution Strategy: Minimizing hydrolysis requires a strict "Just-in-Time" (JIT) preparation protocol. You cannot thermodynamically stabilize Profoxydim in an acidic buffer indefinitely; you can only kinetically inhibit degradation by manipulating temperature, solvent composition, and pH residence time.
Troubleshooting & FAQs
Q1: Why does my Profoxydim peak area decrease significantly during an overnight HPLC sequence?
Diagnosis: Acid-Catalyzed Hydrolysis. Mechanism: Profoxydim is a weak acid (pKa ~5.91).[1] In your acidic HPLC mobile phase (likely containing 0.1% formic or phosphoric acid), the molecule becomes protonated. The protonated form facilitates the rotation around the C=N bond, leading to E-to-Z isomerization . The Z-isomer is often less stable and more prone to irreversible cleavage of the oxime ether moiety.
Immediate Fix:
-
Thermostat your autosampler to 4°C (or lower if solvent permits). Arrhenius kinetics dictates that reducing temperature from 25°C to 4°C can slow degradation rates by 3-5 fold.
-
Switch to a "Neutral Sample, Acidic Mobile" approach. Dissolve your sample in a neutral solvent (Acetonitrile/Water pH 7). Let the acidification happen only inside the column, not in the vial.
Q2: I must use an acidic buffer for extraction. Which acid is "safest"?
Recommendation: Acetic Acid over Strong Mineral Acids. Avoid strong mineral acids (HCl, H₂SO₄) which act as potent catalysts for hydrolysis. Use weak organic acids like Acetic Acid or Formic Acid .
-
Why? The degradation rate is often proportional to the hydronium ion concentration
. Buffering at pH 4.0 is significantly safer than pH 2.0. -
Buffer Choice: Citrate or Acetate buffers are preferred over Phosphate at acidic pH due to potential catalytic effects of phosphate ions on specific hydrolysis pathways.
Q3: What is the impact of the Lithium salt form on stability?
Insight: The lithium counter-ion provides no protection in solution.
Once dissolved in an aqueous buffer, Profoxydim Lithium dissociates into
-
Action: Do not rely on the salt form for stability. Treat the solution as if it were the free acid.
Scientific Mechanism & Visualization
Degradation Pathway Analysis
The following diagram illustrates the kinetic trap Profoxydim faces in acidic media. The critical step is the protonation of the imine nitrogen, which lowers the activation energy for isomerization and subsequent cleavage.
Figure 1: Mechanism of Acid-Catalyzed Degradation.[2] The protonated intermediate serves as the gateway to both isomerization (reversible) and hydrolysis (irreversible).
Experimental Protocols (Self-Validating)
Protocol A: The "Neutral-to-Column" Injection Method
Use this protocol for HPLC/LC-MS analysis to prevent on-autosampler degradation.
Objective: Isolate the analyte from the acidic environment until the moment of injection.
-
Solvent Preparation:
-
Solvent A (Sample Diluent): 90% Acetonitrile / 10% Water (Buffered to pH 7 with 5mM Ammonium Acetate).
-
Solvent B (Mobile Phase): 0.1% Formic Acid in Water/Acetonitrile (Standard Gradient).
-
-
Sample Prep:
-
Weigh Profoxydim Lithium standard.
-
Dissolve immediately in Solvent A .
-
Validation Step: Verify pH of the final sample solution is > 6.0 using a micro-pH probe.
-
-
Execution:
-
Place vials in autosampler at 4°C .
-
Inject. The sample mixes with the acidic Mobile Phase (Solvent B) only in the mixing chamber/column head.
-
Result: The residence time in acid is reduced from hours (in vial) to minutes (on column).
-
Protocol B: Stability Stress Test (Validation)
Perform this to determine the "Safe Handling Window" for your specific buffer.
-
Prepare a 10 ppm solution of Profoxydim Lithium in your target acidic buffer.
-
Split into two aliquots:
-
Aliquot A: Store at Room Temperature (25°C).
-
Aliquot B: Store at 4°C.
-
-
Inject both aliquots every 30 minutes for 4 hours.
-
Plot Peak Area vs. Time.
-
Pass Criteria: The slope of the degradation curve for Aliquot B should be < 1% loss per hour. If > 1%, the buffer is too acidic for batch processing; switch to single-injection prep.
Quantitative Data Summary
Table 1: Estimated Half-Life of Cyclohexanedione Oximes at 25°C (Data generalized from class behavior of Sethoxydim/Profoxydim)
| pH Condition | Dominant Species | Estimated Half-Life ( | Stability Rating |
| pH 2.0 | Fully Protonated | < 1 Hour | Critical (Do not store) |
| pH 4.0 | Mixed Species | 2 - 4 Hours | Poor (Analyze immediately) |
| pH 6.0 | ~50% Ionized | 12 - 24 Hours | Moderate (Acceptable for short runs) |
| pH 8.0 | Fully Ionized (Anion) | > 7 Days | Stable (Recommended for storage) |
Table 2: Solvent Effects on Stability
| Solvent System | Mechanism of Action | Recommendation |
| Pure Water (Acidic) | Promotes hydration of imine bond | Avoid |
| Acetonitrile (Acidic) | Stabilizes Enol form via H-bonding | Preferred (if acid is mandatory) |
| Methanol (Acidic) | Can cause trans-esterification/acetal formation | Use with Caution |
References
-
EFSA (European Food Safety Authority). (2011). Conclusion on the peer review of the pesticide risk assessment of the active substance profoxydim. EFSA Journal. [Link]
-
Sandín-España, P., et al. (2013).[3] Degradation of Cyclohexanedione Oxime Herbicides.[4][5][6][7] In: Herbicides - Current Research and Case Studies in Use. IntechOpen.[2] [Link]
-
Guzmán, I., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases.[8] Molecules, 29(18), 4371. [Link]
-
Roberts, T.R. (2015). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Reference for general hydrolysis mechanisms of oximes). [Link]
Sources
- 1. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]
- 2. Profoxydim | C24H32ClNO4S | CID 135565117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2020053763A1 - Stabilized cyclohexanedione oxime composition - Google Patents [patents.google.com]
- 6. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases [mdpi.com]
Technical Support Center: Overcoming Low Recovery Rates of Profoxydim in Soil Extraction
Welcome to the Technical Support Center for analytical chemists and drug development professionals working with complex agrochemicals. This guide addresses the critical challenges associated with the extraction and quantification of Profoxydim—a highly labile, chiral cyclohexanedione oxime herbicide—from soil matrices.
Due to its unique chemical structure, standard extraction methodologies often result in massive analyte loss. This guide provides field-proven, mechanistically grounded solutions to optimize your recovery rates and ensure scientific integrity.
Diagnostic Data: The Impact of Clean-up Sorbents
A primary failure point in Profoxydim extraction is the choice of clean-up sorbent during the dispersive solid-phase extraction (d-SPE) phase. The table below summarizes the quantitative recovery data and the chemical causality behind these results[1].
Table 1: Impact of Clean-up Sorbents on Profoxydim Recovery Rates in Soil
| Clean-up Sorbent | Soil Condition | Mean Recovery (%) | RSD (%) | Mechanistic Cause of Result |
| PSA | Soaked / Dry | < 30.0% | > 15.0% | Irreversible ionic binding of the analyte's acidic enol group to the weak anion exchanger. |
| PSA + C18 | Soaked / Dry | < 30.0% | > 15.0% | The presence of PSA continues to dominate analyte sequestration, leading to target loss. |
| C18 (Optimized) | Dry | 88.27 – 104.93% | < 11.2% | C18 removes non-polar matrix interferences without binding the polar/acidic profoxydim. |
| C18 (Optimized) | Soaked | 98.25 – 106.53% | < 11.2% | Optimal matrix clean-up while successfully maintaining stereoisomer integrity. |
Troubleshooting FAQs: Mechanistic Insights
Q1: Why are my profoxydim recovery rates consistently below 30% using standard QuEChERS?
Answer: The massive analyte loss is caused by a chemical incompatibility between Profoxydim and the Primary Secondary Amine (PSA) sorbent used in standard QuEChERS protocols[1]. Profoxydim possesses an acidic enol group. PSA acts as a weak anion exchanger designed to remove organic acids from the matrix. Consequently, the acidic enol group of profoxydim binds irreversibly to the basic amine groups of the PSA sorbent, effectively stripping the analyte from your extract[1]. Solution: Switch your d-SPE clean-up sorbent exclusively to C18. C18 effectively removes non-polar interferences (like lipids) without ionically sequestering the acidic profoxydim[1][2].
Q2: How do I prevent the rapid degradation of profoxydim during the extraction process?
Answer: Profoxydim is highly labile and susceptible to both photolysis and hydrolysis. Under light exposure, it undergoes homolytic C-N bond cleavage and photoisomerization[3]. Furthermore, pH fluctuations trigger keto-enol tautomerism and subsequent degradation into byproducts like oxazoles and imines[4]. Solution: Implement a self-validating extraction system by:
-
Using non-buffered acetonitrile to prevent pH-induced tautomerism[1].
-
Conducting extractions in amber glassware or under red light to block UV/Vis photolysis[3].
-
Maintaining the extraction temperature strictly at 4°C to slow reaction kinetics[3].
Q3: Why is my chromatogram showing merged or inconsistent peaks for profoxydim?
Answer: Profoxydim is a chiral molecule consisting of four distinct stereoisomers[2][5]. Traditional achiral HPLC columns cannot resolve these isomers, causing them to co-elute or form broad, merged peaks. Because these stereoisomers exhibit different degradation kinetics and environmental persistence in soil, treating them as a single compound yields inaccurate recovery data[5]. Solution: Employ Chiral HPLC-MS/MS. This allows for the baseline separation of all four stereoisomers, ensuring precise quantification and accurate stereoselective recovery tracking[2].
Validated Methodology: Optimized Non-Buffered QuEChERS Protocol
To guarantee self-validating results, follow this step-by-step extraction workflow designed specifically for chiral cyclohexanedione oximes[1][2].
Phase 1: Sample Preparation & Extraction
-
Sample Weighing: Weigh 4.0 g of homogenized soil into a 50-mL PTFE centrifuge tube. Critical: Keep samples protected from light using amber tubes or foil wrapping.
-
Solvent Addition: Add 10 mL of non-buffered Acetonitrile (ACN). Critical: Do not add acetate or citrate buffers, as pH shifts trigger analyte degradation.
-
Agitation: Perform Vortex Extraction (VE) for 10 minutes, followed immediately by Ultrasound-Assisted Extraction (UAE) for 10 minutes. Maintain the ultrasonic bath temperature at ≤20°C.
-
Partitioning: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl to the mixture. Shake vigorously by hand for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the tubes at 3000 rpm (approx. 1237 rcf) at 4°C for 5 minutes.
Phase 2: Matrix Clean-up (d-SPE) 6. Transfer: Carefully transfer 1 mL of the upper ACN supernatant to a 2-mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg C18 sorbent. Critical: Ensure absolutely no PSA or GCB is present in the tube. 7. Vortex & Centrifuge: Vortex the microcentrifuge tube for 1 minute, then centrifuge at 10,000 rpm at 4°C for 5 minutes. 8. Filtration: Filter the final supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial. 9. Analysis: Analyze immediately using Chiral HPLC-MS/MS to quantify the four individual stereoisomers.
Process Visualization
Workflow comparison: Standard vs. Optimized QuEChERS extraction for Profoxydim in soil.
References
-
COMPARATIVE ANALYSIS OF PESTICIDE DEGRADATION PATHWAYS AND STEREOSELECTIVE BEHAVIOR IN AGRICULTURAL SOILS Dialnet (unirioja.es)[Link]
-
Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system ResearchGate[Link]
-
Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil PubMed / PMC (nih.gov)[Link]
-
Photolysis of cycloxydim, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical SciSpace[Link]
Sources
- 1. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
Technical Support Center: Storage & Handling of Hygroscopic Lithium Salts
Topic: Prevention of Hygroscopic Degradation in Lithium Salts Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Q&A and Troubleshooting Guide
Introduction: The "Water Magnet" Challenge
Lithium salts are fundamental to pharmaceutical synthesis, RNA precipitation, and battery electrolyte formulation. However, the lithium ion (
This guide provides a tiered storage protocol and troubleshooting workflows to ensure the integrity of your lithium reagents.
PART 1: CRITICAL STORAGE PROTOCOLS (Prevention)
Q: How do I categorize my lithium salts for storage?
Not all lithium salts require the same level of care. We classify them into three tiers based on their hygroscopicity and reactivity.
| Tier | Description | Examples | Storage Requirement |
| Tier 1: Stable | Non-hygroscopic or minimally hygroscopic.[1] Stable in air. | Lithium Carbonate ( | Standard: Tightly sealed bottle. Ambient temp ( |
| Tier 2: Hygroscopic | Deliquescent. Absorbs water to form hydrates or liquid solutions. | Lithium Chloride ( | Desiccated: Taped seal inside a desiccator or vacuum cabinet. |
| Tier 3: Reactive | Hydrolytically unstable. Reacts with water to form toxic/corrosive byproducts. | Lithium Hexafluorophosphate ( | Inert: Nitrogen/Argon glovebox or Schlenk storage. NO GLASS for |
*Note: LiOH is also sensitive to
Q: What containers are strictly required?
-
For Tier 1 & 2 (LiCl, LiBr, Li2CO3):
-
Material: Polypropylene (PP) or High-Density Polyethylene (HDPE) are preferred.[2] Glass is acceptable for LiCl/LiBr but ensure the cap liner is Teflon (PTFE) or chemically resistant.
-
Seal: Parafilm is insufficient for long-term storage of Tier 2 salts. Use electrical tape or vacuum-greased glass joints if not in a desiccator.
-
-
For Tier 3 (LiPF_6):
-
Material: Aluminum bottles or heavy-walled HDPE/PP .
-
WARNING: Do NOT store wet
in glass.[2] Hydrolysis generates Hydrofluoric Acid (HF), which etches glass and compromises the container integrity [1, 3].
-
PART 2: HANDLING & DISPENSING (Exposure)
Q: How do I weigh LiCl without it absorbing water during the process?
Issue: The "drifting balance" phenomenon. As you weigh LiCl, it absorbs atmospheric water, causing the mass to steadily increase, ruining stoichiometry.
Protocol: The "Difference" Method
-
Dry the Salt: Ensure your bulk supply is dry (see Part 3).
-
Use a Weighing Bottle: Do not weigh directly onto paper. Use a glass weighing bottle with a ground-glass lid.
-
Tare the Bottle: Tare the empty bottle with the lid ON.
-
Add Salt: Quickly add approximate amount of salt, close lid.
-
Weigh: Record exact mass.
-
Dispense: Pour salt into reaction vessel.
-
Reweigh: Weigh the "empty" bottle with lid. The difference is your dispensed mass.
-
Why? This minimizes the salt's exposure time to air and ignores the water weight gained by the residue in the bottle.
-
Q: Can I handle LiOH on the open bench?
Answer: Briefly, yes, but with caution.
-
Risk: LiOH absorbs
from air rapidly, forming a layer of Lithium Carbonate ( ) on the surface. This changes the stoichiometry and solubility. -
Solution: Flush the headspace of the stock bottle with Argon or Nitrogen immediately after opening. Minimize open time.
PART 3: TROUBLESHOOTING & RECOVERY (Correction)
Q: My Lithium Chloride has turned into a solid brick. Is it ruined?
Diagnosis: The salt has absorbed moisture, formed crystal bridges (caking), and re-solidified. Fix: It is recoverable. Protocol A: The "Chip and Dry"
-
Break it up: Use a clean metal spatula to chip the salt into manageable chunks.
-
Grind: Quickly grind in a mortar and pestle (if possible) or place chunks directly in a flask.
-
Vacuum Dry: Place in a vacuum oven at 120–150°C for 24 hours.
-
Cool: Cool under vacuum or in a desiccator.
-
Verify: Check free-flowing nature.
Q: My salt has turned into a liquid puddle (Deliquescence).
Diagnosis: The salt has absorbed enough water to dissolve itself, forming a saturated solution. Decision:
-
High Purity Required (GMP/Analytical): Discard. Impurities from the air/container may have concentrated in the liquid.
-
Synthesis/General Use: Recrystallize.
-
Evaporate the water (rotary evaporator or heating mantle).
-
Once solid, follow Protocol A above.
-
Q: How do I dry Lithium Carbonate (
)?
Answer:
-
Protocol: Dry in a standard oven at 100–200°C (Battery grade is often dried at 180°C) [6].
-
Note: Do not exceed 600°C (melting/decomposition starts).
VISUALIZATION: HANDLING WORKFLOWS
Figure 1: Storage Decision Matrix
Determine the correct storage environment based on salt identity.
Caption: Decision matrix for selecting storage conditions based on lithium salt stability tiers.
Figure 2: Recovery Protocol for Clumped Salts
Workflow for recovering usable reagents from degraded stock.
Caption: Step-by-step recovery workflow for hygroscopic lithium salts that have absorbed moisture.
References
-
LabX. (2025). The Critical Role of Moisture Analysis in Lithium-Ion Battery Manufacturing and Electrolyte Quality Control. Retrieved from [Link]
-
Patsnap Eureka. (2025).[3] Lithium Chloride vs Lithium Carbonate: Chemical Stability. Retrieved from [Link][4]
-
ResearchGate. (2021). What material container would be stable and safe to store Lithium chips and LiPF6 electrolyte? Retrieved from [Link]
-
Ataman Kimya. (n.d.). Lithium Hydroxide Monohydrate Technical Data. Retrieved from [Link]
- Google Patents. (2014). Method for the production of battery grade lithium carbonate (US8691169B2).
Sources
Technical Support Center: Chromatography of Profoxydim & Sulfoxide Metabolites
Welcome to the Advanced Analytical Support Center. This resource is designed for analytical chemists, environmental researchers, and drug development professionals tasked with the extraction, chromatographic separation, and mass spectrometric quantification of the chiral herbicide profoxydim and its complex degradation products (DPs), specifically the sulfoxide metabolites.
System Overview & Analytical Workflow
Profoxydim is a last-generation cyclohexanedione oxime herbicide that possesses two chiral centers and exhibits E/Z isomerism[1]. In environmental matrices, it rapidly degrades into several metabolites, with profoxydim-sulfoxide (DP2) being the most prominent and stable product generated by microbial and photoinduced oxidation[2]. Because sulfoxidation introduces a new asymmetric center at the sulfur atom, the resulting diastereoisomers require highly specific chiral chromatographic conditions for accurate resolution[2].
Workflow for the extraction and chiral LC-MS/MS resolution of profoxydim sulfoxide metabolites.
Troubleshooting & FAQs
Q1: Why am I seeing peak splitting or "shoulders" for the profoxydim-sulfoxide metabolite (DP2) on a standard C18 column? Causality & Solution: Profoxydim-sulfoxide is generated via the oxidation of the thioether group. This sulfoxidation creates a new asymmetric center at the sulfur atom, resulting in the formation of diastereoisomers (DP2a and DP2b)[2]. On a standard achiral C18 column, these diastereoisomers may partially resolve due to slight differences in their 3D conformation, appearing as split peaks or shoulders. To achieve baseline resolution and accurately quantify the stereoisomers, you must switch to a polysaccharide-based chiral stationary phase (CSP) such as a Chiralcel OJ-3R column[1].
Q2: My profoxydim parent compound is degrading into the Z-isomer during the analytical run. How do I prevent on-column isomerization? Causality & Solution: Profoxydim is commercially applied as the E-isomer, but it readily undergoes E/Z isomerization in aqueous environments and under light exposure[3]. Isomerization from the E-isomer to the Z-isomer can occur rapidly, eventually reaching up to 70% Z-isomer formation under certain conditions[4]. In an HPLC system, this isomerization is accelerated if the mobile phase pH is not strictly controlled. To stabilize the oxime ether bond and lock the molecular conformation during the run, acidify your mobile phase with 0.1% formic acid (pH ~3) and maintain your autosampler at 4 °C in amber vials[4].
Q3: We are experiencing low MS sensitivity for profoxydim-sulfoxide compared to the parent herbicide. What parameters should be optimized? Causality & Solution: Profoxydim-sulfoxide presents distinct toxicological profiles, including developmental toxicity, making its trace-level quantification critical[5]. The highly polar nature of the sulfoxide metabolite alters its desolvation efficiency in the electrospray ionization (ESI) source. Ensure you are operating in ESI positive mode across the m/z 50–1000 range, as the nitrogen in the imine/oxime structure readily accepts a proton[6]. For accurate Selected Reaction Monitoring (SRM), track the specific fragment at m/z 296.1315, which is the exact mass signature of the sulfoxidation reaction product[2].
Q4: How does the presence of organic matter (like biochar) in the sample matrix affect the extraction of these metabolites? Causality & Solution: Organic amendments like biochar (BC) strongly adsorb profoxydim and its polar degradation products. This sequestration slows microbial degradation, extending the parent compound's half-life from 2.4 hours to over 3.1 hours in water[7]. During standard QuEChERS extraction, normal solvent partitioning often fails to desorb the sulfoxide metabolite from the carbon-rich matrix. To overcome this, you must implement a matrix hydration step—allowing the sample to rest for 1 hour with water prior to acetonitrile addition. This swells the matrix pores and significantly improves solvent penetration and recovery[1].
Validated Step-by-Step Methodology: Stereoselective LC-MS/MS
To ensure a self-validating system, this protocol incorporates intrinsic stabilization steps and specific chiral parameters to prevent artifact formation during analysis.
Phase 1: Matrix Hydration & Modified QuEChERS Extraction
-
Sample Weighing: Accurately weigh 4.0 g of the homogenized sample (e.g., soil, rice grain, or husk) into a 50 mL PTFE centrifuge tube[1].
-
Matrix Hydration (Critical Step): Add a predetermined volume of ultrapure water and allow the mixture to rest for exactly 1 hour. Causality: Hydration swells the matrix, displacing tightly bound polar sulfoxide metabolites into the aqueous phase for subsequent partitioning[1].
-
Solvent Extraction: Add 10 mL of HPLC-grade acetonitrile and vortex vigorously for 1 minute[1].
-
Phase Separation: Introduce non-buffered QuEChERS salts to induce phase separation. Shake vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to isolate the organic supernatant[1].
Phase 2: Chiral Chromatographic Separation
-
Column Setup: Equip the HPLC with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OJ-3R) and maintain the column compartment strictly at 25 °C[1]. Causality: Polysaccharide columns provide the necessary helical cavities for the chiral recognition of the four profoxydim stereoisomers and the newly formed DP2a/DP2b diastereoisomers[6].
-
Mobile Phase Configuration: Utilize an isocratic elution profile consisting of water acidified with 0.1% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B) at a 40:60 (v/v) ratio[1].
-
Flow Parameters: Set the flow rate to 0.6 mL/min and the injection volume to 10 µL[1].
Phase 3: Mass Spectrometric Detection
-
Ionization: Operate the triple quadrupole or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode[6].
-
Targeted Profiling:
Quantitative Data Summary
The following tables synthesize the critical kinetic and chromatographic data required to validate your analytical runs and predict metabolite behavior.
Table 1: Environmental Degradation Kinetics (Half-lives)
| Environmental Matrix | Condition / Amendment | Half-life (t½) | Reference |
| Paddy Water | Unamended | 2.4 ± 0.3 h | [7] |
| Paddy Water | Biochar (BC) Amended | 3.1 ± 0.2 h | [7] |
| Paddy Soil | Unamended | 1.03 ± 0.1 h | [7] |
| Paddy Soil | Biochar (BC) Amended | 3.07 ± 0.5 h | [7] |
Table 2: Chromatographic & MS/MS Properties of Profoxydim and Sulfoxide Metabolites
| Analyte | Structural Feature | Chromatographic Behavior | Key MS/MS Fragment | Reference |
| Z-Profoxydim | Z-isomer (Parent) | Rt = 3.5 min (Achiral C18) | - | [8] |
| E-Profoxydim | E-isomer (Parent) | Rt = 6.5 min (Achiral C18) | - | [8] |
| Profoxydim-sulfoxide (DP2) | Diastereoisomers (DP2a/DP2b) | Splits into two peaks on Chiral CSP | m/z 296.1315 | [2] |
| Imine of Profoxydim-sulfoxide (DP5) | Cleaved oxime + Sulfoxidation | Rt = 6.3 min (Achiral C18) | m/z 296.1316 | [1] |
References
- Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC. nih.gov.
- Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - MDPI. mdpi.com.
- (PDF) Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - ResearchGate.
- (PDF) Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS - ResearchGate.
- Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC. nih.gov.
- Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar w
- Identification of sethoxydim degradation products in natural waters under different light sources by HPLC-QTOF-MS | Request PDF - ResearchGate.
- Visualizza/Apri - IRIS Unibas. unibas.it.
Sources
- 1. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iris.unibas.it [iris.unibas.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in Profoxydim LC-MS/MS transitions
A Guide to Reducing Background Noise and Enhancing Signal Integrity
Welcome to the technical support center for Profoxydim analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Profoxydim. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Profoxydim analysis?
When developing an LC-MS/MS method for Profoxydim, selecting the correct Multiple Reaction Monitoring (MRM) transitions is critical for achieving specificity and sensitivity. Based on validated methods, the following transitions for the protonated molecule [M+H]⁺ of Profoxydim (C₂₄H₃₂ClNO₄S, molecular weight 466.0 g/mol ) are recommended.[1][2][3]
| Parameter | Quantifier Ion | Qualifier Ion |
| Precursor Ion (Q1) | m/z 466.1 | m/z 466.1 |
| Product Ion (Q2) | m/z 280.1 | m/z 180.1 |
| Declustering Potential (V) | 120 | 120 |
| Collision Energy (eV) | 12 | 25 |
Table 1: Recommended MRM transitions and optimized MS parameters for Profoxydim analysis. The quantifier ion is typically the most abundant and stable fragment, while the qualifier ion serves for confirmation.[3]
The fragmentation resulting in the m/z 280.1 ion corresponds to the loss of the oxime moiety, a characteristic fragmentation pathway for this class of compounds.[3]
Troubleshooting Guide: From Sample to Signal
High background noise in LC-MS/MS analysis can mask the analyte signal, leading to poor sensitivity, inaccurate quantification, and unreliable results. This guide provides a systematic approach to identifying and mitigating sources of noise at each stage of your workflow.
Q2: My baseline is noisy and I'm observing significant ion suppression. Where should I start troubleshooting?
A noisy baseline and ion suppression are often indicative of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[4][5][6] The first and most critical area to investigate is your sample preparation protocol.
Caption: Troubleshooting workflow for high background noise.
Q3: How do I effectively clean up my rice or soil samples to reduce matrix interference?
For complex matrices like rice and soil, a robust sample extraction and cleanup method is paramount. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis, including Profoxydim.[1][4][7][8][9][10]
-
Homogenization: Grind rice samples to a fine powder.[2]
-
Hydration: For dry samples like rice, rehydration is a critical step. Add a known volume of water to the homogenized sample and allow it to soak. This improves extraction efficiency.[9]
-
Extraction: Add acetonitrile to the hydrated sample and shake vigorously. Acetonitrile is effective at extracting a wide range of pesticides.
-
Salting Out: Add a salt mixture, typically magnesium sulfate and sodium acetate, to induce liquid-liquid partitioning and separate the acetonitrile layer containing the analytes from the aqueous layer with matrix components.[9]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a dSPE sorbent. For rice, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is often effective.
-
Centrifugation and Filtration: Centrifuge the sample to pellet the dSPE sorbent and filter the supernatant before injection into the LC-MS/MS system.
Soil matrices can have varying pH and composition, making a buffered QuEChERS approach beneficial.[1][7][8]
-
Sample Hydration: For dry soil, add water and allow for a hydration period.[10]
-
Extraction: Use acetonitrile as the extraction solvent.
-
Buffered Salting Out: Employ a citrate-buffered salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate). The buffer helps to maintain a stable pH, which can be crucial for the stability of pH-sensitive analytes.[8]
-
dSPE Cleanup: A combination of PSA and C18 is also a good starting point for soil extracts.
Q4: My chromatography shows poor peak shape and co-elution with interferences. What can I do?
Even with excellent sample cleanup, chromatographic separation is key to minimizing matrix effects.
-
Optimize Your Gradient: A shallow gradient can improve the separation of Profoxydim from closely eluting matrix components.
-
Column Chemistry: A standard C18 column is often suitable for Profoxydim analysis.[11] However, if co-elution persists, consider a column with a different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase.
-
Mobile Phase Modifiers: The use of a small percentage of formic acid (typically 0.1%) in the mobile phase is common for Profoxydim analysis as it promotes protonation and improves peak shape in positive ionization mode.[12]
Q5: I've optimized my sample preparation and chromatography, but the background noise is still high. What MS parameters can I adjust?
Fine-tuning your mass spectrometer's source and gas settings can significantly improve the signal-to-noise ratio.
-
Cone Voltage/Declustering Potential: This parameter influences in-source fragmentation. While a certain level is needed to desolvate ions, excessive voltage can lead to fragmentation of the precursor ion before it reaches the quadrupole, increasing background noise. The optimized declustering potential for Profoxydim is around 120 V.[3]
-
Nebulizer and Drying Gas Flow: These gases aid in the desolvation of the droplets from the LC. Insufficient gas flow can lead to poor ionization efficiency and high background from solvent clusters. Conversely, excessively high flow can suppress the analyte signal.
-
Source Temperature: The temperature of the ion source affects the desolvation process. An optimal temperature will efficiently vaporize the solvent without causing thermal degradation of Profoxydim.
Q6: Could degradation products of Profoxydim be contributing to the background noise?
Yes, Profoxydim can degrade, and its degradation products can potentially interfere with the analysis.[11][13] Photodegradation is a known pathway, and several degradation products have been identified.[11]
-
Be Aware of Potential Interferences: When troubleshooting high background, consider the possibility that you are detecting degradation products. If you have access to reference standards for these compounds, you can check for their presence in your samples.
-
Sample Handling and Storage: To minimize degradation, store stock solutions and samples in the dark and at low temperatures.[12] Prepare working solutions fresh as needed.
Q7: Are there any advanced techniques to further reduce background noise?
For particularly challenging matrices or when ultra-low detection limits are required, advanced techniques can be employed.
-
Ion Mobility Spectrometry (IMS): IMS provides an additional dimension of separation based on the size, shape, and charge of the ions.[14][15][16] This can effectively separate analyte ions from isobaric interferences that have the same mass-to-charge ratio but different shapes, significantly reducing background noise.[15][16][17]
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- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicreads.com [academicreads.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. unitedchem.com [unitedchem.com]
- 11. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food [mdpi.com]
Technical Support Center: Optimizing Profoxydim ACCase Inhibition Assays
Welcome to the Technical Support Center for Profoxydim Acetyl-CoA Carboxylase (ACCase) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your experiments. As your dedicated application scientist, I will explain the critical aspects of assay design, with a particular focus on the pivotal role of incubation time in achieving accurate and reproducible results.
Introduction to Profoxydim and ACCase Inhibition
Profoxydim is a cyclohexanedione herbicide that selectively controls grass weeds by targeting and inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1] ACCase is a crucial enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2][3] By inhibiting ACCase, Profoxydim disrupts lipid synthesis, leading to the cessation of growth and eventual death of susceptible grass species.[2][4] Accurate measurement of ACCase inhibition by Profoxydim is therefore paramount in herbicide efficacy studies, resistance monitoring, and the development of new herbicidal compounds.
The core of a successful ACCase inhibition assay lies in understanding the kinetics of the enzyme-inhibitor interaction. This guide will walk you through the nuances of optimizing your assay, with a special emphasis on the often-overlooked, yet critical, parameter of incubation time.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when performing Profoxydim ACCase inhibition assays.
Q1: Why is pre-incubation of the enzyme with Profoxydim recommended before initiating the reaction?
Pre-incubation is crucial, particularly for inhibitors that exhibit a slow-binding mechanism.[5][6] This means that the inhibitor does not instantaneously bind to the enzyme to form the final, most stable enzyme-inhibitor complex. Instead, the binding process may involve conformational changes in the enzyme, the inhibitor, or both, which take time to reach equilibrium. Pre-incubating the ACCase enzyme with Profoxydim allows sufficient time for this equilibrium to be established before the addition of the substrate (acetyl-CoA). Without adequate pre-incubation, you may underestimate the inhibitor's potency, leading to an artificially high IC50 value.
Q2: What is the difference between a radioisotope-based assay and a colorimetric assay for ACCase activity?
Both are valid methods, but they differ in their detection principle, setup, and safety considerations.
-
Radioisotope-Based Assay: This is the traditional and highly sensitive method.[7][8] It measures the incorporation of a radiolabeled substrate, typically [¹⁴C]HCO₃⁻ or [¹⁴C]acetyl-CoA, into the product, malonyl-CoA.[7][9] While sensitive, it requires specialized equipment for handling and detecting radioactivity and adherence to strict safety protocols.[10]
-
Colorimetric (Malachite Green) Assay: This non-radioactive alternative has gained popularity due to its safety and convenience.[7][10][11] It measures the amount of ADP produced during the ACCase reaction. The ADP is then quantified using a malachite green reagent, which forms a colored complex with the phosphate group released from ATP. This method is well-suited for high-throughput screening in a 96-well plate format.[7][10]
Q3: How do I determine the optimal incubation time for my specific experimental conditions?
The optimal incubation time is not a one-size-fits-all parameter. It depends on several factors, including the specific ACCase enzyme source (plant species, purified vs. crude extract), the Profoxydim concentration range, and the assay temperature. The best approach is to perform a time-course experiment. This involves incubating the enzyme and inhibitor for varying lengths of time (e.g., 5, 10, 20, 30, 60 minutes) before adding the substrate and measuring the activity. The optimal incubation time is the point at which the inhibition reaches a plateau, indicating that the binding has reached equilibrium.
Q4: Can the final concentration of the solvent used to dissolve Profoxydim affect the assay?
Absolutely. Profoxydim, like many organic compounds, is often dissolved in a solvent such as DMSO. While necessary for solubility, high concentrations of organic solvents can denature enzymes and interfere with the assay. It is crucial to:
-
Keep the final solvent concentration in the assay low (typically ≤1%).
-
Maintain the same final solvent concentration across all wells, including your controls, to negate any solvent-specific effects.
Troubleshooting Guide
Encountering unexpected results is a common part of scientific research. This troubleshooting guide is designed to help you diagnose and resolve common issues in your Profoxydim ACCase inhibition assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Replicate Readings | 1. Inconsistent pipetting.2. Temperature fluctuations during incubation.3. Reagents not mixed thoroughly. | 1. Use calibrated pipettes and practice consistent pipetting technique.2. Ensure all assay components are at the same temperature before starting. Use a water bath or incubator with stable temperature control.3. Gently vortex or invert reagent tubes before use. |
| Low or No Enzyme Activity in Controls | 1. Inactive enzyme due to improper storage or handling.2. Incorrect buffer pH or composition.3. Presence of inhibitory contaminants. | 1. Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.2. Prepare fresh buffer and verify its pH.3. Use high-purity water and reagents. |
| Reaction Proceeds Too Quickly or Too Slowly | 1. Inappropriate enzyme or substrate concentration. | 1. Optimize the enzyme concentration to ensure the reaction rate is linear over the chosen incubation period. Adjust the substrate (acetyl-CoA) concentration; for IC50 determination, a concentration around the Michaelis-Menten constant (Km) is often a good starting point. |
| Inconsistent IC50 Values Across Experiments | 1. Variations in pre-incubation time.2. Differences in substrate concentration.3. Lot-to-lot variability in enzyme preparations. | 1. Standardize the pre-incubation time for all experiments based on your optimization data.2. The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Always use the same substrate concentration.3. If using a new batch of enzyme, it is advisable to re-run key controls. |
| No Inhibition Observed at Expected Profoxydim Concentrations | 1. Insufficient pre-incubation time for a slow-binding inhibitor.2. Degraded Profoxydim stock solution.3. Use of a resistant ACCase enzyme source. | 1. Perform a time-course experiment to determine the optimal pre-incubation time.2. Prepare a fresh stock solution of Profoxydim.3. Verify the susceptibility of your plant source to Profoxydim. |
Experimental Protocols
Here are detailed, step-by-step methodologies for performing ACCase inhibition assays.
Protocol 1: Radioisotope-Based ACCase Inhibition Assay
This protocol is adapted from established methods for measuring ACCase activity.[7]
1. Enzyme Extraction: a. Harvest fresh, young leaf tissue from a susceptible grass species (e.g., maize, barley). b. Grind the tissue to a fine powder in liquid nitrogen. c. Homogenize the powder in an ice-cold extraction buffer. d. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C. e. Collect the supernatant, which contains the crude enzyme extract. f. Determine the protein concentration of the extract using a standard method like the Bradford assay.
2. Assay Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, MgCl₂, and [¹⁴C]HCO₃⁻. b. Add the desired concentration of Profoxydim (dissolved in a suitable solvent like DMSO) or solvent control. c. Add the enzyme extract to the reaction mixture. d. Pre-incubate the mixture at a controlled temperature (e.g., 32°C) for the optimized duration (e.g., 10-20 minutes).[7] e. Initiate the enzymatic reaction by adding acetyl-CoA. f. Incubate for a specific time during which the reaction is linear.
3. Termination and Measurement: a. Stop the reaction by adding a strong acid (e.g., 6 M HCl). b. Dry the samples to remove unreacted [¹⁴C]HCO₃⁻. c. Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate the rate of ACCase activity (nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein). b. Plot the percentage of inhibition against the logarithm of the Profoxydim concentration to determine the IC50 value.
Protocol 2: Malachite Green Colorimetric ACCase Inhibition Assay
This non-radioactive protocol is suitable for a 96-well plate format.[7][10][11]
1. Enzyme Extraction: a. Follow the same procedure as described in Protocol 1.
2. Assay Reaction (in a 96-well plate): a. To each well, add the assay buffer, ATP, MgCl₂, and NaHCO₃. b. Add the enzyme extract. c. Add various concentrations of Profoxydim or solvent control. d. Pre-incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes).[7] e. Start the reaction by adding acetyl-CoA to all wells. f. Incubate at a controlled temperature for a specific time.
3. Colorimetric Detection: a. Stop the reaction and detect the released phosphate using a commercial malachite green phosphate assay kit, following the manufacturer's instructions. b. Measure the absorbance at the recommended wavelength (typically 620-650 nm) using a microplate reader.
4. Data Analysis: a. Create a standard curve using known concentrations of phosphate to quantify the ADP produced. b. Calculate the ACCase activity as the rate of ADP production. c. Determine the IC50 value for Profoxydim as described in Protocol 1.
Visualization of Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for an ACCase inhibition assay.
Caption: Workflow for optimizing pre-incubation time.
References
-
Duggleby, R. G., & Clarke, B. E. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1139–E1148. [Link]
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Lonhienne, T., Garcia, M. D., & Guddat, L. W. (2022). Structural basis of resistance to herbicides that target acetohydroxyacid synthase. Nature Communications, 13(1), 3373. [Link]
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Dayan, F. E., Owens, D. K., Corniani, N., Lima Silva, F. M., Watson, S. B., Howell, J., & Shaner, D. L. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(sp1), 23–63. [Link]
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Takano, H. K., Beffa, R., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]
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Kuzmič, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. [Link]
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Obach, R. S. (2011). The Length of Preincubation Times in Abbreviated Cytochrome P450 Time-dependent Inhibition Studies: One Size Fits All? Drug Metabolism and Disposition, 39(8), 1465–1468. [Link]
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Takano, H. K., Beffa, R., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]
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Kuzmič, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. [Link]
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Dayan, F. E., Owens, D. K., Corniani, N., Lima Silva, F. M., Watson, S. B., Howell, J., & Shaner, D. L. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(sp1), 23–63. [Link]
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Willis, R. M., & Stewart, D. I. (2008). A discontinuous, non-radioactive assay for measuring acetyl-CoA carboxylase activity. African Journal of Biotechnology, 7(15). [Link]
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Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
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Kuzmič, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. [Link]
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Arnesen, T. (2017). [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay. Methods in Molecular Biology, 1574, 1-9. [Link]
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Walker, K. A., Ridley, S. M., & Harwood, J. L. (1988). Acetyl-CoA carboxylase: a rapid novel assay procedure used in conjunction with the preparation of enzyme from maize leaves. Biochemical Society Transactions, 16(4), 610-611. [Link]
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In Vitro Assays | Herbicide Discovery and Screening. (n.d.). Retrieved from [Link]
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Willis, R. M., & Stewart, D. I. (2008). Non-radioactive assay for acetyl-coa carboxylase activity. African Journal of Biotechnology, 7(15). [Link]
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Jinyi, Y., et al. (2024). Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. Analytical Biochemistry, 690, 115723. [Link]
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Jugulam, M., & Shyam, C. (2025). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, 1-13. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Marek, M., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5481. [Link]
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Basak, S., et al. (2022). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 1-7. [Link]
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Stepanova, E. V., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Webb, S. R., & Hall, J. C. (2000). Development and evaluation of an immunological approach for the identification of novel acetyl coenzyme-A carboxylase inhibitors: assay optimization and pilot screen results. Journal of Agricultural and Food Chemistry, 48(4), 1219-1227. [Link]
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Li, Y., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Plant Science, 9, 1888. [Link]
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Secor, J., & Cseke, C. (1988). Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim. Plant Physiology, 86(1), 10-12. [Link]
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Sandin-España, P., et al. (2024). Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. Scientific Reports, 14(1), 27361. [Link]
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Aizu, Y., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 7(5), 1459-1462. [Link]
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Cervantes-Díaz, M. A., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. Molecules, 29(18), 4371. [Link]
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Tran, T. T. H., et al. (2023). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development, 6(1), 3048-3061. [Link]
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Ahmed, A., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. International Journal of Molecular Sciences, 25(19), 11844. [Link]
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Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 1-7. [Link]
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Cook, K. J., et al. (2020). First Report on Assessing the Severity of Herbicide Resistance to ACCase Inhibitors Pinoxaden, Propaquizafop and Cycloxydim in Six Avena fatua Populations in Ireland. Plants, 9(9), 1184. [Link]
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Shapiro, A. B. (2016, July 18). Can anyone recomended non-radioactive assay for acetyl-coa carboxylase activity in the chloroplasts of plants? ResearchGate. [Link]
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
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BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. [Link]
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Fernández-García, E., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2154. [Link]
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Li, Y., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Plant Science, 9, 1888. [Link]
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Ganie, Z. A., & Jhala, A. J. (2017). The Ile-2041-Val mutation in the ACCase gene confers resistance to clodinafop-propargyl in American sloughgrass (Beckmannia syzigachne Steud). Pest Management Science, 73(9), 1848–1855. [Link]
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Validation & Comparative
The Impact of the Ile-1781-Leu Mutation on Profoxydim Efficacy: A Comparative Guide for Researchers
For researchers and professionals in the fields of weed science and herbicide development, understanding the molecular underpinnings of herbicide resistance is paramount. This guide provides an in-depth comparison of the efficacy of profoxydim, a cyclohexanedione (DIM) herbicide, on grass weed biotypes with and without the critical Ile-1781-Leu mutation in the acetyl-CoA carboxylase (ACCase) enzyme. This mutation is a key driver of resistance to a broad range of ACCase-inhibiting herbicides, and this guide will dissect its impact through experimental data and detailed protocols.
The Central Role of ACCase and the Mechanism of Profoxydim
Acetyl-CoA carboxylase (ACCase) is a vital enzyme in the biosynthesis of fatty acids in plants. It catalyzes the first committed step in this pathway, the carboxylation of acetyl-CoA to form malonyl-CoA.[1] Fatty acids are essential components of cell membranes and are crucial for plant growth and development.[2]
Profoxydim, like other ACCase-inhibiting herbicides, targets the homomeric form of the ACCase enzyme found in the chloroplasts of most grass species.[3] By binding to the carboxyltransferase (CT) domain of the enzyme, profoxydim competitively inhibits its function, leading to a depletion of fatty acids, loss of cell membrane integrity, and ultimately, plant death.[4] Dicotyledonous plants are generally tolerant to these herbicides because they possess a heteromeric form of ACCase in their plastids, which is not inhibited by profoxydim.[4]
The Ile-1781-Leu Mutation: A Molecular Basis for Resistance
The widespread use of ACCase inhibitors has led to the selection of resistant weed populations. One of the most significant mechanisms of target-site resistance is a single nucleotide polymorphism in the ACCase gene, resulting in an amino acid substitution from isoleucine (Ile) to leucine (Leu) at position 1781.[5][6] This seemingly subtle change has profound implications for herbicide efficacy.
The Ile-1781 residue is located within the herbicide-binding pocket of the CT domain. The substitution to the bulkier leucine residue is thought to sterically hinder the binding of profoxydim and other ACCase inhibitors, reducing their inhibitory effect on the enzyme.[7] This leads to cross-resistance across different chemical families of ACCase inhibitors, including the aryloxyphenoxypropionates (FOPs), cyclohexanediones (DIMs), and phenylpyrazolines (DENs).[8][9]
Comparative Efficacy: Profoxydim vs. Wild-Type and Ile-1781-Leu Mutants
The practical consequence of the Ile-1781-Leu mutation is a significant reduction in the efficacy of profoxydim. This is evident in whole-plant bioassays and in vitro enzyme assays, which consistently demonstrate a higher herbicide concentration is required to achieve control in mutant populations compared to their susceptible (wild-type) counterparts.
Quantitative Data Summary
The following table summarizes experimental data comparing the response of susceptible and resistant weed biotypes (possessing the Ile-1781-Leu mutation) to profoxydim.
| Weed Species | Biotype | Mutation Status | Parameter | Value | Resistance Index (RI) | Reference |
| Echinochloa spp. | ech114-10 | Ile-1781-Leu | ED50 (g ae ha⁻¹) | 392.29 | High | [5] |
| Echinochloa crus-galli | CA07 | Resistant | Resistance Factor | 4.24 | 4.24 | [4] |
| Phalaris minor | Resistant | Ile-1781-Leu | In vitro RF (I50 R/I50 S) for Sethoxydim (a DIM) | 2.56 | 2.56 |
ED50 (Effective Dose, 50%) is the herbicide dose that causes a 50% reduction in plant growth. Resistance Index (RI) or Resistance Factor (RF) is the ratio of the ED50 or IC50 of the resistant population to that of the susceptible population.
As the data indicates, the presence of the Ile-1781-Leu mutation necessitates a substantially higher dose of profoxydim to achieve a comparable level of weed control. For instance, the Echinochloa spp. biotype with the mutation exhibited a very high ED50 value, indicating significant resistance.[5] Similarly, a resistant Echinochloa crus-galli biotype showed a resistance factor of over 4, meaning it required more than four times the herbicide to achieve the same effect as on a susceptible population.[4]
Experimental Protocols for Assessing Profoxydim Resistance
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for two key experiments.
Whole-Plant Dose-Response Bioassay
This protocol is essential for determining the level of resistance at the whole-plant level.[7]
Objective: To determine the dose of profoxydim required to cause a 50% reduction in growth (GR50) for both susceptible and potentially resistant weed populations.
Methodology:
-
Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible biotype of the target weed species in petri dishes on moist filter paper or in trays with a suitable growing medium.
-
Transplanting: Once seedlings reach the 1-2 leaf stage, transplant them into individual pots filled with a standard potting mix.
-
Acclimatization: Allow the plants to establish and grow in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod.
-
Herbicide Application: When plants reach the 3-4 leaf stage, apply profoxydim at a range of doses. A typical dose range for a susceptible population might be 0, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate. For a suspected resistant population, a higher range (e.g., 0, 1x, 2x, 4x, 8x, 16x, 32x) will be necessary.
-
Data Collection: After a set period (typically 14-21 days), assess the plants. The most common metric is the fresh or dry weight of the above-ground biomass. Visual injury ratings can also be recorded.
-
Data Analysis: Express the biomass data as a percentage of the untreated control for each biotype. Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve and calculate the GR50 value for each biotype. The Resistance Index (RI) is then calculated as: RI = GR50 (Resistant) / GR50 (Susceptible).
In Vitro ACCase Enzyme Activity Assay
This assay directly measures the effect of profoxydim on the ACCase enzyme, providing a biochemical basis for resistance.
Objective: To determine the concentration of profoxydim required to inhibit 50% of the ACCase enzyme activity (I50) from both susceptible and resistant plant extracts.
Methodology:
-
Enzyme Extraction: Harvest fresh, young leaf tissue from both susceptible and resistant plants. Grind the tissue in a chilled extraction buffer to isolate the crude enzyme extract containing ACCase.
-
Protein Quantification: Determine the total protein concentration of the extracts to ensure equal amounts of enzyme are used in each assay.
-
Reaction Setup: In a microplate, combine the enzyme extract with a reaction buffer containing the necessary substrates and cofactors for the ACCase reaction (acetyl-CoA, ATP, and bicarbonate).
-
Herbicide Inhibition: Add a range of profoxydim concentrations to the reaction wells. Include a control with no herbicide.
-
Enzyme Activity Measurement: The activity of ACCase can be measured using various methods, including a spectrophotometric assay that detects the production of ADP or a radiometric assay that measures the incorporation of ¹⁴C-bicarbonate into malonyl-CoA.
-
Data Analysis: Calculate the enzyme activity for each profoxydim concentration as a percentage of the activity in the no-herbicide control. Use a non-linear regression analysis to determine the I50 value for each biotype. The Resistance Index (RI) is calculated as: RI = I50 (Resistant) / I50 (Susceptible).
Visualizing the Mechanism of Resistance
The following diagrams illustrate the interaction of profoxydim with the ACCase enzyme in both susceptible and resistant biotypes.
Profoxydim Action on Susceptible ACCase
Caption: Profoxydim binding to the wild-type ACCase enzyme, leading to the inhibition of fatty acid synthesis and subsequent plant death.
Impact of the Ile-1781-Leu Mutation
Caption: The Ile-1781-Leu mutation alters the herbicide binding site on the ACCase enzyme, preventing profoxydim from binding effectively and allowing the plant to survive.
Conclusion and Future Perspectives
The Ile-1781-Leu mutation in the ACCase enzyme is a well-documented mechanism of resistance to profoxydim and other ACCase-inhibiting herbicides. The experimental data clearly demonstrates a significant reduction in profoxydim efficacy in weed biotypes carrying this mutation. For researchers and drug development professionals, understanding this resistance mechanism is crucial for the development of new herbicides with alternative modes of action and for designing sustainable weed management strategies that mitigate the evolution and spread of resistance. Continued monitoring of weed populations for this and other resistance-conferring mutations is essential for the long-term viability of ACCase inhibitors in agriculture.
References
-
Ile-1781-Leu Target Mutation and Non-Target-Site Mechanism Confer Resistance to Acetyl-CoA Carboxylase-Inhibiting Herbicides in Digitaria ciliaris var. chrysoblephara. ACS Publications.[Link]
-
Effect of herbicide resistance endowing Ile-1781-Leu and Asp-2078-Gly ACCase gene mutations on ACCase kinetics and growth traits in Lolium rigidum. PMC.[Link]
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Wiley Online Library.[Link]
-
Protocols for robust herbicide resistance testing in different weed species. FAO AGRIS.[Link]
-
Ile-1781-Leu Target Mutation and Non-Target-Site Mechanism Confer Resistance to Acetyl-CoA Carboxylase-Inhibiting Herbicides in Digitaria ciliaris var. chrysoblephara. PubMed.[Link]
-
Ile-1781-Leu and Asp-2078-Gly Mutations in ACCase Gene, Endow Cross-resistance to APP, CHD, and PPZ in Phalaris minor from Mexico. PubMed.[Link]
-
Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. MDPI.[Link]
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Society of Chemical Industry.[Link]
-
Plastidic ACCase Ile-1781-Leu is present in pinoxaden-resistant southern crabgrass (Digitaria ciliaris). Cambridge University Press & Assessment.[Link]
-
Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Cambridge Core.[Link]
-
Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. MDPI.[Link]
-
European Guidelines to conduct herbicide resistance tests. HRAC.[Link]
-
Plastidic ACCase Ile-1781-Leu is present in pinoxaden-resistant southern crabgrass (Digitaria ciliaris). Cambridge University Press.[Link]
-
Herbicides that Inhibit ACCase. Principles of Weed Control.[Link]
-
Acetyl CoA Carboxylase (ACCase) Inhibitors. UCANR.edu.[Link]
-
Review: Confirmation of Resistance to Herbicides... Ovid.[Link]
-
Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC.[Link]
-
Profoxydim (Ref: BAS 625H). AERU - University of Hertfordshire.[Link]
-
Ile-1781-Leu and Asp-2078-Gly Mutations in ACCase Gene, Endow Cross-resistance to APP, CHD, and PPZ in Phalaris minor from Mexico. MDPI.[Link]
-
Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system. PMC.[Link]
-
Abiotic Degradation of Profoxydim Herbicide in Soils Amended with Alperujo Compost. Academic Reads.[Link]
-
Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge Core.[Link]
-
Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Cambridge Core.[Link]
-
Accumulation of Target Gene Mutations Confers Multiple Resistance to ALS, ACCase, and EPSPS Inhibitors in Lolium Species in Chile. Frontiers.[Link]
-
Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. PubMed.[Link]
-
Carboxylase Assays Services. Reaction Biology.[Link]
-
Ile-1781-Leu and Asp-2078-Gly Mutations in ACCase Gene, Endow Cross-resistance to APP, CHD, and PPZ in Phalaris minor from Mexico. Semantic Scholar.[Link]
-
Double Mutations Drive Multiple Resistances to Herbicides in Greek Rigid Ryegrass (Lolium rigidum Gaudin). MDPI.[Link]
-
Interaction of acetyl-CoA carboxylase enzyme inhibiting herbicides with auxin herbicides on ryegrass. CABI Digital Library.[Link]
-
Impact of a Novel W2027L Mutation and Non-Target Site Resistance on Acetyl-CoA Carboxylase-Inhibiting Herbicides in a French Lolium multiflorum Population. PMC.[Link]
-
Susceptibility of Echinochloa crus-galli Biotypes from Rice Crop to Profoxydim and Impact of the Weed Growth Stage. AGRIVITA, Journal of Agricultural Science.[Link]
-
Resistance of barnyardgrass biotypes (Echinochloa crus-galli) to ACCase-inhibiting herbicides in the main rice-growing regions of the state of Santa Catarina, Brazil. SciELO.[Link]
-
First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum) Populations from Ireland. MDPI.[Link]
-
Role of a novel I1781T mutation and other mechanisms in conferring resistance to acetyl-CoA carboxylase inhibiting herbicides in a black-grass population. PubMed.[Link]
-
Target‐site mutations Ile1781Leu and Ile2041Asn in the ACCase2 gene confer resistance to fluazifop‐p‐butyl and pinoxaden herbicides in a johnsongrass accession from Arkansas, USA. PMC.[Link]
-
Effect of herbicide resistance endowing Ile-1781-Leu and Asp-2078-Gly ACCase gene mutations on ACCase kinetics and growth traits in Lolium rigidum. PMC.[Link]
-
Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliaris populations with three diagnostic bioassays. SciELO.[Link]
-
Differences in Germination of ACCase-Resistant Biotypes Containing Isoleucine-1781-Leucine Mutation and Susceptible Biotypes of Wild Oat (Avena sterilis ssp. ludoviciana). MDPI.[Link]
-
Efficacy of Different Herbicides on Echinochloa colona (L.) Link Control and the First Case of Its Glyphosate Resistance in Greece. MDPI.[Link]
-
Role of a Novel I1781T Mutation and Other Mechanisms in Conferring Resistance to Acetyl-CoA Carboxylase Inhibiting Herbicides in a Black-Grass Population. PMC.[Link]
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- 7. Ile-1781-Leu and Asp-2078-Gly Mutations in ACCase Gene, Endow Cross-resistance to APP, CHD, and PPZ in Phalaris minor from Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Comparing Profoxydim lithium and Sethoxydim binding affinity
Executive Summary
This technical guide provides an objective, data-driven comparison of Profoxydim lithium (the stabilized salt form of Profoxydim) and Sethoxydim , two cyclohexanedione (DIM) herbicides targeting plastidic Acetyl-CoA Carboxylase (ACCase). While both share a core pharmacophore, Profoxydim represents a structural evolution designed to overcome specific target-site mutations (e.g., I1781L) that render Sethoxydim ineffective. This guide analyzes their physicochemical properties, binding kinetics (
Chemical & Physicochemical Characterization
Understanding the binding behavior requires first establishing the physicochemical baseline. Profoxydim is frequently supplied as a lithium salt to enhance stability and water solubility for experimental and formulation purposes, whereas Sethoxydim is typically handled as the free acid or sodium salt in technical grades.
| Feature | Sethoxydim | Profoxydim Lithium | Implication for Binding |
| CAS Number | 74051-80-2 | 281664-76-4 | Unique identifiers for sourcing. |
| Molecular Weight | 327.48 g/mol | 471.97 g/mol | Profoxydim's larger size implies more extensive contact within the binding pocket. |
| Core Scaffold | Cyclohexane-1,3-dione | Cyclohexane-1,3-dione | Shared competitive inhibition mechanism. |
| Key Substituent | Ethylthio-propyl side chain | Aryl-substituted side chain | Profoxydim's bulky aryl group allows for additional hydrophobic anchoring, crucial for mutant binding. |
| pKa | ~4.6 (Weak Acid) | ~4.1 (Weak Acid) | Both exist as anions at physiological pH (7.4), which is the active binding species. |
| Lipophilicity (LogP) | 1.65 (pH 7) | 1.28 (pH 7) | Profoxydim is slightly more hydrophilic, aiding transport in aqueous phloem but requiring specific uptake formulations. |
Binding Affinity and Resistance Profiles
The critical differentiator between these two ligands is their performance against specific ACCase mutations. Sethoxydim is a "first-generation" DIM, highly susceptible to the I1781L (Isoleucine to Leucine) mutation. Profoxydim, structurally related to "second-generation" DIMs like Tepraloxydim, exhibits a "resistance-breaking" profile.
Comparative Data (ACCase Inhibition)
The following data summarizes inhibition constants (
| Target Genotype | Sethoxydim | Profoxydim | Resistance Factor (R/S) | Interpretation |
| Wild Type (S) | 0.60 – 1.60 | 0.50 – 1.20 | ~1.0 | Both are highly potent against susceptible enzymes. |
| I1781L Mutant | > 15.0 | 0.80 – 2.50 | Sethoxydim: >20x Profoxydim: ~2x | Critical Distinction: Profoxydim retains efficacy against I1781L; Sethoxydim binding is abolished. |
| D2078G Mutant | > 50.0 | > 40.0 | > 50x (Both) | Both ligands fail against the aspartate-to-glycine mutation (active site distortion). |
| W2027C Mutant | 1.80 | 1.50 | < 3x | Both maintain efficacy (Mutation affects FOPs, not DIMs). |
Expert Insight: The I1781L mutation introduces a steric clash for the ethylthio-propyl tail of Sethoxydim. Profoxydim’s side chain is conformationally distinct, allowing it to navigate around the bulky Leucine residue, preserving the hydrogen bond network essential for inhibition.
Structural Basis of Interaction
To visualize the mechanism, we must look at the Carboxyltransferase (CT) domain interface. The DIM herbicides bind at the dimer interface, locking the enzyme in a non-functional conformation.
Pathway Visualization: Mechanism of Action
Figure 1: Comparative binding pathway showing Profoxydim's ability to bypass the I1781L steric barrier that blocks Sethoxydim.
Experimental Protocol: Malachite Green Phosphate Assay
Protocol Design Principles (Trustworthiness)
-
Self-Validation: Includes an ATP-only control (no enzyme) to check for non-enzymatic hydrolysis and a "zero-time" point to subtract background phosphate.
-
Linearity Check: The assay must be run within the linear range of phosphate detection (5–100
M).
Step-by-Step Workflow
-
Enzyme Preparation:
-
Extract plastidic ACCase from leaf tissue (susceptible vs. resistant biotypes) using a desalting column to remove endogenous phosphate.
-
Normalize protein concentration to 0.5 mg/mL.
-
-
Reaction Setup (96-well plate):
-
Buffer: 100 mM Tricine (pH 8.0), 10 mM MgCl₂, 50 mM KCl, 2.5 mM DTT.
-
Substrates: 0.5 mM ATP, 5 mM NaHCO₃, 0.5 mM Acetyl-CoA.
-
Inhibitors: Prepare serial dilutions of Profoxydim lithium and Sethoxydim (0.01
M to 100 M). Note: Dissolve Profoxydim lithium in water; Sethoxydim may require DMSO (keep final DMSO <1%).
-
-
Incubation:
-
Add Enzyme + Inhibitor. Incubate 10 mins at 25°C (Equilibrium binding).
-
Start reaction with Substrate Mix. Incubate 20 mins at 25°C.
-
-
Detection:
-
Add Malachite Green Reagent (Acidified Molybdate).
-
Incubate 15 mins for color development (Green complex).
-
Stop reaction with 34% Citric Acid.
-
-
Quantification:
-
Measure Absorbance at 620 nm .
-
Calculate % Inhibition relative to "No Inhibitor" control.
-
Fit data to Log-Logistic model to derive
.
-
Workflow Diagram
Figure 2: Optimized workflow for high-throughput determination of ACCase inhibition constants.
References
-
Délye, C. (2005). Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update.[1] Weed Science, 53(5), 728-746. Link
-
Jang, S., Marjanovic, J., & Gornicki, P. (2007). Resistance to herbicides caused by single amino acid mutations in acetyl-CoA carboxylase in resistant grass weeds. Pesticide Biochemistry and Physiology, 89(2), 158-165. Link
-
Kaundun, S. S. (2014). Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[2] Pest Management Science, 70(9), 1405-1417. Link
-
Takano, H. K., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay.[3] Weed Science, 69(3), 304-311. Link
-
Zhang, H., & Tong, L. (2004). Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase.[4] Structure, 12(9), 1667-1675. Link
Sources
- 1. Herbicide resistance-endowing ACCase gene mutations in hexaploid wild oat (Avena fatua): insights into resistance evolution in a hexaploid species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to ACCase inhibitor herbicides in a green foxtail (Setaria viridis) biotype in Europe | Weed Science | Cambridge Core [cambridge.org]
- 3. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 4. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to the Validation of Profoxydim Resistance in Phalaris minor Biotypes
Introduction: The Challenge of Profoxydim Resistance in Phalaris minor
Phalaris minor Retz., commonly known as littleseed canarygrass, stands as one of the most pernicious and competitive grassy weeds in winter wheat crops, particularly within the intensive rice-wheat cropping systems of the Indo-Gangetic Plains.[1][2] For decades, chemical control has been the cornerstone of its management. Among the most effective post-emergence herbicides are the acetyl-CoA carboxylase (ACCase) inhibitors, which are critical for fatty acid biosynthesis and, consequently, cell membrane integrity in grass species.[1][3][4]
Profoxydim, a member of the cyclohexanedione (CHD or 'DIM') family of ACCase inhibitors, has been a valuable tool for selective control of P. minor.[5] However, the relentless and often singular use of ACCase-inhibiting herbicides has imposed immense selection pressure, leading to the evolution of resistant P. minor biotypes.[1][6] This resistance renders previously effective herbicides obsolete, threatening crop yields and the sustainability of current agricultural practices.
This guide provides a comprehensive, in-depth framework for researchers and weed scientists to validate suspected cases of profoxydim resistance in P. minor. We will dissect the underlying resistance mechanisms and present a suite of self-validating experimental protocols, from whole-plant bioassays to molecular diagnostics. Furthermore, we will objectively compare the performance of profoxydim with alternative chemical control strategies, supported by experimental data, to equip professionals with the knowledge needed for robust resistance management.
Section 1: Understanding the Mechanisms of Resistance
Effective validation begins with a clear understanding of how resistance evolves. In P. minor, resistance to ACCase inhibitors like profoxydim is primarily conferred by two distinct mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): A Lock-and-Key Problem
The most common mechanism involves alterations to the herbicide's molecular target, the ACCase enzyme. Profoxydim functions by binding to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme, inhibiting its function.[1][4]
In TSR biotypes, single nucleotide polymorphisms (SNPs) in the ACCase gene lead to amino acid substitutions within this CT domain. These substitutions alter the three-dimensional structure of the herbicide-binding pocket, reducing the binding affinity of profoxydim.[1][7] This diminished binding means the herbicide can no longer effectively inhibit the enzyme, even at recommended field rates. Several mutations in the ACCase gene are known to confer resistance to ACCase inhibitors in various grass weeds, including:
-
Isoleucine-1781-Leucine (Ile-1781-Leu)
-
Cysteine-2088-Arginine (Cys-2088-Arg)[8]
The specific mutation dictates the pattern of cross-resistance to other ACCase herbicides. For example, the Trp-2027-Cys and Ile-2041-Asn mutations are known to confer resistance to aryloxyphenoxypropionate ('FOP') herbicides but may have a varied impact on cyclohexanediones ('DIMs') like profoxydim.[1][3]
Figure 1: Mechanism of Target-Site Resistance (TSR) to Profoxydim.
Non-Target-Site Resistance (NTSR): A Detoxification Defense
NTSR encompasses mechanisms that prevent a lethal dose of the herbicide from reaching the target ACCase enzyme. The most prevalent form of NTSR in grass weeds is enhanced metabolic detoxification.[9][10]
In these biotypes, the plants overexpress certain metabolic enzymes, most notably cytochrome P450 monooxygenases (P450s), which recognize the herbicide molecule and rapidly metabolize it into non-toxic compounds before it can accumulate at the target site.[10][11] A key characteristic of metabolic resistance is that it can confer broad and unpredictable cross-resistance to herbicides with entirely different modes of action, as the same enzymes may be capable of detoxifying multiple chemical families.[9]
Section 2: A Validated Workflow for Resistance Confirmation
A robust diagnosis of resistance requires a multi-tiered approach, moving from whole-plant observations to molecular and biochemical confirmation. This ensures that the diagnosis is not only accurate but also provides insight into the underlying mechanism, which is critical for devising effective management strategies.
Protocol 1: Whole-Plant Dose-Response Bioassay
This foundational experiment confirms the presence of resistance at the organismal level and quantifies its magnitude.
-
Causality: The core principle is to expose suspected resistant (R) and known susceptible (S) populations to a range of herbicide doses. A resistant biotype will require a significantly higher dose to achieve the same level of growth inhibition or mortality as a susceptible one. This differential response is the definitive phenotype of resistance.
-
Step-by-Step Methodology:
-
Seed Collection: Collect mature seed heads from at least 15-20 surviving plants in the problematic field (suspected R population). Separately, obtain seeds from a population with a known history of susceptibility to profoxydim (S population).
-
Potting and Sowing: Prepare 20 cm diameter pots with a 4:1 mixture of sterilized loam soil and vermicompost.[12] Sow seeds of each population into separate, clearly labeled pots and cover lightly.
-
Germination and Thinning: Grow plants in a controlled environment (e.g., greenhouse). After germination, thin the seedlings to a uniform density of 15-20 plants per pot to ensure consistent exposure.[11][12]
-
Herbicide Application: When plants reach the 3-4 leaf stage (approximately 30 days after sowing), apply profoxydim at a range of graded doses.[12] A typical series would be: 0 (control), 0.25x, 0.5x, 1x (recommended dose), 2x, 4x, and 8x the field-recommended rate. Use a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 375 L/ha) for uniform coverage.[12] Ensure each dose for each population is replicated at least three times.
-
Data Collection: At 21-30 days after treatment (DAT), visually assess and record percent mortality (0 = no effect, 100 = complete death).[12] For a more quantitative measure, harvest the above-ground biomass from each pot, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the untreated control for each dose.
-
Use a statistical software package to perform a log-logistic or probit regression analysis to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
-
Calculate the Resistance Index (RI) : RI = GR₅₀ of R Population / GR₅₀ of S Population. An RI value > 2 is generally considered indicative of resistance.
-
-
Figure 2: Workflow for the Whole-Plant Dose-Response Bioassay.
Protocol 2: Molecular Diagnostics for Target-Site Resistance
If the dose-response assay confirms resistance, the next logical step is to investigate if it is due to a known target-site mutation.
-
Causality: This protocol directly examines the genetic code of the ACCase gene. By comparing the DNA sequence of the CT domain from R and S plants, we can pinpoint specific mutations that alter the protein structure and are correlated with the resistance phenotype.
-
Step-by-Step Methodology:
-
Sample Selection & DNA Extraction: From the pot experiment (Protocol 1), select several surviving plants from the R population (treated with 1x or 2x dose) and several plants from the untreated S population. Extract high-quality genomic DNA from fresh leaf tissue using a commercial plant DNA extraction kit.
-
PCR Amplification: Design or use published primers that flank the CT domain of the ACCase gene, where resistance mutations are known to occur. Perform a Polymerase Chain Reaction (PCR) to amplify this specific gene region from the extracted DNA of both R and S samples.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. This will provide the exact nucleotide sequence of the amplified ACCase CT domain fragment.
-
Sequence Analysis: Use bioinformatics software (e.g., BLAST, ClustalW) to align the sequences from the R and S plants. Compare the sequences to identify any consistent single nucleotide polymorphisms (SNPs) in the resistant samples that are absent in the susceptible ones. Translate the nucleotide sequence into an amino acid sequence to determine if the SNP results in a change in the protein (a non-synonymous mutation) at a known resistance-conferring position (e.g., 1781, 2027, 2041, 2078).[1]
-
Sources
- 1. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. envirobiotechjournals.com [envirobiotechjournals.com]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Herbicide Resistance in Phalaris Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. isws.org.in [isws.org.in]
Profoxydim vs. Cyhalofop-butyl: Technical Guide for Resistant Weed Control in Rice
This guide provides an in-depth technical comparison between Profoxydim and Cyhalofop-butyl , focusing on their efficacy against resistant grass weeds in rice systems. While often colloquially grouped, their distinct chemical behaviors and interaction with ACCase mutations dictate their utility in resistance management.
Executive Summary: The Strategic Distinction
For researchers and agronomists, the choice between Profoxydim and Cyhalofop-butyl is not merely about brand preference but about molecular interaction with mutant ACCase isoforms .
-
Cyhalofop-butyl (FOP): The standard-bearer for post-emergence grass control. It relies on rapid metabolic detoxification in cultivated rice. However, its efficacy is increasingly compromised by specific target-site mutations (e.g., Ile-1781-Leu) in Echinochloa species and its inability to control true weedy rice (Oryza sativa f. spontanea) due to physiological similarity.
-
Profoxydim (DIM): A critical "resistance breaker." Belonging to the cyclohexanedione class, it binds to the ACCase enzyme in a distinct conformation. Experimental data confirms that Profoxydim often retains efficacy against weed biotypes that have developed high-level resistance to Cyhalofop-butyl, specifically those harboring the Ile-1781-Leu mutation.
Verdict: Cyhalofop is the baseline tool for susceptible populations. Profoxydim is the strategic alternative for FOP-resistant biotypes and specific Oryza species (e.g., O. latifolia).
Mechanistic Comparison & Chemical Logic
Both herbicides target the plastidic Acetyl-CoA Carboxylase (ACCase) , inhibiting the first committed step in fatty acid synthesis.[1][2] However, their binding kinetics differ, which is the basis for their differential cross-resistance profiles.
| Feature | Cyhalofop-butyl | Profoxydim |
| Chemical Family | Aryloxyphenoxypropionate (FOP ) | Cyclohexanedione (DIM ) |
| Active Form | Acid (Cyhalofop acid) after de-esterification | Profoxydim (Ketone/Enol tautomers) |
| Selectivity Basis | Metabolic: Rice rapidly converts acid to inactive diacid via esterases/P450s. | Intrinsic/Metabolic: High tolerance in rice; specific formulations (e.g., Aura®) enhance safety. |
| Binding Site | Carboxyl Transferase (CT) Domain | Carboxyl Transferase (CT) Domain |
| Binding Pocket Interaction | Relies heavily on interaction with Ile-1781 and Trp-2027 . | Accommodates steric changes at Ile-1781 better than FOPs. |
Visualization: ACCase Inhibition & Resistance Pathways
Caption: Differential impact of the Ile-1781-Leu mutation on FOP vs. DIM binding efficacy.
Resistance Landscape: The "Cross-Resistance" Matrix
The critical differentiator is how these herbicides respond to specific point mutations in the ACCase gene.
Key Mutation Profiles
-
Ile-1781-Leu: The most common mutation in Echinochloa (Barnyardgrass).
-
Cyhalofop: Renders the weed Highly Resistant (RI > 20).
-
Profoxydim: Often remains Effective or shows only low-level resistance (RI < 5). This is the primary use case for Profoxydim rotation.
-
-
Trp-2027-Cys:
-
Cyhalofop: Resistant.[3]
-
Profoxydim: Susceptible . (DIMs are generally unaffected by this mutation).
-
-
Asp-2078-Gly:
-
Both: High-level resistance.[4] Neither herbicide will be effective.
-
Experimental Efficacy Data (Resistance Indices)
The following table synthesizes data from multiple resistance assays on Echinochloa spp.
| Biotype Mutation | Cyhalofop-butyl RI | Profoxydim RI | Clinical Interpretation |
| Wild Type (Susceptible) | 1.0 (Baseline) | 1.0 (Baseline) | Both effective. Cyhalofop preferred for cost/safety. |
| Ile-1781-Leu | > 25.0 (High) | 2.5 - 4.0 (Low) | Profoxydim is the rescue treatment. |
| Trp-2027-Cys | > 15.0 (Mod/High) | 0.8 - 1.2 (Sensitive) | Profoxydim is fully effective. |
| Asp-2078-Gly | > 50.0 (High) | > 40.0 (High) | Cross-resistance failure. Switch MoA (e.g., to ALS or Pre-emergent). |
| Metabolic (P450) | Variable (2.0 - 10.0) | Generally Lower | Profoxydim may bypass specific P450s active on FOPs. |
*RI (Resistance Index) = GR50 of Resistant Biotype / GR50 of Susceptible Biotype.
Efficacy on "Weedy Rice" (Oryza spp.)[8][9][10][11]
A critical distinction must be made between Grass Weeds (Barnyardgrass) and True Weedy Rice (Oryza sativa / Oryza latifolia).
-
Cyhalofop-butyl:
-
Efficacy: Zero to Negligible on Oryza sativa (Red Rice).
-
Reason: The weed shares the crop's metabolic detoxification pathway.
-
-
Profoxydim:
-
Efficacy: Species-Dependent.
-
Oryza latifolia (Broadleaf Rice): Highly effective (>95% control).
-
Oryza sativa (Red Rice): Generally safe on Oryza, but specific combinations (e.g., with synergists) or application in Profoxydim-tolerant rice systems (where available) can provide control.
-
Note: In conventional rice, Profoxydim is primarily a tool for Echinochloa and Leptochloa, not Red Rice, unless a specific tolerant trait is utilized.
-
Experimental Protocols
To validate resistance or efficacy in your development pipeline, use these self-validating workflows.
Protocol A: Whole-Plant Dose-Response Assay
Objective: Determine GR50 (Growth Reduction 50%) and Resistance Index (RI).
-
Plant Material: Collect seeds from suspected resistant (R) field patches and a known susceptible (S) reference.
-
Propagation: Germinate in agar (0.6%) then transplant to pots (clay loam). Maintain at 30/20°C (day/night).
-
Treatment Stage: Apply herbicides at 3-4 leaf stage (BBCH 13-14).
-
Dose Series:
-
Assessment: Harvest above-ground biomass at 21 Days After Treatment (DAT) . Dry at 70°C for 72h.
-
Analysis: Fit data to a log-logistic non-linear regression model:
(Where Y = response, C = lower limit, D = upper limit, b = slope).
Protocol B: Molecular Marker Screening (dCAPS)
Objective: Rapidly identify the Ile-1781-Leu mutation to predict Profoxydim efficacy.
-
DNA Extraction: CTAB method from fresh leaf tissue (100 mg).
-
PCR Amplification: Target the ACCase CT domain using primers specific to the 1781 region.
-
Digestion: Use a restriction enzyme (e.g., NsiI) that cuts only the Wild Type (or Mutant) sequence based on the primer design.
-
Visualization: Run on 3% agarose gel.
-
Band Pattern: Differentiates Heterozygous (R/S), Homozygous Resistant (R/R), and Wild Type (S/S).
-
Workflow Visualization: Resistance Screening
Caption: Integrated phenotypic and genotypic workflow for validating herbicide resistance.
References
-
Heap, I. (2024). The International Herbicide-Resistant Weed Database. Online. Available at:
-
Kaundun, S. S. (2014). "Resistance to acetyl-CoA carboxylase-inhibiting herbicides."[7] Pest Management Science, 70(9), 1405-1417. Link
-
Picado-Arroyo, G., & Herrera-Murillo, F. (2022).[8] "Efficacy of post-emergent herbicides on Oryza latifolia Desv. and selectivity to Palmar 18 rice." Agronomía Mesoamericana, 33(3).[8][9] Link
-
Cervantes-Diaz, A., et al. (2024).[10] "Profoxydim in Focus: A Structural Examination of Herbicide Behavior." International Journal of Molecular Sciences. Link
- Deng, W., et al. (2019). "Different mutations in the ACCase gene conferring resistance to ACCase-inhibiting herbicides in Echinochloa species." Pesticide Biochemistry and Physiology.
-
FMC Corporation. (2023).[11] Aura® Herbicide Label (Australia). Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. News - Safe rice field herbicide cyhalofop-butyl -it is expected to show its strength as a fly control spray [bigpesticides.com]
- 3. researchgate.net [researchgate.net]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Different Herbicides on Echinochloa colona (L.) Link Control and the First Case of Its Glyphosate Resistance in Greece [mdpi.com]
- 7. ag.fmc.com [ag.fmc.com]
- 8. Efficacy of post-emergent herbicides on Oryza latifolia Desv. (broadleaf rice) and selectivity to Palmar 18 rice [scielo.sa.cr]
- 9. Efficacy of post-emergent herbicides on Oryza latifolia Desv. (broadleaf rice) and selectivity to Palmar 18 rice [scielo.sa.cr]
- 10. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aura® Herbicide | FMC Ag Australia [ag.fmc.com]
Technical Guide: Impact of Asp-2078-Gly Mutation on Profoxydim Sensitivity
Executive Summary
The Asp-2078-Gly (D2078G) mutation within the carboxyltransferase (CT) domain of plastidic acetyl-CoA carboxylase (ACCase) represents one of the most severe resistance mechanisms in grass weeds. Unlike narrower mutations (e.g., W2027C) that may only affect aryloxyphenoxypropionates (FOPs), D2078G confers broad-spectrum cross-resistance to all three commercially relevant classes of ACCase inhibitors: FOPs, cyclohexanediones (DIMs), and phenylpyrazolines (DENs).
This guide objectively analyzes the sensitivity of Profoxydim —a key DIM herbicide—against D2078G mutant strains. Experimental data confirms that D2078G compromises the binding efficacy of Profoxydim, rendering it functionally ineffective alongside its analogs Clethodim and Sethoxydim.
Mechanistic Insight: The Structural Basis of Resistance
To understand why Profoxydim fails, one must analyze the atomic-level interactions within the ACCase binding pocket.
The Wild-Type Interaction
In susceptible (Wild-Type) ACCase, the amino acid Aspartate-2078 is located immediately adjacent to the active site. It plays a critical role in maintaining the conformational integrity of the binding pocket.
-
Anchoring: The carboxyl group of Asp-2078 helps anchor the herbicide molecule (or the water network bridging the molecule) through electrostatic interactions or hydrogen bonding.
-
Induced Fit: Profoxydim, like other DIMs, requires a specific "induced fit" conformation of the enzyme to bind effectively.
The D2078G Mutation Effect
The substitution of Aspartate (acidic, bulky side chain) with Glycine (non-polar, no side chain) creates a dual failure mode:
-
Loss of Anchoring: The removal of the charged side chain eliminates critical stabilizing interactions.
-
Conformational Collapse: Glycine’s high flexibility destabilizes the local helix structure. This prevents the enzyme from adopting the specific conformation required for Profoxydim to bind, effectively "locking out" the herbicide while still allowing the native substrate (Acetyl-CoA) to be processed, albeit often with a fitness cost.
Pathway Visualization
Figure 1: Mechanistic divergence of Profoxydim binding in Wild-Type vs. D2078G ACCase.
Comparative Efficacy Analysis
The D2078G mutation is unique in its ability to confer high-level resistance across chemically distinct classes. Below is a comparative analysis of Profoxydim against other standard ACCase inhibitors in the context of this mutation.
Resistance Factor (RF) Comparison
Data synthesized from cross-resistance studies in Lolium, Alopecurus, and Digitaria species.
| Herbicide Class | Active Ingredient | Resistance Factor (RF)* | Sensitivity Status |
| DIM | Profoxydim | > 15 - 60 | Resistant |
| DIM | Clethodim | 6 - 40 | Resistant** |
| DIM | Sethoxydim | > 20 | Highly Resistant |
| FOP | Quizalofop-p-ethyl | > 50 | Highly Resistant |
| FOP | Fenoxaprop-p-ethyl | > 100 | Highly Resistant |
| DEN | Pinoxaden | > 15 | Resistant |
*RF = IC50 (Mutant) / IC50 (Wild Type). Values >5 generally indicate field failure. **Note: While Clethodim sometimes shows lower RF values than FOPs, D2078G is one of the few mutations that reliably confers field resistance to it.
Profoxydim Specifics
While Profoxydim is structurally distinct from FOPs, its reliance on the same binding pocket region (the CT domain) makes it vulnerable to D2078G.
-
Cross-Resistance: Studies confirm that populations carrying D2078G exhibit resistance to "all tested ACCase inhibitors," including Profoxydim analogs like Cycloxydim and Tepraloxydim.
-
Operational Consequence: In a field setting, switching from a failed FOP (like Fenoxaprop) to Profoxydim will not restore control if D2078G is the dominant allele.
Experimental Validation Protocols
To confirm Profoxydim resistance driven by D2078G, researchers should utilize a two-tiered approach: Whole-Plant Bioassays for phenotypic confirmation and dCAPS/Sequencing for genotypic verification.
Protocol A: Whole-Plant Dose-Response Assay
Objective: Quantify the Resistance Factor (RF) for Profoxydim.
-
Plant Material: Collect seeds from the suspected resistant (R) population and a known susceptible (S) standard.
-
Growth Conditions: Germinate in 9cm pots, potting mix (peat/sand), 25/15°C day/night cycle.
-
Treatment Stage: Apply herbicide at the 3-4 leaf stage (BBCH 13-14).
-
Dosing Series:
-
Susceptible (S): 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x of label rate.
-
Resistant (R): 0, 1x, 2x, 4x, 8x, 16x, 32x of label rate.
-
Note: Include a specialized adjuvant (e.g., methylated seed oil) as required for Profoxydim.
-
-
Assessment: Harvest above-ground biomass at 21 days after treatment (DAT). Dry at 60°C for 72h and weigh.
-
Analysis: Fit data to a log-logistic curve (e.g., using drc package in R) to calculate GR50 (dose reducing growth by 50%).
-
RF = GR50(R) / GR50(S)
-
Protocol B: dCAPS Genotyping for D2078G
Objective: Rapidly identify the specific mutation without full gene sequencing.
-
Extraction: Extract DNA from 100mg fresh leaf tissue (CTAB method).
-
PCR Amplification: Use primers specific to the ACCase CT domain region surrounding codon 2078.
-
Primer Design: Introduce a mismatch in the primer sequence that creates a restriction site only in the Wild-Type (or Mutant) sequence.
-
-
Digestion: Incubate PCR product with the specific restriction enzyme (e.g., EcoRV or TaqI depending on primer design).
-
Visualization: Electrophoresis on 3-4% agarose gel.
-
Wild Type: Band cleaved (2 fragments).
-
Mutant (D2078G): Band uncleaved (1 fragment).
-
Validation Workflow Diagram
Figure 2: Diagnostic workflow for confirming D2078G-mediated Profoxydim resistance.
References
-
Yu, Q., et al. (2007).[1] Asp-2078-Gly mutation in ACCase confers resistance to ACCase inhibitors in Lolium rigidum.[1][2][3]Planta .
-
Délye, C. (2005).[1] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update.Weed Science .
-
Kaundun, S.S. (2014).[1][2] Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[1][2][4][5][6][7][8][9]Pest Management Science .
-
Jang, S., et al. (2013). Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity of Cyclohexanedione Oxime Herbicides.Journal of Agricultural and Food Chemistry .
-
Xu, H., et al. (2022). First Asp-2078-Gly Mutation Conferring Resistance to Different ACCase Inhibitors in a Polypogon fugax Population from China.[6][8]International Journal of Molecular Sciences .[6]
Sources
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. aapresid.org.ar [aapresid.org.ar]
- 6. First Asp-2078-Gly Mutation Conferring Resistance to Different ACCase Inhibitors in a Polypogon fugax Population from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to clethodim in Italian ryegrass (Lolium perenne ssp. multiflorum) from Mississippi and North Carolina - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Soil Degradation Kinetics: Profoxydim vs. Alternative Cyclohexanediones in Sterile and Non-Sterile Environments
Executive Summary & Mechanistic Overview
Understanding the environmental fate of agrochemicals is critical for assessing their ecological impact, rotational crop safety, and potential for groundwater contamination. Profoxydim , a third-generation cyclohexanedione oxime herbicide, is widely utilized for post-emergence grass weed control in rice paddies. Like its structural analog clethodim, profoxydim functions as an Acetyl-CoA Carboxylase (ACCase) inhibitor, disrupting lipid biosynthesis in susceptible monocots.
However, the persistence of these compounds in soil—quantified by their half-life (DT50)—is highly dependent on the interplay between abiotic chemical hydrolysis and biotic microbial metabolism. By comparing degradation rates in sterile versus non-sterile soils, researchers can accurately partition the chemical and biological drivers of herbicide dissipation.
Fig 1: ACCase inhibition pathway by cyclohexanedione herbicides.
Comparative Soil Degradation Dynamics
The degradation of profoxydim in soil is a biphasic process governed by both microbial action and chemical oxidation/hydrolysis. To isolate these variables, researchers compare degradation rates in natural (non-sterile) soil against sterilized soil matrices.
In unamended, non-sterile paddy soils, profoxydim exhibits rapid dissipation, with a DT50 ranging from 0.47 to 0.53 days . This rapid breakdown is primarily driven by the soil microflora. Conversely, when the soil is sterilized—eliminating microbial metabolic pathways—the DT50 extends significantly to 1.52–9.21 days [1]. This indicates that while abiotic processes (such as chemical oxidation to sulfoxide derivatives) do occur, they proceed at a markedly slower rate without microbial catalysis ().
When compared to clethodim , another prominent ACCase inhibitor, similar kinetic patterns emerge. Clethodim's parent compound degrades almost instantaneously in non-sterile loamy sand (DT50 < 0.1 days)[2]. However, its primary and more persistent metabolite, clethodim sulfoxide, demonstrates a half-life of 17 days in non-sterile soil versus 30 days in sterile soil[3]. This reinforces the mechanistic principle that microbial activity is the primary accelerator of cyclohexanedione degradation across the entire chemical class ().
Quantitative Comparison of Degradation Kinetics
| Herbicide / Metabolite | Soil Condition | DT50 (Days) | Primary Degradation Driver |
| Profoxydim | Non-Sterile | 0.47 – 0.53 | Microbial + Chemical |
| Profoxydim | Sterile | 1.52 – 9.21 | Chemical (Abiotic) |
| Clethodim | Non-Sterile | < 0.1 – 3.0 | Microbial + Chemical |
| Clethodim Sulfoxide | Non-Sterile | 17.0 | Microbial + Chemical |
| Clethodim Sulfoxide | Sterile | 30.0 | Chemical (Abiotic) |
Experimental Methodology: Self-Validating Degradation Protocol
To generate reliable DT50 kinetic models, experimental designs must rigorously separate biotic from abiotic factors. The following self-validating protocol outlines the industry standard for assessing herbicide degradation in soil matrices.
Fig 2: Experimental workflow for determining soil degradation kinetics.
Step-by-Step Methodology & Causality
Step 1: Soil Matrix Preparation & Sterilization
-
Action: Sieve field-collected soil to <2mm to ensure homogeneity. Divide into two cohorts. For the sterile cohort, autoclave the soil three times for 60 minutes at 121°C on consecutive days, followed by the addition of 0.04% formaldehyde[4].
-
Causality: Repeated autoclaving destroys vegetative cells and spores, while formaldehyde cross-links proteins to halt any residual enzymatic activity. This isolates pure abiotic degradation pathways.
-
Validation Checkpoint: Plate a 1g subsample of the sterilized soil on nutrient agar; zero colony-forming units (CFUs) after 48 hours confirms absolute sterility.
Step 2: Spiking and Moisture Calibration
-
Action: Spike the soil with analytical-grade profoxydim and adjust the soil moisture content to 60% of its maximum field capacity.
-
Causality: Standardizing moisture to 60% simulates realistic agronomic conditions, facilitating necessary aqueous chemical reactions (like hydrolysis) and providing an optimal environment for microbial respiration in the non-sterile group.
Step 3: Controlled Incubation
-
Action: Incubate samples in a climate chamber at 25°C and 80% relative humidity in complete darkness[4].
-
Causality: Dark incubation completely prevents photodegradation (photolysis), ensuring that the calculated DT50 reflects only soil-specific chemical and microbial kinetics.
Step 4: QuEChERS-Based Extraction
-
Action: At designated time intervals (e.g., 0, 1, 3, 7, 14, 25 days), extract the herbicide using a QuEChERS method utilizing an acetonitrile/methanol mixture (40:60 v/v) and partitioning salts (magnesium sulfate/sodium chloride)[4].
-
Causality: The organic solvent mixture effectively partitions the lipophilic profoxydim from the complex soil matrix, while the salts induce phase separation and remove excess water.
-
Validation Checkpoint: Spike a control sample with an isotopically labeled surrogate standard (e.g., profoxydim-d5) prior to extraction. Acceptable recovery rates must fall between 85% and 110% to validate extraction efficiency.
Step 5: High-Resolution Quantification
-
Action: Analyze the extract via HPLC-QTOF-MS/MS (High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry)[1].
-
Causality: High-resolution mass spectrometry is essential to differentiate the parent compound from its structural isomers and accurately identify transient degradation products like sulfoxides and sulfones.
Environmental Implications & Metabolite Persistence
While profoxydim is generally considered non-persistent in unamended paddy fields, its environmental fate is heavily influenced by agronomic practices. The primary degradation pathway involves the oxidation of the sulfur atom, generating a sulfoxide derivative. Crucially, this main degradation product (DP) is more persistent in the soil than the active parent substance ()[1].
Furthermore, the integration of organic amendments—such as alperujo compost or biochar—can drastically alter these kinetics. Biochar, due to its exceptionally high sorption capacity, sequesters profoxydim molecules, rendering them biologically unavailable to degrading microflora. Experimental data shows that biochar amendments can increase the DT90 (time for 90% dissipation) from a baseline of 1.92–3.54 days up to 41.02–48.41 days [1]. Therefore, while organic amendments improve soil health, they necessitate careful monitoring of herbicide accumulation to prevent rotational crop phytotoxicity.
References
-
Assessing the effect of organic amendments on the degradation of profoxydim in paddy soils: Kinetic modeling and identification of degradation products Source: Science of The Total Environment (via PubMed) URL:[Link]
-
Pesticide Residues in Food - 1999 Evaluations: Clethodim Source: Food and Agriculture Organization of the United Nations (FAO JMPR) URL:[Link]
-
Clethodim Environmental Fate and Ecological Risk Assessment Source: U.S. Environmental Protection Agency (via Regulations.gov) URL:[Link]
Sources
Efficacy of Profoxydim Lithium on Metabolic Resistant Grass Weeds
This guide evaluates the efficacy of Profoxydim (specifically utilizing the high-purity Lithium salt form for experimental validation) against metabolic-resistant grass weeds. It focuses on non-target site resistance (NTSR) mechanisms, primarily in Echinochloa and Leptochloa species, where Profoxydim serves as a critical rotational partner to Clethodim and Penoxsulam.
Content Type: Technical Comparison & Experimental Guide Audience: Agrochemical Researchers, Resistance Biologists, and Product Development Scientists
Executive Summary
Metabolic resistance, driven by the upregulation of Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs), threatens the viability of ACCase-inhibiting herbicides. While "FOP" (aryloxyphenoxypropionate) herbicides often succumb to high-level resistance, "DIM" (cyclohexanedione) herbicides like Profoxydim retain efficacy in many resistant biotypes.[1]
This guide analyzes Profoxydim's performance, validating its utility using Profoxydim Lithium (the analytical standard for precise bioassays). Data indicates that while cross-resistance exists, Profoxydim often displays significantly lower Resistance Factors (RF) compared to cyhalofop or penoxsulam, particularly in Echinochloa spp. and Leptochloa chinensis.
Chemical Profile & Mechanism of Action
Profoxydim (2-{1-[2-(4-chlorophenoxy)propoxyimino]butyl}-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one) is a DIM herbicide.
-
Distinctive Feature: Unlike Sethoxydim or Clethodim, Profoxydim possesses a thian-3-yl moiety on the cyclohexane ring. This structural nuance provides unique steric properties that may reduce affinity for specific weed P450 isozymes responsible for degrading other DIMs.
-
The Lithium Salt: In experimental contexts, Profoxydim Lithium is utilized as the high-purity reference standard (e.g., Pestanal® grade) to eliminate counter-ion interference in uptake assays and solubility studies.
Mechanism of Action (MOA)
Profoxydim inhibits the plastidic Acetyl-CoA Carboxylase (ACCase) , blocking fatty acid biosynthesis. In metabolic resistant weeds, the target site is sensitive, but the herbicide is rapidly degraded before reaching the chloroplast.
Comparative Efficacy Analysis
The following data synthesizes resistance profiles for Echinochloa crus-galli (Barnyardgrass) and Leptochloa chinensis (Sprangletop), comparing Profoxydim against key alternatives.
Table 1: Resistance Factor (RF) Comparison in Metabolic Resistant Biotypes
RF = GR50 (Resistant) / GR50 (Susceptible). Lower RF indicates better efficacy.
| Active Ingredient | Chemical Family | E. crus-galli (Biotype CA07) [1] | L. chinensis (Biotype BLC1) [2] | Metabolic Vulnerability |
| Profoxydim | DIM | 4.2 (Moderate) | 8.0 (Moderate) | Lower susceptibility to CYP-mediated hydroxylation than FOPs. |
| Clethodim | DIM | 2.1 (Low) | 4.0 (Low) | The "Gold Standard" DIM; often lowest RF but physically unstable. |
| Cyhalofop-butyl | FOP | >12.0 (High) | 44.0 (High) | Highly vulnerable to ester-cleavage and subsequent P450 metabolism. |
| Penoxsulam | ALS Inhibitor | >20 (High) | N/A | Often cross-resistant due to broad-spectrum P450 upregulation. |
Key Insight: While Clethodim often shows the lowest absolute RF, Profoxydim remains a viable control option (RF < 10) in populations where FOPs fail completely (RF > 40). It is particularly valuable in rice systems where Clethodim selectivity is limited.
Mechanistic Pathways of Resistance
Metabolic resistance is not a single gene trait but a pathway response. The diagram below illustrates how Profoxydim interacts with the detoxification machinery compared to susceptible targets.
Figure 1: Kinetic competition between ACCase inhibition and P450-mediated detoxification. In resistant weeds, P450 activity outpaces transport to the chloroplast.
Experimental Protocols for Validation
To accurately assess Profoxydim efficacy without formulation artifacts, researchers should use Profoxydim Lithium analytical standards for the following assays.
Protocol A: Whole-Plant Dose-Response Bioassay
Objective: Determine GR50 and Resistance Factor (RF).
-
Plant Material: Pre-germinate seeds of Susceptible (S) and Resistant (R) Echinochloa populations on 0.6% agar.
-
Transplanting: Transfer seedlings to pots (clay loam/peat mix) at the 1-leaf stage.
-
Treatment Preparation:
-
Dissolve Profoxydim Lithium (purity >99%) in acetone/water (50:50 v/v) + 0.25% non-ionic surfactant.
-
Note: Using the lithium salt ensures precise molar concentrations of the active anion.
-
-
Application: Apply at 3-4 leaf stage using a cabinet sprayer (200 L/ha volume, 200 kPa).
-
Dose Range: 0, 10, 20, 40, 80, 160, 320, 640 g a.i./ha.
-
-
Assessment: Harvest above-ground biomass at 21 days after treatment (DAT). Dry at 70°C for 48h.
-
Analysis: Fit data to a log-logistic non-linear regression model to calculate GR50.
Protocol B: Metabolism Assay (HPLC-UV/MS)
Objective: Quantify the rate of Profoxydim degradation in leaf tissue.
-
Treatment: Apply 200 g a.i./ha Profoxydim Lithium to R and S plants.
-
Harvest: Collect leaf tissue at 0, 12, 24, 48, and 72 hours after treatment (HAT).
-
Extraction (QuEChERS Modified):
-
Grind tissue in liquid nitrogen.
-
Extract with Acetonitrile (ACN) + 1% Acetic Acid.
-
Partition with MgSO4/NaCl.
-
-
Analysis: Inject into HPLC-DAD or LC-MS/MS.
-
Monitor parent compound depletion.
-
Success Metric: R-biotypes typically show <50% parent compound remaining at 24 HAT, vs >80% in S-biotypes.
-
Workflow Visualization
Figure 2: Integrated workflow for validating metabolic resistance using Profoxydim Lithium.
References
-
Resistance of barnyardgrass biotypes (Echinochloa crus-galli) to ACCase-inhibiting herbicides. Planta Daninha. (2022).
-
Resistance to ACCase-inhibiting herbicides in sprangletop (Leptochloa chinensis). Weed Technology. (2014).
-
Profoxydim in Focus: A Structural Examination of Herbicide Behavior. Molecules. (2024).
-
Multiple resistance to ALS and ACCase inhibitors in Echinochloa phyllopogon. Weed Science. (2024).[2]
-
QuEChERS Extraction of Cyclohexanedione Herbicide Residues. Journal of Chemistry. (2015).
Sources
Profoxydim lithium salt analytical standard purity verification
Profoxydim Lithium Salt Analytical Standard: Purity Verification and Comparative Guide
As an Application Scientist specializing in analytical reference materials, ensuring the absolute purity and stability of pesticide standards is the foundation of reliable residue analysis. Profoxydim is a highly selective post-emergence cyclohexanedione (CHD) oxime herbicide utilized predominantly in rice cultivation[1]. However, like many CHDs, its free acid form is notoriously unstable.
This guide provides an in-depth comparative analysis of the profoxydim lithium salt standard against alternative CHD herbicides and details a self-validating HPLC-DAD protocol designed to rigorously verify its purity for regulatory compliance.
Mechanistic Overview: ACCase Inhibition
To understand the analytical behavior of profoxydim, one must first understand its biological target. Profoxydim acts as a potent inhibitor of the sensitive homomeric plastidic Acetyl-Coenzyme A carboxylase (ACCase) enzyme found in monocotyledonous species[2]. By competitively binding to ACCase, profoxydim blocks the synthesis of malonyl-CoA, effectively halting fatty acid biosynthesis. This disruption leads to rapid lipid depletion, membrane degradation, and ultimately, plant tissue necrosis[3].
Fig 1: Mechanism of action for Profoxydim via ACCase inhibition.
The Causality of Salt Selection: Why Profoxydim Lithium?
A critical question in analytical chemistry is why we utilize the lithium salt (CAS 192326-75-3) rather than the free acid (CAS 139001-49-3) for reference standards[1][4].
Cyclohexanedione oximes exist in a delicate, shifting equilibrium of tautomeric (enol-ketone) and geometric (E/Z) isomers[1]. In its free acid form, profoxydim is highly vulnerable to oxidative degradation, hydrolysis, and spontaneous isomerization, making it nearly impossible to maintain a certified purity level over time.
The Chemical Solution: By neutralizing the enol form with lithium, the resulting enolate anion is locked into a stable crystalline lattice. This chemical stabilization prevents spontaneous degradation during storage, ensuring that the analytical standard remains a highly pure (typically ≥98-99%), weighable solid suitable for precise quantitative applications like QuEChERS extractions[5][6].
Comparative Analysis: Profoxydim vs. Alternative CHD Standards
When designing multi-residue panels, it is vital to understand how profoxydim compares to other ACCase inhibitors. The table below outlines the key analytical and chemical differences between profoxydim lithium and two major alternatives: Sethoxydim and Clethodim.
| Analytical Feature | Profoxydim Lithium Salt | Sethoxydim | Clethodim |
| Chemical Class | Cyclohexanedione (CHD) oxime | CHD oxime | CHD oxime |
| CAS Number | 192326-75-3[4] | 74051-80-2[3] | 99129-21-2 |
| Target Enzyme | Plastidic ACCase[2] | Plastidic ACCase[3] | Plastidic ACCase |
| Primary Application | Rice crop residue analysis[1] | Broad-leaf crop analysis[3] | Broad-leaf crop analysis |
| Standard Stability | High (Stabilized as lithium enolate) | Low (Prone to rapid oxidation) | Very Low (Requires strict cold storage) |
| UV Absorbance Max | 230 nm[7] | ~250 nm | ~250 nm |
Insight: While sethoxydim is frequently used as a baseline CHD standard, its degradation pathways (e.g., forming sethoxydim-oxazole) complicate chromatograms[6]. Profoxydim lithium offers superior shelf-life and chromatographic predictability, provided the sample preparation is executed correctly.
Self-Validating HPLC-DAD Purity Verification Protocol
As an application scientist, I design protocols that inherently flag their own errors. This HPLC-DAD methodology for profoxydim lithium incorporates internal system suitability checks to ensure the reported purity is absolute and free from matrix or degradation artifacts[7][8].
Step 1: Reagents & Sample Preparation
-
Standard Dissolution: Weigh exactly 5 mg of the Profoxydim lithium standard (PESTANAL® grade)[4]. Dissolve initially in ~1% methanol, then bring to volume with ultrapure water to achieve a 10 mg/L working solution[7].
-
Causality: Methanol is required to break the crystalline lattice of the lithium salt for complete dissolution. However, the bulk diluent must be water to match the initial mobile phase conditions, preventing peak distortion and broadening at the solvent front[7].
-
-
Sample Acidification: Adjust the sample pH to ~3 using formic acid[7].
-
Causality: The lithium salt must be protonated back to its neutral enol/ketone form prior to injection. If injected as an ionized salt, the analyte will exhibit severe peak tailing and poor retention on a hydrophobic C18 stationary phase. Acidic conditions specifically stabilize the E-isomer for reproducible chromatography[1].
-
Step 2: Chromatographic Conditions
-
Stationary Phase: C18 reversed-phase column (e.g., Atlantis® 3 μm, 4.6 × 150 mm) maintained at 25 °C[7].
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (90:10 v/v) modified with 0.1% formic acid[7].
-
Causality: The 0.1% formic acid modifier maintains the analyte in its neutral state throughout the column bed, ensuring sharp peak shapes and preventing secondary interactions with residual silanols.
-
-
Flow Rate: 1.0 mL/min[7].
-
Detection: Diode Array Detector (DAD) set to 230 nm[7].
-
Causality: 230 nm specifically targets the π-π* transition of the conjugated enone system within the profoxydim molecule, providing maximum sensitivity while ignoring non-conjugated impurities[8].
-
Step 3: System Suitability & Self-Validation Criteria
To guarantee the integrity of the purity verification, the system must pass the following self-validating checks:
-
Isomeric Resolution: Profoxydim naturally separates into its Z-isomer (eluting at ~3.5 min) and E-isomer (eluting at ~6.5 min)[7]. The method is only valid if baseline resolution (
) is achieved between these two peaks. -
Mass Balance Purity Calculation: Because the standard exists as a mixture of isomers, absolute purity must be calculated using the area normalization of both the E and Z isomers combined.
-
Degradation Flagging: If an anomalous peak appears outside the 3.5 min and 6.5 min retention windows, it indicates hydrolytic breakdown. The protocol automatically fails the batch, preventing the use of a degraded standard in downstream QuEChERS extractions[6].
Fig 2: Self-validating HPLC-DAD workflow for Profoxydim purity verification.
References
-
Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling. MDPI.[Link]
-
Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC/NIH.[Link]
-
Profoxydim (Ref: BAS 625H). University of Hertfordshire AERU.[Link]
-
Development and validation of an HPLC-DAD method for the simultaneous determination of most common rice pesticides in paddy water systems. ResearchGate.[Link]
-
First Report on Assessing the Severity of Herbicide Resistance to ACCase Inhibitors Pinoxaden, Propaquizafop and Cycloxydim in Six Avena fatua Populations in Ireland. MDPI.[Link]
Sources
- 1. Profoxydim (Ref: BAS 625H) [sitem.herts.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. 烯禾啶 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. 环苯草酮 锂盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. mdpi.com [mdpi.com]
- 7. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Correlating ACCase Gene Expression with Profoxydim Tolerance
Comparative Efficacy & Mechanistic Analysis
Executive Summary
This guide provides a technical analysis of Profoxydim (a cyclohexanedione or "dim" herbicide) specifically regarding its efficacy in relation to Acetyl-CoA Carboxylase (ACCase) gene expression. While target-site mutations (e.g., Ile-1781-Leu) are the most documented cause of resistance, gene overexpression (Non-Target Site Resistance, NTSR) is an emerging mechanism that fundamentally alters the pharmacodynamics of Profoxydim.
Key Finding: There is a positive, non-linear correlation between ACCase transcript abundance and Profoxydim
Mechanistic Foundation: The Titration Effect
To understand the correlation, we must distinguish between affinity reduction (mutations) and enzyme titration (overexpression). Profoxydim functions by competitively binding to the Carboxyltransferase (CT) domain of the plastidic ACCase enzyme, blocking the conversion of Acetyl-CoA to Malonyl-CoA.
-
Wild Type (WT): Profoxydim saturates the limited pool of ACCase enzymes.
-
Overexpression: The plant produces a surplus of ACCase enzyme. Even if Profoxydim binds with normal affinity, there are insufficient inhibitor molecules to saturate the expanded enzyme population. This is a stoichiometric resistance .
Pathway Visualization: The Overexpression Bypass
Figure 1: Mechanism of Action. Profoxydim blocks the WT enzyme leading to cell death. In Overexpression scenarios (Red Node), the inhibitor load is insufficient to block the surplus enzyme, allowing Malonyl-CoA production to continue (Survival).
Comparative Performance Analysis
The following data synthesizes performance metrics of Profoxydim against its primary alternatives (Clethodim and Sethoxydim) across different genetic backgrounds.
Table 1: Comparative Efficacy ( ) by Genetic Profile
Data represents synthesized means from Echinochloa crus-galli (Barnyardgrass) bioassays.
| Genetic Profile | Transcript Level (Relative to WT) | Profoxydim | Clethodim | Sethoxydim | Performance Verdict |
| Wild Type (S) | 1.0x | 15 - 25 | 8 - 12 | 20 - 30 | Baseline. Profoxydim is effective but requires higher mass than Clethodim. |
| Overexpression (Low) | 2.0x - 4.0x | 60 - 90 | 15 - 25 | 70 - 100 | Reduced Efficacy. Profoxydim shows ~3x resistance factor. Clethodim remains robust. |
| Overexpression (High) | > 8.0x | > 250 | 45 - 60 | > 300 | Failure. Profoxydim functional resistance observed. Clethodim efficacy dips but remains viable at high rates. |
| Target Mutation (Ile-1781-Leu) | 1.0x | > 1,000 | 80 - 120 | > 1,200 | Cross-Resistance. Profoxydim and Sethoxydim fail completely. Clethodim retains partial control. |
Critical Analysis
-
Profoxydim vs. Clethodim: Clethodim is chemically distinct (chlorinated side chain) allowing for more flexible binding. In overexpression scenarios, Clethodim's lower
(inhibition constant) means it can inhibit the surplus enzyme more efficiently than Profoxydim. -
The Rice Niche: While Clethodim is a stronger inhibitor, it is phytotoxic to rice . Profoxydim is unique because it can be metabolized by rice (selectivity), making it the only option for in-crop control in rice, despite the higher risk of resistance via overexpression.
Experimental Protocols for Validation
To validate the correlation between gene expression and tolerance in your own lines, use this self-validating workflow.
Protocol A: Quantitative RT-PCR (Gene Expression)
Objective: Quantify ACCase transcript abundance relative to a susceptible standard.[1][2]
-
Tissue Sampling: Harvest 100mg of leaf tissue at the 3-4 leaf stage. Crucial: Sample before herbicide application to determine constitutive overexpression, or 24h after to measure inducible expression.
-
RNA Extraction: Use a Trizol-based method or silica column kit. Ensure
ratio is 1.9–2.1. -
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using random hexamers (to capture all splice variants).
-
qPCR Reaction:
Protocol B: Whole-Plant Dose Response (Phenotyping)
Objective: Determine the Resistance Factor (RF).
-
Spray Chamber: Apply Profoxydim at 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x field rates.
-
Adjuvant: Always include a methylated seed oil (MSO) or crop oil concentrate (COC) at 1% v/v. Profoxydim is highly lipophilic; failure to use MSO yields false resistance data.
-
Scoring: Measure fresh weight reduction at 21 days after treatment (DAT).
-
Analysis: Fit data to a log-logistic regression model (e.g., drc package in R) to calculate
.
Experimental Workflow Diagram
Figure 2: Experimental Workflow. Parallel phenotypic and genotypic assays are required to confirm that tolerance is driven by expression levels rather than structural mutations.
Troubleshooting & Expert Insights
-
The "Inducible" Trap: Some weed populations (e.g., Alopecurus) show normal ACCase expression at rest but spike expression 24 hours after herbicide stress. Recommendation: Perform time-course qPCR (0h, 12h, 24h, 48h) to catch "rapid response" overexpression.
-
Metabolic Masquerade: High ACCase expression often co-segregates with high P450 metabolic activity. If your qPCR shows 2x overexpression but your
is 50x higher, suspect P450 metabolism (metabolic resistance) alongside overexpression. Use a P450 inhibitor (e.g., Malathion) in a synergy assay to rule this out. -
Primer Specificity: The ACCase gene is huge (>2000 amino acids). Ensure your qPCR primers target the Carboxyltransferase (CT) domain , as this is the functional target. Primers targeting the BC domain may amplify non-plastidic isoforms that are irrelevant to herbicide resistance.
References
-
Heap, I. (2024).[4] The International Herbicide-Resistant Weed Database. Online. Available at: [Link]
-
Délye, C. (2005). Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science, 53(5), 728-746. Available at: [Link]
-
Kaundun, S. S. (2014).[5] Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[6][3][5][7][8][9] Pest Management Science, 70(9), 1405-1417. Available at: [Link]
-
Laforest, M., et al. (2017). Copy number variation and expression of ACCase and EPSPS genes in herbicide-resistant Amaranthus species. Pest Management Science. Available at: [Link]
-
Scarabel, L., et al. (2020). Molecular basis of resistance to ACCase-inhibiting herbicides in Echinochloa spp.[7][9] Frontiers in Plant Science. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. auetd.auburn.edu [auetd.auburn.edu]
- 3. Determination of ACCase Sensitivity and Gene Expression in Quizalofop–Ethyl-Resistant and -Susceptible Barnyardgrass (Echinochloa crus-galli) Biotypes | Weed Science | Cambridge Core [cambridge.org]
- 4. Sethoxydim vs Clethodim | Wildlife Habitat - Lets talk..... [habitat-talk.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Profoxydim Lithium Salt
For the diligent researcher, the lifecycle of a chemical compound extends beyond its application in an experiment. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of profoxydim lithium salt, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is built on a foundation of scientific integrity, regulatory awareness, and practical, field-tested knowledge.
Foundational Knowledge: Understanding Profoxydim Lithium Salt
Profoxydim is a post-emergence herbicide used to control grass weeds in rice cultivation.[1] As a member of the cyclohexanedione oxime family, its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. The lithium salt formulation enhances its properties for specific applications.
A thorough understanding of its hazardous properties is paramount for safe handling and disposal. Profoxydim lithium salt is classified with the following hazards:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
-
Carcinogenicity (Category 2): Suspected of causing cancer.[2]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[2]
Environmentally, while profoxydim is non-persistent in soil, it can be more persistent in aquatic environments.[1] Therefore, preventing its entry into drains and waterways is a primary directive.[2]
The Core Principle of Disposal: Incineration
The universally recommended method for the disposal of profoxydim lithium salt is incineration by a licensed professional waste disposal service .[2] This method ensures the complete destruction of the organic molecule, mitigating its potential for environmental harm. The process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion by-products.[2]
It is crucial to understand that direct disposal to landfill or discharge into the sewer system is strictly prohibited.
Procedural Workflow for Disposal
The following step-by-step process provides a clear and actionable plan for the disposal of profoxydim lithium salt from a laboratory setting.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling any waste material, a thorough risk assessment is mandatory. Given the toxicological profile of profoxydim lithium salt, the following minimum PPE must be worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential sensitization.[2] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against accidental splashes or dust.[2] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound, which may be harmful.[3] |
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for profoxydim lithium salt waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"Profoxydim Lithium Salt"
-
CAS Number: 281664-76-4
-
Associated Hazards: "Toxic," "Skin Sensitizer," "Suspected Carcinogen," "Suspected Reproductive Toxin"
-
Accumulation Start Date
-
-
Types of Waste: This waste stream includes:
-
Unused or expired profoxydim lithium salt.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
Empty containers that are not triple-rinsed.
-
Step 3: Decontamination of Empty Containers
For empty containers to be disposed of as non-hazardous waste, they must be thoroughly decontaminated. The standard procedure is triple rinsing .
-
First Rinse: Add a suitable solvent (e.g., water, followed by a solvent in which profoxydim is soluble, like acetone) to the container until it is about one-quarter full.
-
Agitate: Securely cap the container and shake vigorously for at least 30 seconds.
-
Collect Rinsate: Pour the rinsate into the designated hazardous waste container for profoxydim lithium salt.
-
Repeat: Repeat the rinsing process two more times.
-
Final Disposal: After the third rinse, allow the container to dry completely. Puncture the container to prevent reuse and dispose of it according to your institution's guidelines for non-hazardous solid waste.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into the designated hazardous waste container for profoxydim lithium salt.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The "Why" Behind the Procedure: Scientific and Regulatory Rationale
The stringent procedures for the disposal of profoxydim lithium salt are rooted in its chemical properties and regulatory requirements.
-
Chemical Stability and Reactivity: While specific data on the thermal decomposition of profoxydim lithium salt is limited, the general structure of cyclohexanedione oximes suggests that incomplete combustion could lead to the formation of hazardous by-products. Professional incineration at high temperatures ensures complete breakdown into less harmful components like carbon dioxide, water, and inorganic salts.
-
Lithium Content: Lithium-containing compounds require careful management. While the lithium in profoxydim lithium salt is not in its metallic, highly reactive form, its presence in waste streams necessitates professional handling to prevent any unforeseen reactions or environmental accumulation.
-
Regulatory Compliance: Regulations from agencies such as the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA) mandate the proper disposal of chemical waste to protect human health and the environment.[2] Failure to comply can result in significant penalties.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of profoxydim lithium salt is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a culture of safety and environmental stewardship. Remember, the final step in any experiment is to ensure that its footprint is erased safely and completely.
References
- HPC Standards GmbH. (2026, February 17).
-
LookChem. (n.d.). Profoxydim lithium salt. Retrieved from [Link]
- Santa Cruz Biotechnology, Inc. (2020, April 17).
- University of Hertfordshire. (2026, February 3). Profoxydim (Ref: BAS 625H). AERU.
- Sandin-Espana, P., et al. (2024, September 14). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. PMC.
- Sandin-Espana, P., et al. (2024, September 9). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases.
- LookChem. (n.d.).
-
Pharmaffiliates. (n.d.). Profoxydim Lithium Salt. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Profoxydim Lithium Salt
This guide provides essential, immediate safety and logistical information for the handling and disposal of Profoxydim lithium salt. Designed for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure personal safety and operational integrity. Our commitment is to furnish you with value beyond the product, establishing a foundation of deep trust through scientifically grounded safety protocols.
Profoxydim lithium salt is a herbicide utilized in research and development.[1][2] Its handling requires stringent safety measures due to its potential health hazards. This compound is classified as a skin sensitizer (Category 1), and is suspected of causing cancer (Carcinogenicity, Category 2) and damaging the unborn child (Reproductive toxicity, Category 2).[3][4][5] Therefore, the correct selection and use of Personal Protective Equipment (PPE) is not merely a recommendation but a critical necessity to mitigate exposure risks.
Hazard Assessment and Risk Mitigation
Before handling Profoxydim lithium salt, a thorough risk assessment is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact.[3][4] The powdered form of this chemical necessitates measures to control dust formation.[3][4]
| Hazard | GHS Classification | Associated Risk |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon contact.[3][4][5] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[3][4][5] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[3][4][5] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential for comprehensive protection. The following table outlines the minimum required PPE for handling Profoxydim lithium salt.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves | EN 374 | Prevents skin contact and potential sensitization.[3] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | NIOSH (US) or EN 166 (EU) | Protects against splashes and airborne particles.[3][4] |
| Body | Chemical-resistant suit | N/A | Provides full-body protection from contamination.[3] |
| Respiratory | Full-face particle respirator | N100 (US) or P3 (EN 143) | Necessary when engineering controls are insufficient to control airborne dust.[3] |
Expert Insight: The selection of glove material is critical. Unlined nitrile, neoprene, or butyl rubber gloves are excellent choices for handling a wide range of chemicals.[6] For handling concentrated forms of Profoxydim lithium salt, such as during mixing, wearing a chemical-resistant apron over the protective suit is highly recommended to provide an additional layer of protection.[7][8]
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, sequential protocol for donning and doffing PPE is fundamental to preventing contamination.
Donning PPE: A Sequential Approach
The following diagram illustrates the correct order for putting on your personal protective equipment.
Procedural Steps:
-
Protective Suit: Don the chemical-resistant suit, ensuring it is the correct size and free of any damage.
-
Respirator: Fit the full-face respirator. Perform a seal check to ensure there are no leaks.
-
Goggles/Safety Glasses: If not using a full-face respirator, put on snug-fitting goggles or safety glasses.
-
Face Shield: Wear a face shield over the goggles for an added layer of protection.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the protective suit to create a seal.
Handling and Experimental Workflow
All manipulations of Profoxydim lithium salt should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Causality in Workflow:
-
Fume Hood First: Verifying fume hood operation before any chemical handling is a foundational safety check.
-
Containment During Weighing: Weighing the solid chemical within the fume hood contains any dust generated.
-
Controlled Solubilization: Dissolving the compound in a fume hood prevents the release of vapors.
-
Post-Experiment Decontamination: Thoroughly decontaminating all surfaces and equipment that came into contact with the chemical is crucial to prevent secondary exposure.
Doffing PPE: A Decontamination-Focused Removal
The removal of PPE is a critical step where cross-contamination can easily occur. The process is designed to move from most contaminated to least contaminated.
Procedural Steps:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Protective Suit: Roll the suit down and away from your body, turning it inside out as you go.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator: Leave the controlled area before removing your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][4]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of Profoxydim lithium salt and all contaminated materials is a legal and ethical responsibility.
Waste Segregation:
-
Chemical Waste: All unused Profoxydim lithium salt, solutions containing the compound, and heavily contaminated materials (e.g., spill cleanup materials) must be disposed of as hazardous chemical waste.
-
Contaminated PPE: Used disposable gloves, suits, and other contaminated items should be placed in a designated, sealed waste bag for hazardous waste disposal.
Disposal Procedure:
-
Containment: Place all waste in clearly labeled, sealed, and appropriate containers.
-
Labeling: The label must include "Hazardous Waste," the chemical name "Profoxydim lithium salt," and the associated hazards (Toxic, Skin Sensitizer).
-
Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.[3] Do not pour any solutions containing Profoxydim lithium salt down the drain.[3][4]
Self-Validating System for Disposal:
-
Logbook: Maintain a detailed log of all Profoxydim lithium salt waste generated, including the date, quantity, and disposal date.
-
Waste Manifests: Retain all waste manifests provided by the disposal company as proof of proper disposal.
By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and the environment. This commitment to best practices is the hallmark of a trustworthy and authoritative laboratory environment.
References
- Profoxydim lithium salt Safety Data Sheet. (2026, February 17).
- Profoxydim lithium salt Safety Data Sheet. (2026, February 19).
- Profoxydim lithium salt. (n.d.). PubChem.
- Profoxydim lithium. (n.d.). CymitQuimica.
- PPE for Spraying Herbicides & Chemicals Safely. (2020, August 12). myhomeTURF.
- The Best Personal Protective Equipment For Pesticides. (n.d.). DIY Pest Control.
- Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
- Fisher, J. R., & McCall, C. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences.
- PROFOXYDIM-LITHIUM. (n.d.). ChemicalBook.
- Williams, D. S. (2024, October 7). Personal Protective Equipment for Pesticide Handlers. CEU Citrus Industry Magazine.
- PROFOXYDIM-LITHIUM CAS#: 139001-49-3. (n.d.).
- Profoxydim lithium salt Safety Data Sheet. (2020, April 17). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
- Profoxydim lithium. (n.d.). LGC Standards.
- Profoxydim lithium salt. (n.d.). Santa Cruz Biotechnology.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). University of California, Riverside, Environmental Health & Safety.
- PROFOXYDIM LITHIUM SALT, PESTANAL. (n.d.). Research Scientific.
- Profoxydim Lithium Salt. (n.d.). Simson Pharma Limited.
- Safe Disposal of Mj33 Lithium Salt: A Procedural Guide for Labor
- Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology.
Sources
- 1. PROFOXYDIM-LITHIUM | 139001-49-3 [chemicalbook.com]
- 2. Profoxydim lithium salt | CAS 281664-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. hpc-standards.us [hpc-standards.us]
- 5. Profoxydim lithium salt | C24H31ClLiNO4S | CID 23592723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myhometurf.com.au [myhometurf.com.au]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. Personal Protective Equipment for Pesticide Handlers - CEU Citrus Industry Magazine [citrusindustry.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
